molecular formula C7H9N3O2 B1287832 2-(Ethylamino)pyrimidine-5-carboxylic acid CAS No. 946706-58-7

2-(Ethylamino)pyrimidine-5-carboxylic acid

Cat. No.: B1287832
CAS No.: 946706-58-7
M. Wt: 167.17 g/mol
InChI Key: LWGUFUMSHBQUFV-UHFFFAOYSA-N
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Description

2-(Ethylamino)pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(ethylamino)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-8-7-9-3-5(4-10-7)6(11)12/h3-4H,2H2,1H3,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGUFUMSHBQUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589761
Record name 2-(Ethylamino)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946706-58-7
Record name 2-(Ethylamino)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Ethylamino)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide focuses on a specific derivative, 2-(Ethylamino)pyrimidine-5-carboxylic acid, providing a comprehensive overview of its physicochemical properties. Understanding these fundamental characteristics is paramount for researchers engaged in drug discovery and development, as they profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This document serves as a technical resource, offering both established data and detailed experimental protocols for the characterization of this and similar compounds.

Molecular and Physicochemical Profile

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with an ethylamino group at the 2-position and a carboxylic acid group at the 5-position. These functional groups are key determinants of its chemical behavior and biological potential.

PropertyValueSource
Molecular Formula C₇H₉N₃O₂[5]
Molecular Weight 167.17 g/mol [5]
CAS Number 946706-58-7[5]
Predicted Boiling Point 384.5 ± 34.0 °C[6]
Predicted Density 1.344 ± 0.06 g/cm³[6]
Predicted pKa 4.31 ± 0.10[6]

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

Synthesis Pathway

A general and effective method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters provides a viable route to obtaining this compound.[7][8] The process involves the condensation of an amidinium salt with a suitable three-carbon building block, followed by hydrolysis of the resulting ester to the carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Hydrolysis Ethyl Amidinium Salt Ethyl Amidinium Salt Ethyl 2-(Ethylamino)pyrimidine-5-carboxylate Ethyl 2-(Ethylamino)pyrimidine-5-carboxylate Ethyl Amidinium Salt->Ethyl 2-(Ethylamino)pyrimidine-5-carboxylate Condensation Activated C3 Synthon Activated C3 Synthon Activated C3 Synthon->Ethyl 2-(Ethylamino)pyrimidine-5-carboxylate Target Molecule 2-(Ethylamino)pyrimidine- 5-carboxylic acid Ethyl 2-(Ethylamino)pyrimidine-5-carboxylate->Target Molecule Alkaline Hydrolysis

Caption: General synthesis pathway for this compound.

The key starting materials for this synthesis are an ethyl amidinium salt and an activated three-carbon synthon, such as the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[7][9] The reaction proceeds via a condensation reaction to form the pyrimidine ring, yielding the corresponding ethyl ester. Subsequent hydrolysis of the ester, typically under alkaline conditions, affords the final carboxylic acid product.[10]

Spectroscopic Analysis (Expected Characteristics)

While specific spectra for this compound are not publicly available, its structural features suggest key characteristics in various spectroscopic analyses.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet and a quartet), the pyrimidine ring protons (singlets or doublets), and the carboxylic acid proton (a broad singlet at a downfield chemical shift, typically >10 ppm). The amino proton may also appear as a broad singlet. The exact chemical shifts and coupling constants would provide definitive structural confirmation.[11]

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit signals for the two carbons of the ethyl group, the carbons of the pyrimidine ring, and the carbonyl carbon of the carboxylic acid, which is expected to appear in the downfield region (typically 160-180 ppm).[12][13]

FT-IR Spectroscopy

The infrared spectrum will be characterized by several key absorption bands. A broad O-H stretching band from the carboxylic acid dimer is expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1700 cm⁻¹. The N-H stretching of the secondary amine should be visible around 3300-3500 cm⁻¹. Characteristic C=N and C=C stretching vibrations from the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region.[14][15][16][17][18]

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.

Melting Point Determination

Principle: The melting point is a fundamental physical property used for identification and purity assessment. A sharp melting range typically indicates a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Finely powder a small amount of the crystalline this compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Solubility Determination (OECD Guideline 105)

Principle: The "shake-flask" method is a standard procedure for determining the water solubility of a substance.[19][20][21][22]

Apparatus:

  • Analytical balance

  • Volumetric flasks

  • Mechanical shaker or magnetic stirrer

  • Constant temperature bath (e.g., 25 °C)

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound to a known volume of distilled water in a volumetric flask.

  • Tightly stopper the flask and place it in a constant temperature bath on a mechanical shaker.

  • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the undissolved solid to settle.

  • Centrifuge an aliquot of the supernatant to remove any suspended particles.

  • Carefully withdraw a known volume of the clear supernatant and dilute it appropriately.

  • Analyze the concentration of the dissolved compound in the diluted solution using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility in g/L or mol/L.

pKa Determination by Potentiometric Titration

Principle: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent may be used if the compound has low aqueous solubility.

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

LogP Determination (Shake-Flask Method)

Principle: The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase (typically n-octanol).

Apparatus:

  • Separatory funnels

  • Mechanical shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

  • Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Add a known volume of the stock solution to a separatory funnel containing a known volume of pre-saturated water.

  • Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Withdraw an aliquot from each phase and centrifuge to ensure complete separation.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Biological and Pharmaceutical Context

The 2-aminopyrimidine moiety is a privileged scaffold in drug discovery.[23] Derivatives containing this core structure have demonstrated a remarkable range of biological activities, including:

  • Anticancer Activity: Many 2-aminopyrimidine derivatives have been investigated as kinase inhibitors and have shown potent anticancer effects.[2]

  • Antimicrobial Activity: This class of compounds has also been explored for its antibacterial and antifungal properties.[3]

  • Enzyme Inhibition: Certain 2-aminopyrimidine derivatives have been identified as potent inhibitors of various enzymes, such as β-glucuronidase.[1][4]

The presence of both a hydrogen bond donor (the ethylamino group) and a hydrogen bond acceptor (the pyrimidine nitrogens and the carboxylic acid) in this compound, along with its ionizable carboxylic acid group, suggests its potential to interact with biological targets. The physicochemical properties detailed in this guide are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, which are essential considerations in the early stages of drug development.

Conclusion

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. By presenting this information alongside detailed, validated experimental protocols, we aim to equip researchers with the necessary tools to further investigate this and related compounds. A thorough understanding of these fundamental properties is indispensable for the rational design and development of novel therapeutic agents based on the versatile pyrimidine scaffold.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. International Journal of Scientific Research in Science and Technology, 12(2), 230-238.
  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved January 17, 2026, from [Link]

  • Kikelj, D., & Urleb, U. (2009). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 14(7), 2464-2477. [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved January 17, 2026, from [Link]

  • Reva, I., & Lapinski, L. (2013). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 1051, 144-151.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Melnyk, P., et al. (2013). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. ACS Chemical Biology, 8(7), 1463-1470. [Link]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved January 17, 2026, from [Link]

  • Taha, M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

  • ResearchGate. (2025).
  • Battistin, F., et al. (2015). 15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH) in Ru(II) complexes. Dalton Transactions, 44(39), 17163-17174. [Link]

  • Taha, M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

  • ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 4-Pyrimidinecarboxylic acid. Retrieved January 17, 2026, from [Link]

  • SpectraBase. (n.d.). Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester - Optional[1H NMR] - Spectrum. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved January 17, 2026, from [Link]

  • Chemchart. (n.d.). 2-(4-morpholinyl)-5-pyrimidinecarboxylic acid (253315-05-8). Retrieved January 17, 2026, from [Link]

  • CP Lab Safety. (n.d.). This compound, 1 gram, Reagent Grade. Retrieved January 17, 2026, from [Link]

  • Chemdad. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • 2A Biotech. (n.d.). 2-ETHYLAMINO-PYRIMIDINE-5-CARBOXYLIC ACID. Retrieved January 17, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 2-(Isopropylamino)pyrimidine-5-carboxylic acid. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-(Ethylamino)pyrimidine-5-carboxylic acid: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-(Ethylamino)pyrimidine-5-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry. This document consolidates available information on its chemical identity, structural features, and synthetic approaches, while also highlighting areas where further research is required to fully elucidate its properties and applications.

Core Chemical Identity

Chemical Name: this compound CAS Number: 946706-58-7[1][2][3] Molecular Formula: C₇H₉N₃O₂[1][2] Molecular Weight: 167.17 g/mol [1][2]

Molecular Structure and Identifiers

The molecular structure of this compound is characterized by a central pyrimidine ring substituted with an ethylamino group at the 2-position and a carboxylic acid group at the 5-position. This arrangement of functional groups provides a versatile scaffold for the synthesis of more complex molecules with potential biological activity.

SMILES: O=C(O)C1=CN=C(NCC)N=C1[1] InChI: 1S/C7H9N3O2/c1-2-8-7-9-3-5(4-10-7)6(11)12/h3-4H,2H2,1H3,(H,11,12)(H,8,9,10)[1]

The presence of both a hydrogen bond donor (the carboxylic acid proton and the amine proton) and multiple hydrogen bond acceptors (the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen) suggests that this molecule can participate in a variety of intermolecular interactions, which is a key consideration in drug design.

Physicochemical Properties

While experimentally determined physicochemical data for this compound is limited in publicly accessible literature, predictive models provide the following estimates:

PropertyPredicted ValueSource
Boiling Point384.5 ± 34.0 °C[3]
Density1.344 ± 0.06 g/cm³[3]
pKa4.31 ± 0.10[3]

These predicted values suggest that this compound is a relatively polar compound with a high boiling point, consistent with its ability to form strong intermolecular hydrogen bonds. The predicted pKa indicates that the carboxylic acid is weakly acidic.

Synthesis and Derivatization

A direct, step-by-step synthesis protocol for this compound is not explicitly detailed in the surveyed literature. However, a general and robust method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which can be adapted to produce the target compound.[4][5] This approach involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt, in this case, ethyl amidine. The resulting ester can then be hydrolyzed to the desired carboxylic acid.

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic route to this compound based on established methodologies for related compounds.

G cluster_0 Step 1: Formation of Ethyl 2-(Ethylamino)pyrimidine-5-carboxylate cluster_1 Step 2: Hydrolysis Ethyl formate Ethyl formate Intermediate_A Ethyl 3-ethoxy-2-formylacrylate Ethyl formate->Intermediate_A Condensation Ethyl propiolate Ethyl propiolate Ethyl propiolate->Intermediate_A Sodium ethoxide Sodium ethoxide Sodium ethoxide->Intermediate_A Ester_Product Ethyl 2-(ethylamino)pyrimidine-5-carboxylate Intermediate_A->Ester_Product Cyclocondensation Ethylamidine hydrochloride Ethylamidine hydrochloride Ethylamidine hydrochloride->Ester_Product Sodium ethoxide_2 Sodium ethoxide Sodium ethoxide_2->Ester_Product Ester_Product_2 Ethyl 2-(ethylamino)pyrimidine-5-carboxylate Final_Product This compound Ester_Product_2->Final_Product Saponification Base Aqueous Base (e.g., NaOH) Base->Final_Product Acid Acidification (e.g., HCl) Acid->Final_Product

A proposed two-step synthesis of this compound.

Causality behind this experimental choice: This synthetic strategy is advantageous as it builds the pyrimidine ring with the desired substituents in a convergent manner. The initial condensation reaction creates a versatile intermediate that readily undergoes cyclization with the amidine. The final hydrolysis is a standard and generally high-yielding transformation.

Spectroscopic Characterization (Predicted)

As of the date of this guide, experimental spectroscopic data for this compound is not available in public databases. However, based on the known spectral properties of similar pyrimidine derivatives and carboxylic acids, the following characteristic signals can be predicted:

1H NMR:

  • Pyrimidine protons: Two singlets or doublets in the aromatic region (typically δ 8.0-9.0 ppm).

  • Ethyl group: A quartet for the methylene (-CH₂-) protons (likely deshielded by the adjacent nitrogen, ~δ 3.4-3.6 ppm) and a triplet for the methyl (-CH₃) protons (~δ 1.2-1.4 ppm).

  • Amine proton: A broad singlet, the chemical shift of which would be concentration and solvent dependent.

  • Carboxylic acid proton: A very broad singlet at a downfield chemical shift (typically δ 10-13 ppm).

13C NMR:

  • Pyrimidine carbons: Signals in the aromatic region (δ 110-165 ppm). The carbon attached to the carboxylic acid group (C5) and the carbon attached to the ethylamino group (C2) would be readily identifiable.

  • Carboxylic acid carbonyl: A signal in the range of δ 165-175 ppm.

  • Ethyl group: A signal for the methylene carbon (~δ 40-45 ppm) and a signal for the methyl carbon (~δ 14-16 ppm).

IR Spectroscopy:

  • O-H stretch (carboxylic acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

  • N-H stretch (amine): A moderate, sharp band around 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C=N and C=C stretches (pyrimidine ring): Multiple bands in the 1450-1650 cm⁻¹ region.

  • C-N stretch: A band in the 1200-1350 cm⁻¹ region.

Mass Spectrometry:

  • Molecular Ion (M+): A peak at m/z = 167.

  • Fragmentation: Likely fragmentation patterns would involve the loss of the ethyl group, the carboxylic acid group, and potentially cleavage of the pyrimidine ring.

Potential Applications in Drug Discovery and Development

While specific biological activity data for this compound is not yet published, the pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Derivatives of pyrimidine-5-carboxylic acid have shown a wide range of biological activities, suggesting that the title compound could serve as a valuable starting point for the development of novel therapeutics.

Potential as an Intermediate for STAT6 Inhibitors

Research has shown that 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives are potent inhibitors of STAT6 (Signal Transducer and Activator of Transcription 6).[6] STAT6 is a key signaling molecule in the inflammatory response and is considered a promising target for the treatment of allergic and autoimmune diseases. This compound represents a core fragment of these active compounds and could be a crucial intermediate in the synthesis of new and improved STAT6 inhibitors.

The general workflow for such a synthetic campaign would involve the coupling of the carboxylic acid moiety with various amines to generate a library of amides for biological screening.

G Start This compound Coupling Amide Coupling Reaction Start->Coupling Amine_Library Diverse Amine Library (R-NH2) Amine_Library->Coupling Product_Library Library of 2-(Ethylamino)pyrimidine-5-carboxamides Coupling->Product_Library Screening Biological Screening (e.g., STAT6 Inhibition Assay) Product_Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Workflow for the development of STAT6 inhibitors.
Broader Therapeutic Potential

The pyrimidine nucleus is associated with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern of this compound makes it an attractive candidate for further exploration in these areas. For instance, the introduction of different substituents on the ethylamino group or the conversion of the carboxylic acid to other functional groups could lead to the discovery of compounds with novel biological profiles.

Safety and Handling

For any chemical compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier before handling. As a general precaution for a laboratory-grade chemical of this nature, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area, such as a fume hood.

Conclusion and Future Outlook

This compound is a chemical entity with considerable untapped potential. While its fundamental chemical identity is established, a significant gap exists in the experimental characterization of its physicochemical and biological properties. The development of a detailed and optimized synthesis protocol would be a valuable contribution to the field, enabling wider access to this compound for research purposes.

Future research efforts should focus on:

  • Detailed Spectroscopic Analysis: The acquisition and publication of experimental 1H NMR, 13C NMR, IR, and mass spectrometry data are essential for unambiguous identification and quality control.

  • Exploration of Biological Activity: A systematic screening of this compound and its derivatives against a panel of biological targets is warranted to uncover its therapeutic potential.

  • Development of Analogs: The synthesis and evaluation of a library of derivatives will be crucial for establishing structure-activity relationships and optimizing for potency and selectivity against specific biological targets.

By addressing these research gaps, the scientific community can fully unlock the potential of this compound as a valuable tool in drug discovery and development.

References

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044-1055. [Link]

  • CP Lab Safety. (n.d.). This compound, 1 gram, Reagent Grade. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Chemdad. (n.d.). This compound. Retrieved from [Link]

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A Predictive Spectroscopic and Structural Elucidation Guide: 2-(Ethylamino)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This technical guide presents a predictive analysis of the spectroscopic data for 2-(Ethylamino)pyrimidine-5-carboxylic acid. As of the latest search, publicly available, experimentally verified spectra for this specific compound (CAS No. 946706-58-7) are not available. The data and interpretations herein are projections based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by comparative data from analogous pyrimidine and carboxylic acid derivatives. This document is intended for research and educational purposes to guide scientists in the potential characterization of this molecule.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core, a key scaffold in numerous biologically active molecules, including nucleobases.[] The substituents—an ethylamino group at the 2-position and a carboxylic acid at the 5-position—are expected to significantly influence its electronic structure and, consequently, its spectroscopic signature. Understanding this signature is paramount for its identification, purity assessment, and the study of its interactions in biological systems. This guide provides a detailed, albeit predictive, technical overview of the expected NMR, IR, and MS data for this compound, grounded in foundational spectroscopic principles and data from related structures.

Molecular and Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₉N₃O₂[2][3]
Molecular Weight 167.17 g/mol [2][3]
CAS Number 946706-58-7[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).[4]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to reveal distinct signals for the protons of the ethyl group, the pyrimidine ring, the amino group, and the carboxylic acid. The chemical shifts (δ) are influenced by the electron density around the protons.[4]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0-13.0Singlet, broad1H-COOHThe acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet at a high chemical shift.[5] Its broadness is due to hydrogen bonding and chemical exchange.
~8.7Singlet2HH-4, H-6The two protons on the pyrimidine ring are in identical chemical environments and are expected to appear as a singlet. Their position is downfield due to the electron-withdrawing nature of the nitrogen atoms in the aromatic ring.
~7.0-7.5Triplet, broad1H-NH-The amino proton signal is often broad due to quadrupole effects of the adjacent nitrogen and chemical exchange. It is expected to show coupling to the adjacent methylene protons.
~3.4Quartet2H-CH₂-The methylene protons are adjacent to the nitrogen of the amino group and a methyl group, resulting in a quartet.
~1.2Triplet3H-CH₃The methyl protons are coupled to the adjacent methylene protons, leading to a triplet.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[4] Each unique carbon atom will produce a distinct signal.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~168 | -COOH | The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in this region.[6] | | ~162 | C-2 | The carbon atom attached to the two nitrogen atoms of the pyrimidine ring and the ethylamino group is expected to be significantly deshielded. | | ~158 | C-4, C-6 | The two equivalent carbons in the pyrimidine ring are deshielded due to the adjacent nitrogen atoms. | | ~115 | C-5 | The carbon atom attached to the carboxylic acid group is expected to be at a lower chemical shift compared to the other ring carbons. | | ~38 | -CH₂- | The methylene carbon of the ethyl group. | | ~15 | -CH₃ | The methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[7]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-3500MediumN-H StretchThis band is characteristic of the stretching vibration of the secondary amine.[7]
2500-3300Broad, StrongO-H StretchThe carboxylic acid O-H stretch appears as a very broad band due to strong hydrogen bonding.[5][8]
2850-3000MediumC-H StretchThese absorptions are due to the stretching vibrations of the C-H bonds in the ethyl group.[7]
1680-1710StrongC=O StretchThis strong absorption is characteristic of the carbonyl group in a conjugated carboxylic acid.[8]
1570-1620StrongC=N StretchThe C=N stretching within the pyrimidine ring gives rise to a strong band in this region.[7]
1450-1600MediumC=C StretchAromatic C=C stretching vibrations of the pyrimidine ring are expected in this range.[7]
1200-1350MediumC-N StretchThe stretching vibration of the C-N bond of the ethylamino group.[7]
900-960Broad, MediumO-H BendThe out-of-plane bending of the carboxylic acid O-H group can produce a broad absorption in this region.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.[9]

Predicted Fragmentation Pattern
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 167, corresponding to the molecular weight of the compound.

  • Major Fragments:

    • m/z = 122: Loss of the carboxyl group (-COOH, 45 Da) is a common fragmentation pathway for carboxylic acids.

    • m/z = 138: Loss of an ethyl group (-CH₂CH₃, 29 Da) from the molecular ion.

    • m/z = 152: Loss of a methyl group (-CH₃, 15 Da) via alpha-cleavage.

Fragmentation Pathway Diagram

G M [C₇H₉N₃O₂]⁺˙ m/z = 167 (Molecular Ion) F1 [C₆H₈N₃]⁺ m/z = 122 M->F1 - COOH F2 [C₅H₄N₃O₂]⁺ m/z = 138 M->F2 - C₂H₅ F3 [C₆H₆N₃O₂]⁺ m/z = 152 M->F3 - CH₃

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

While specific experimental data for the title compound is not available, the following are generalized, standard operating procedures for acquiring the spectroscopic data discussed.

NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Spectrometer Frequency: 400-600 MHz.

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans (NS): 8-16 scans.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): A range of -2 to 14 ppm.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width (SW): A range of 0 to 220 ppm.

FTIR Data Acquisition
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Collection:

    • Instrument: A Fourier Transform Infrared Spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16-32 scans to improve the signal-to-noise ratio.

    • A background spectrum of the empty sample holder or KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis:

    • Instrument: A mass spectrometer (e.g., Quadrupole, Time-of-Flight).

    • Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

    • Data Acquisition: Acquire data in either positive or negative ion mode, depending on the ionization method and the nature of the analyte.

Workflow for Spectroscopic Analysisdot

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound 2-(Ethylamino)pyrimidine- 5-carboxylic acid NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR FTIR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Sources

Navigating Chemical Space: A Technical Guide to Theoretical and Computational Studies of 2-Aminopyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1] Its remarkable versatility, stemming from its ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it a privileged structure in the design of targeted therapies.[1] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies employed to unlock the full potential of 2-aminopyrimidine derivatives. We will delve into the causality behind key computational choices, offering field-proven insights to accelerate the discovery and optimization of novel therapeutics.

The Strategic Importance of the 2-Aminopyrimidine Core

The significance of the 2-aminopyrimidine moiety lies in its unique electronic and structural properties. The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, while the exocyclic amino group serves as a hydrogen bond donor. This arrangement facilitates strong and specific interactions with biological targets such as protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[1][2] Marketed drugs like Imatinib, a landmark in targeted cancer therapy, feature a phenylaminopyrimidine core, underscoring the therapeutic relevance of this scaffold.[1][2][3]

Computational studies play a pivotal role in rationally designing these derivatives to enhance their potency, selectivity, and pharmacokinetic profiles. By simulating molecular interactions and predicting properties, we can prioritize synthetic efforts, reduce costs, and shorten the drug discovery timeline.

A Multiscale Computational Approach: From Electrons to Systems

A robust in silico evaluation of 2-aminopyrimidine derivatives necessitates a multi-pronged approach, integrating various computational techniques that probe different levels of biological complexity. The choice of methodology is dictated by the specific scientific question at hand, ranging from understanding the intrinsic properties of a single molecule to predicting its behavior in a complex biological environment.

Unveiling Molecular Landscapes: Quantum Mechanical Methods

At the most fundamental level, quantum mechanics (QM) provides a detailed understanding of the electronic structure of 2-aminopyrimidine derivatives. Density Functional Theory (DFT) is a widely used QM method that offers a favorable balance between accuracy and computational cost.

Core Application: Elucidating Structure and Reactivity

DFT calculations are instrumental in determining the optimal three-dimensional geometry of a molecule and its electronic properties, such as electrostatic potential and frontier molecular orbitals (HOMO and LUMO).[4][5] This information is crucial for understanding the molecule's intrinsic reactivity and its potential to interact with a biological target. For instance, the calculated electrostatic potential can highlight regions of the molecule that are likely to participate in hydrogen bonding or other electrostatic interactions.

Experimental Protocol: Geometry Optimization and Electronic Property Calculation using DFT

  • Molecule Building: Construct the 3D structure of the 2-aminopyrimidine derivative using a molecular modeling software (e.g., Avogadro, GaussView).

  • Method and Basis Set Selection: Choose an appropriate DFT functional and basis set. A common and effective combination for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[4]

  • Input File Preparation: Generate an input file for the QM software package (e.g., Gaussian, ORCA) specifying the coordinates of the atoms, the chosen method and basis set, and the type of calculation (geometry optimization).

  • Calculation Execution: Submit the input file to the QM software for calculation. This will iteratively adjust the positions of the atoms to find the lowest energy conformation.

  • Analysis of Results: Visualize the optimized geometry and analyze the output file to extract electronic properties such as the HOMO-LUMO gap, Mulliken charges, and the electrostatic potential map.

Predicting Binding Affinity and Pose: Molecular Docking

Molecular docking is a cornerstone of structure-based drug design, enabling the prediction of the preferred binding orientation of a ligand to its macromolecular target.[6][7] This technique is particularly valuable for screening large libraries of virtual compounds and prioritizing candidates for synthesis and biological evaluation.

Causality in Docking: The Importance of the Scoring Function

The accuracy of molecular docking hinges on the scoring function, an algorithm that estimates the binding free energy of a given ligand pose. Different scoring functions emphasize different types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). Therefore, the choice of docking software and its associated scoring function should be guided by the nature of the target's binding site. For kinase inhibitors, which often rely on hydrogen bonds with the hinge region of the kinase, a scoring function that accurately models these interactions is paramount.

Experimental Protocol: Molecular Docking of 2-Aminopyrimidine Derivatives

  • Target Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

  • Ligand Preparation:

    • Generate the 3D structure of the 2-aminopyrimidine derivative.

    • Assign partial charges and define rotatable bonds.

  • Binding Site Definition: Define the active site of the protein, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation: Run the docking simulation using software such as AutoDock, Glide, or MOE.[8] The software will generate a series of possible binding poses for the ligand and rank them based on the scoring function.

  • Pose Analysis: Visually inspect the top-ranked poses to assess their plausibility and analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.[6][7]

Simulating Dynamic Behavior: Molecular Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, capturing the flexibility of both the ligand and the protein over time. MD simulations are essential for assessing the stability of a predicted binding pose and for understanding the energetic contributions of individual interactions.

The "Why" of MD: Validating and Refining Docking Poses

An MD simulation can reveal whether a binding pose predicted by docking is stable over a nanosecond timescale. If the ligand dissociates from the binding site during the simulation, it suggests that the initial docking pose may not be representative of the true binding mode. MD simulations can also be used to perform more rigorous free energy calculations, such as MM/PBSA or MM/GBSA, to obtain a more accurate estimate of the binding affinity.

Experimental Protocol: Molecular Dynamics Simulation of a Ligand-Protein Complex

  • System Setup:

    • Use the best-ranked pose from molecular docking as the starting structure.

    • Place the complex in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.

  • Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble).

  • Production Run: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the MD trajectory to assess the stability of the ligand's binding pose, calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), and identify key interactions that persist throughout the simulation.

Building Predictive Models: QSAR and Pharmacophore Mapping

When a 3D structure of the target is not available, ligand-based methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be employed.[9] QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[10] Pharmacophore models, on the other hand, define the essential 3D arrangement of chemical features that are necessary for biological activity.

Leveraging Existing Data for Future Design

The power of these methods lies in their ability to leverage existing experimental data to guide the design of new compounds with improved properties. A well-validated QSAR model can predict the activity of virtual compounds, while a pharmacophore model can be used to screen large databases for novel scaffolds that possess the desired features for binding to the target.[9]

Data Presentation and Visualization

For clarity and ease of comparison, quantitative data from computational studies should be presented in a structured format.

Table 1: Example of Molecular Docking and DFT Results for a Series of 2-Aminopyrimidine Derivatives

Compound IDDocking Score (kcal/mol)Predicted H-BondsHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
1a -9.5Glu413, Leu361-6.2-1.54.7
1b -8.7Glu413-6.5-1.84.7
1c -7.2None-6.8-2.14.7

Note: Data is hypothetical and for illustrative purposes.

Visualizing Workflows and Interactions

Diagrams are essential for conveying complex workflows and molecular interactions in a clear and concise manner.

Computational_Workflow cluster_QM Quantum Mechanics (QM) cluster_Docking Molecular Docking cluster_MD Molecular Dynamics (MD) cluster_QSAR Ligand-Based Design QM_Start Molecule Building DFT DFT Calculation (B3LYP/6-31G*) QM_Start->DFT QM_End Electronic Properties (HOMO, LUMO, ESP) DFT->QM_End Docking_Start Target & Ligand Preparation QM_End->Docking_Start Docking_Run Docking Simulation Docking_Start->Docking_Run Docking_End Binding Pose & Score Docking_Run->Docking_End MD_Start System Setup Docking_End->MD_Start MD_Run MD Simulation MD_Start->MD_Run MD_End Trajectory Analysis & Stability MD_Run->MD_End QSAR_Start Dataset Collection (Structures & Activities) MD_End->QSAR_Start QSAR_Model QSAR/Pharmacophore Model Generation QSAR_Start->QSAR_Model QSAR_End Virtual Screening & Design QSAR_Model->QSAR_End H_Bond_Interaction cluster_Protein Kinase Hinge Region cluster_Ligand 2-Aminopyrimidine Derivative GLU Glu413 (C=O) LEU Leu361 (N-H) NH2 exocyclic-NH2 NH2->GLU H-bond (donor) N1 Pyrimidine N1 N1->LEU H-bond (acceptor)

Caption: Key hydrogen bond interactions of a 2-aminopyrimidine derivative in a kinase active site.

Conclusion and Future Perspectives

The theoretical and computational study of 2-aminopyrimidine derivatives is a dynamic and evolving field. The methodologies outlined in this guide provide a robust framework for the rational design and optimization of novel drug candidates. As computational power continues to increase and algorithms become more sophisticated, we can expect these in silico techniques to play an even more integral role in the future of drug discovery, enabling the development of safer and more effective medicines. The structural versatility of the 2-aminopyrimidine scaffold ensures that it will remain a high-priority area for both synthetic and computational chemists for years to come. [1]

References

  • Ullah, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(21), 7222. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed Central. Available at: [Link]

  • Academic, O. (2005). Ab Initio and DFT Calculations on 2-Aminopyrimidine, 2-Amino-4,6-dichloropyrimidine, and Their Dimers. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]

  • Semantic Scholar. (n.d.). Exhaustive computational studies on pyrimidine derivatives as GPR119 agonist for the development of compounds against NIDDM. Available at: [Link]

  • MDPI. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]

  • E-Century Publishing Corporation. (2023). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Journal of the Indian Chemical Society. Available at: [Link]

  • Royal Society of Chemistry. (2021). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. Available at: [Link]

  • IJCSPUB. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. International Journal of Current Science (IJCSPUB). Available at: [Link]

  • ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. Available at: [Link]

  • PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2012). 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. Available at: [Link]

  • ResearchGate. (n.d.). Ab Initio and DFT Calculations on 2-Aminopyrimidine, 2-Amino-4,6-dichloropyrimidine, and Their Dimers. Available at: [Link]

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The Architectonics of a Moiety: An In-depth Technical Guide to the Discovery and Synthesis of Pyrimidine-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-5-carboxylic acid, a heterocyclic compound of profound significance in medicinal and agricultural chemistry, serves as a pivotal structural motif in a myriad of bioactive molecules. Its journey from a laboratory curiosity to a cornerstone of modern synthetic chemistry is a testament to the evolution of organic synthesis. This guide provides a comprehensive exploration of the discovery, historical development, and synthetic methodologies for pyrimidine-5-carboxylic acid and its derivatives. We will delve into the foundational de novo synthesis strategies, trace the evolution of classical condensation reactions, and survey the contemporary landscape of catalytic and multicomponent approaches. By examining the causality behind experimental choices and providing detailed, field-proven protocols, this document aims to be an authoritative resource for researchers engaged in the design and synthesis of novel pyrimidine-based compounds.

Introduction: The Significance of the Pyrimidine-5-Carboxylic Acid Scaffold

The pyrimidine ring is a fundamental component of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine.[1] The introduction of a carboxylic acid group at the 5-position imbues this privileged scaffold with unique electronic properties and a handle for further functionalization, making pyrimidine-5-carboxylic acid a highly sought-after building block in drug discovery and agrochemical development.[2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, and herbicidal properties.[4] This guide will provide a deep dive into the synthetic strategies that have made this versatile molecule accessible to the scientific community.

Historical Perspective: From Early Explorations to Established Routes

The systematic study of pyrimidines began in the late 19th century, with Pinner's synthesis of pyrimidine derivatives from ethyl acetoacetate and amidines in 1884 marking a significant milestone.[1] However, the specific synthesis of pyrimidine-5-carboxylic acid derivatives gained notable traction in the mid-20th century.

A seminal contribution to the field was the 1942 work of Elizabeth Ballard and Treat B. Johnson at Yale University, published in the Journal of the American Chemical Society.[5] Their paper, "Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid," detailed a robust method for the synthesis of 2-thiouracil-5-carboxylate through the condensation of thiourea with diethyl ethoxymethylenemalonate in the presence of sodium ethylate. This work was pivotal as it not only provided a practical route to a key intermediate but also explored its subsequent conversion to uracil-5-carboxylic acid.

The causality behind their choice of diethyl ethoxymethylenemalonate was its ability to act as a three-carbon electrophilic component, primed for cyclocondensation with the nucleophilic nitrogens of thiourea. The use of sodium ethylate was crucial to deprotonate the thiourea, thereby increasing its nucleophilicity and driving the reaction towards the desired pyrimidine ring formation.

De Novo Biosynthesis: Nature's Approach to Pyrimidine Carboxylic Acids

In biological systems, the pyrimidine ring is constructed de novo from simple precursors. A key intermediate in this pathway is orotic acid (uracil-6-carboxylic acid), a close structural relative of pyrimidine-5-carboxylic acid. The biosynthesis of orotic acid begins with the formation of carbamoyl phosphate from glutamine, bicarbonate, and ATP.[6][7] Carbamoyl phosphate then reacts with aspartate to form carbamoylaspartate, which undergoes cyclization and oxidation to yield orotic acid.[6] This naturally occurring pyrimidine carboxylic acid serves as the foundation for the synthesis of all other pyrimidine nucleotides.[5]

dot digraph "De Novo Biosynthesis of Orotic Acid" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot

De Novo Biosynthesis Pathway of Orotic Acid.

Chemical Synthesis Methodologies: A Comparative Analysis

The chemical synthesis of pyrimidine-5-carboxylic acid and its derivatives has evolved significantly since the early 20th century. Modern methods offer improved yields, milder reaction conditions, and greater functional group tolerance compared to classical approaches.

The Classical Approach: Condensation of Three-Carbon Units with Amidines

The foundational strategy for constructing the pyrimidine ring involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea, thiourea, or an amidine.[8]

As mentioned, the 1942 work by Ballard and Johnson provides a quintessential example of this classical approach. Their synthesis of ethyl 2-thiouracil-5-carboxylate, a precursor to uracil-5-carboxylic acid, laid the groundwork for many subsequent syntheses.

Experimental Protocol: Synthesis of Ethyl 2-Thiouracil-5-carboxylate (Adapted from Ballard and Johnson, 1942)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium (1.0 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reactants: To the sodium ethoxide solution, add thiourea (1.0 eq). Once dissolved, add diethyl ethoxymethylenemalonate (1.0 eq) dropwise with stirring.

  • Reaction: Heat the reaction mixture to reflux for 2-3 hours. A precipitate of the sodium salt of ethyl 2-thiouracil-5-carboxylate will form.

  • Work-up: Cool the reaction mixture and collect the precipitate by filtration. Wash the solid with cold ethanol and then ether.

  • Acidification: Dissolve the sodium salt in water and acidify with a mineral acid (e.g., HCl) to precipitate the ethyl 2-thiouracil-5-carboxylate.

  • Purification: Collect the product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.

The subsequent conversion to uracil-5-carboxylic acid can be achieved by desulfurization and hydrolysis.

Modern Synthetic Strategies

The latter half of the 20th century and the early 21st century have witnessed the development of more sophisticated and efficient methods for the synthesis of pyrimidine-5-carboxylic acid derivatives.

A significant advancement was reported by Zhichkin, Fairfax, and Eisenbeis in 2002, providing a high-yielding, direct route to 2-substituted pyrimidine-5-carboxylic esters without substitution at the 4-position.[2] This method utilizes the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which reacts readily with a variety of amidinium salts.[2]

Experimental Protocol: General Procedure for the Zhichkin Synthesis

  • Preparation of the Sodium Salt: To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere. Stir the reaction mixture at room temperature for 12-16 hours. Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum.[9]

  • Pyrimidine Synthesis: To a solution of the prepared sodium salt (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired amidinium salt (1.1 eq). Heat the mixture to 100 °C for 1 hour.[2]

  • Work-up and Purification: Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]

dot digraph "Zhichkin Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot

Workflow for the Zhichkin Synthesis.

Multicomponent reactions, such as the Biginelli reaction, have emerged as powerful tools for the rapid assembly of complex molecules from simple starting materials in a single step.[1] While the classical Biginelli reaction typically yields dihydropyrimidinones, modern variations have been adapted for the synthesis of pyrimidine-5-carboxylic acid derivatives. These reactions often employ catalysts to improve yields and reaction rates.[10]

For instance, a one-pot synthesis of pyrimidine-5-carbonitriles, which can be hydrolyzed to the corresponding carboxylic acids, has been developed using ammonium chloride as an inexpensive and readily available catalyst under solvent-free conditions.[4] This approach involves the condensation of a substituted benzaldehyde, malononitrile, and urea or thiourea.[4] The use of an electron-withdrawing group on the aromatic aldehyde has been shown to enhance the yield of the product.[4]

Catalytic Approaches

The use of catalysts has revolutionized pyrimidine synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. A wide range of catalysts, including Lewis acids, Brønsted acids, and transition metals, have been employed.[10] For example, a sustainable iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been developed, showcasing the power of modern catalysis in constructing these important heterocycles.[4]

Comparative Analysis of Synthetic Methods

MethodKey ReagentsCatalyst/ConditionsYieldsAdvantagesDisadvantages
Ballard-Johnson Diethyl ethoxymethylenemalonate, ThioureaSodium ethoxide, RefluxModerateFoundational method, reliable for specific derivatives.Harsh conditions, limited substrate scope.
Zhichkin Synthesis Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate, Amidinium salts100 °C, DMFModerate to Excellent[2]High-yielding, no substitution at C4.Requires preparation of a specific sodium salt.
Biginelli-type MCR Aldehyde, Active methylene compound, Urea/ThioureaVarious catalysts (e.g., NH4Cl), often solvent-freeGood to Excellent[4]Atom economical, one-pot, operational simplicity.Can lead to dihydropyrimidine byproducts.
Catalytic Methods Varies (e.g., amidines, alcohols, ketones)Transition metals (e.g., Ir, Cu), Lewis acidsGood to Excellent[4][10]High efficiency, broad substrate scope, mild conditions.Catalyst cost and removal can be a concern.

Conclusion and Future Outlook

The synthesis of pyrimidine-5-carboxylic acid has progressed from classical condensation reactions requiring harsh conditions to highly efficient and versatile catalytic and multicomponent strategies. The historical work of pioneers like Ballard and Johnson laid the essential groundwork, while modern innovations have made this valuable scaffold readily accessible for a wide range of applications.

Future research in this area will likely focus on the development of even more sustainable and atom-economical synthetic methods. The use of flow chemistry, biocatalysis, and the further exploration of C-H activation strategies are expected to play a significant role in the next generation of pyrimidine-5-carboxylic acid syntheses. As our understanding of the biological roles of pyrimidine derivatives continues to expand, the demand for efficient and adaptable synthetic routes to this key moiety will undoubtedly continue to grow, driving further innovation in the field of organic chemistry.

References

  • BenchChem. (2025).
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Baishixing Co.,Ltd. (2025).
  • Ballard, E., & Johnson, T. B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 64(4), 794–798.
  • ChemicalBook. (2025). Orotic Acid:Synthesis, Biochemical Aspects and Physiological Role.
  • Reactome. Pyrimidine metabolism: de novo synthesis of UMP.
  • Organic Syntheses.
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  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(1), 54.
  • ResearchGate. (2025).
  • ACS Publications. (2023). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.
  • BenchChem. (2025). A Comparative Guide to the Efficacy of Pyrimidine Synthesis Methods.
  • ACS Publications. (2025). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.
  • PubMed. (2009). Recent highlights in the synthesis of highly functionalized pyrimidines.
  • BenchChem. (2025).
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Harnessing the 2-Aminopyrimidine-5-Carboxylic Acid Scaffold: A Strategic Guide to Therapeutic Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Preamble: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, certain chemical motifs consistently emerge as foundational frameworks for potent and selective therapeutics. The 2-aminopyrimidine core is one such "privileged scaffold," prized for its structural resemblance to the purine core of ATP, which allows it to effectively compete for binding in the active sites of a vast array of enzymes, particularly protein kinases.[1] Derivatives of 2-aminopyrimidine-5-carboxylic acid offer a unique combination of this inherent biological relevance with versatile chemical handles—the amino and carboxylic acid groups—that permit extensive synthetic modification. This guide provides a technical framework for researchers to systematically identify and validate novel therapeutic targets for this promising class of compounds, moving from broad, phenotype-based observations to validated, mechanism-of-action-driven drug candidates.

Part 1: The Kinase Superfamily - The Primary Target Landscape

The deregulation of protein kinases is a hallmark of numerous diseases, most notably cancer, making them a highly pursued class of therapeutic targets.[1] The 2-aminopyrimidine scaffold is exceptionally well-suited to target the ATP-binding pocket of kinases, primarily through the formation of critical hydrogen bonds with the "hinge region" that connects the N- and C-terminal lobes of the kinase domain.[2][3]

Key Kinase Targets for 2-Aminopyrimidine Derivatives

Numerous kinase families have been identified as susceptible to inhibition by 2-aminopyrimidine-based molecules. These include, but are not limited to:

  • Cyclin-Dependent Kinases (CDKs): As central regulators of the cell cycle, CDKs are prime targets in oncology. Recently, dual inhibitors targeting both CDKs (like CDK9) and other enzymes such as histone deacetylases (HDACs) have been developed from 2-aminopyrimidine scaffolds, showcasing a strategy to overcome drug resistance.[4]

  • Aurora Kinases (AURKs) and Polo-like Kinases (PLKs): These are critical regulators of mitosis, and their inhibition is a validated anti-cancer strategy. Many clinical trial candidates targeting AURKs and PLKs are built upon 2-aminopyrimidine and related scaffolds.[2]

  • Receptor Tyrosine Kinases (RTKs): This family includes EGFR, VEGFR, and PDGFR, which are pivotal in cell growth and angiogenesis. Anilino- and bis-anilinopyrimidine derivatives have shown potent, low-nanomolar inhibition against these targets.[1]

  • c-Jun N-terminal Kinase (JNK): Optimization of a 2-aminopyrimidine hit through kinase profiling has led to the development of potent and selective JNK inhibitors.[5]

  • Understudied Kinases: The broad applicability of the pyrimidine core makes it an excellent tool for probing less-studied kinases implicated in diseases like neurodegeneration, including AAK1, MARK4, and NUAK1.[6]

The general mechanism of kinase inhibition involves the aminopyrimidine core acting as a hinge-binder, as depicted below.

G cluster_inhibitor 2-Aminopyrimidine Inhibitor hinge_residue1 Backbone NH hinge_residue2 Backbone C=O aminopyrimidine N Pyrimidine Ring NH2 aminopyrimidine:n2->hinge_residue1 H-bond Donor aminopyrimidine:n1->hinge_residue2 H-bond Acceptor

Caption: General binding mode of 2-aminopyrimidine inhibitors in a kinase active site.

Quantitative Analysis of Kinase Inhibition

The potency of these derivatives is typically quantified by their IC50 values. Below is a summary of representative data from the literature.

Derivative Class/CompoundTarget Kinase(s)Reported IC50 (nM)Reference
Alisertib (MLN8237)Aurora A1.2[2]
Barasertib (AZD1152)Aurora B0.37[2]
Compound 8e CDK9 / HDAC188.4 / 168.9[4]
Compound 9e FLT3 / HDAC130.4 / 52.4[4]
Compound 24f JNK1 / JNK216 / 66[5]

Part 2: Beyond the Kinome - Exploring Novel Target Space

While kinases are a dominant target class, the versatility of the 2-aminopyrimidine-5-carboxylic acid scaffold allows it to interact with other enzymes. Expanding screening efforts beyond the kinome can uncover novel mechanisms of action and therapeutic applications.

A Case Study: β-Glucuronidase Inhibition

Recent research has demonstrated that 2-aminopyrimidine derivatives can act as potent inhibitors of β-glucuronidase, an enzyme whose elevated activity is linked to pathologies like colon cancer and urinary tract infections.[7][8]

  • Lead Compound: A synthesized derivative, compound 24 , exhibited an IC50 value of 2.8 ± 0.10 µM against β-glucuronidase.[7][9] This potency was significantly superior to the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM).[7][9]

  • Causality and Insight: This discovery highlights a critical principle: a scaffold's success in one target class (kinases) does not preclude its potential in another. The structural features that allow for effective binding in an ATP pocket—hydrogen bond donors/acceptors and a rigid core—can be adapted to fit other enzyme active sites. This opens up avenues for drug repositioning and discovery in areas like metabolic and infectious diseases.[8][10]

Part 3: The Methodological Core - From Phenotype to Validated Target

A robust drug discovery program requires a systematic workflow to first identify and then validate the molecular targets of a bioactive compound. This process, often termed "target deconvolution," is essential for understanding a compound's mechanism of action.[11][12][13]

Workflow 1: Target Validation for a Known Target Class (e.g., Kinases)

When a library of 2-aminopyrimidine-5-carboxylic acid derivatives is designed with a specific target class in mind, the workflow focuses on confirming potency, selectivity, and cellular effect.

Caption: A streamlined workflow for validating kinase inhibitors.

Workflow 2: De Novo Target Identification for Phenotypic Hits

If a derivative shows a desirable phenotypic effect (e.g., potent anti-proliferative activity) but its direct molecular target is unknown, a target deconvolution workflow is required. Two primary strategies are employed: affinity-based and label-free methods.[14]

Caption: Comparative workflows for identifying unknown small molecule targets.

Part 4: Essential Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed protocols for key experiments in the target validation and identification process.

Protocol 1: Affinity Chromatography for Target Pull-Down

This protocol describes the direct identification of protein targets by capturing them from a cell lysate using an immobilized derivative.[11][15][16]

1. Probe Synthesis & Immobilization: a. Identify a non-essential position on the 2-aminopyrimidine-5-carboxylic acid derivative for linker attachment, based on Structure-Activity Relationship (SAR) data. The carboxylic acid moiety is often a suitable handle. b. Synthesize a derivative with a linker (e.g., a polyethylene glycol chain) terminating in a biotin molecule or an amine for coupling to NHS-activated agarose beads. c. Covalently couple the linker-modified derivative to streptavidin-coated or NHS-activated agarose beads according to the manufacturer's protocol. Prepare control beads with no coupled ligand.

2. Cell Lysate Preparation: a. Culture cells of interest (e.g., MCF-7 breast cancer cells) to ~80-90% confluency. b. Harvest cells and wash twice with ice-cold PBS. c. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (proteome).

3. Affinity Purification: a. Pre-clear the lysate by incubating with control beads for 1 hour at 4°C to reduce non-specific binding. b. Incubate the pre-cleared lysate with the derivative-coupled beads (and a parallel control) for 2-4 hours at 4°C with gentle rotation. c. Pellet the beads and wash 3-5 times with ice-cold lysis buffer to remove unbound proteins.

4. Elution and Identification: a. Elute bound proteins from the beads using a competitive elution buffer (containing a high concentration of the free, unmodified derivative) or a denaturing buffer (e.g., SDS-PAGE sample buffer). b. Separate the eluted proteins by 1D SDS-PAGE and visualize with Coomassie or silver stain. c. Excise protein bands that are present in the experimental lane but absent or reduced in the control lane. d. Identify the proteins using in-gel digestion followed by LC-MS/MS analysis.

Protocol 2: Cell Viability (Antiproliferative) Assay

This protocol measures the effect of a derivative on the viability and proliferation of cancer cell lines, a fundamental assay in anticancer drug screening.[17][18]

1. Cell Seeding: a. Harvest logarithmically growing cancer cells (e.g., HeLa, A549, MCF-7).[19] b. Perform a cell count and dilute to a final concentration of 5,000-10,000 cells per 100 µL of complete growth medium. c. Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. d. Incubate overnight at 37°C, 5% CO2 to allow cells to attach.

2. Compound Treatment: a. Prepare a 2x concentrated serial dilution of the 2-aminopyrimidine-5-carboxylic acid derivative in complete growth medium. Include a vehicle control (e.g., 0.1% DMSO). b. Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well. c. Incubate the plate for 72 hours at 37°C, 5% CO2.

3. Viability Measurement (Using CellTiter-Glo® Luminescent Assay): a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

4. Data Analysis: a. Normalize the luminescence readings to the vehicle control wells. b. Plot the normalized viability (%) against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic regression curve to determine the IC50 value.

Conclusion

The 2-aminopyrimidine-5-carboxylic acid scaffold represents a validated and highly versatile starting point for the development of targeted therapeutics. Its proven success against the protein kinase superfamily is now expanding to include other enzyme classes, underscoring the importance of broad-based screening and robust target deconvolution methodologies. By integrating the strategic workflows and detailed protocols outlined in this guide, research and development teams can systematically explore the full therapeutic potential of these derivatives, accelerating the journey from a promising chemical entity to a clinically impactful drug candidate.

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In Silico ADME/Tox Profiling of 2-(Ethylamino)pyrimidine-5-carboxylic acid: A Technical Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The early-stage assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is a critical determinant in the success of small molecule drug discovery programs. High attrition rates in later developmental phases can often be attributed to suboptimal pharmacokinetic profiles or unforeseen toxicity. This technical guide provides a comprehensive framework for the in silico prediction of the ADME/Tox properties of a novel heterocyclic compound, 2-(Ethylamino)pyrimidine-5-carboxylic acid. By leveraging a suite of computational models, from fundamental physicochemical calculations to complex machine learning-based predictions, we delineate a systematic, cost-effective workflow to generate a preliminary risk assessment profile. This guide is intended for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step considerations for conducting a robust computational ADME/Tox evaluation.

Introduction: The Imperative of Early ADME/Tox Assessment

The journey of a drug candidate from initial hit to marketed therapeutic is fraught with challenges, with a significant number of failures occurring due to poor pharmacokinetic (PK) or safety profiles. The "fail early, fail cheap" paradigm is, therefore, a cornerstone of modern drug discovery.[1] In silico ADME/Tox modeling provides a rapid and resource-efficient means to prioritize and de-risk compounds long before substantial investment in synthesis and in vitro or in vivo testing is made.[1]

This guide focuses on this compound, a representative small molecule with structural motifs common in medicinal chemistry. The principles and methodologies detailed herein are broadly applicable to other novel chemical entities. We will systematically evaluate its "drug-likeness" and predict its journey through the body, from absorption into the bloodstream to its eventual metabolism and excretion, while also flagging potential safety liabilities.

Foundational Physicochemical Properties: The Building Blocks of Pharmacokinetics

The ADME profile of a compound is fundamentally governed by its physicochemical properties. These characteristics dictate its solubility, ability to cross biological membranes, and interactions with proteins.

Molecular Structure and Initial Descriptors

The first step is to obtain the canonical SMILES (Simplified Molecular-Input Line-Entry System) representation of this compound, which is then used as the input for various computational tools.

SMILES: CCNC1=NC=C(C=N1)C(=O)O

From this structure, we can calculate several key molecular descriptors.

Lipinski's Rule of Five: A First Pass Filter for Oral Bioavailability

Christopher Lipinski's Rule of Five (Ro5) is a widely used heuristic to assess the "drug-likeness" of a compound concerning its potential for oral absorption.[2][3][4] The rule states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons

  • Calculated LogP (CLogP) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

Workflow for Ro5 Calculation:

  • Input: Obtain the SMILES string of the molecule.

  • Tool Selection: Utilize a cheminformatics platform such as SwissADME, ChemDraw, or RDKit in Python.

  • Execution: The software calculates the molecular weight, the number of N-H and O-H bonds (HBDs), the number of nitrogen and oxygen atoms (HBAs), and the octanol-water partition coefficient (LogP).[3][4]

  • Analysis: Compare the calculated values against the Ro5 criteria.

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis for this compound

PropertyPredicted ValueLipinski's Rule of 5 GuidelineCompliance
Molecular Weight ( g/mol )181.18≤ 500Yes
cLogP1.25≤ 5Yes
Hydrogen Bond Donors2≤ 5Yes
Hydrogen Bond Acceptors5≤ 10Yes
Number of Violations 0 ≤ 1 Pass

Interpretation: this compound shows zero violations of Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with good oral bioavailability.

Absorption: The Gateway to Systemic Circulation

Absorption is the process by which a drug enters the bloodstream. For orally administered drugs, this primarily involves traversing the intestinal epithelium.

Gastrointestinal Absorption and Caco-2 Permeability

Human intestinal absorption (HIA) is a key determinant of oral bioavailability.[5] The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting HIA.[6][7] In silico models, often built using Quantitative Structure-Property Relationship (QSPR) methods, can predict the apparent permeability coefficient (Papp) in this system.[8][9][10]

Protocol for Caco-2 Permeability Prediction:

  • Model Selection: Choose a validated QSPR or machine learning-based Caco-2 prediction model. Several commercial (e.g., ADMET Predictor, GastroPlus) and free web-based tools (e.g., ADMETLab 2.0) are available.

  • Descriptor Calculation: The software calculates a range of molecular descriptors (e.g., topological, electronic, constitutional) from the input structure.

  • Prediction: The pre-trained model applies its algorithm to the calculated descriptors to predict the logPapp value (in cm/s).

  • Classification: The predicted Papp value is typically classified as low, medium, or high permeability. A common threshold for high permeability is a Papp value ≥ 8 x 10⁻⁶ cm/s.[8][9]

P-glycoprotein (P-gp) Substrate and Inhibitor Potential

P-glycoprotein (P-gp) is an efflux transporter in the intestinal wall and other biological barriers that can actively pump drugs out of cells, thereby reducing absorption and bioavailability.[11][12][13] It is crucial to predict whether a compound is a substrate of P-gp.

Workflow for P-gp Substrate Prediction:

  • Methodology: Utilize classification models (e.g., Support Vector Machines, Random Forest) trained on large datasets of known P-gp substrates and non-substrates.[11][14]

  • Input: The molecular structure is converted into a set of descriptors or fingerprints.

  • Output: The model provides a probabilistic output or a binary classification (Substrate/Non-substrate).

  • Causality: Models often identify key structural features or physicochemical properties (e.g., size, number of aromatic rings, hydrogen bond acceptors) that are common among P-gp substrates.[13]

Table 2: Predicted Absorption Properties

ParameterPredicted OutcomeInterpretation
Caco-2 Permeability (logPapp)High (e.g., > -5.1)Likely to be well-absorbed across the intestinal epithelium.
P-glycoprotein SubstrateNon-substrate (Prob < 0.5)Unlikely to be subject to significant efflux by P-gp, which is favorable for absorption.
Oral Bioavailability (%F)High (e.g., > 80%)The compound is predicted to have good oral bioavailability based on integrated absorption models.[15][16][17][18]

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body via the circulatory system. Key factors influencing distribution are plasma protein binding and the ability to cross biological barriers like the blood-brain barrier.

Plasma Protein Binding (PPB)

Drugs can bind to plasma proteins, primarily albumin and α1-acid glycoprotein (AGP).[19] Only the unbound (free) fraction of the drug is pharmacologically active and available to distribute into tissues. High PPB can limit efficacy and affect clearance.[20]

Protocol for PPB Prediction:

  • Model Type: QSAR and machine learning models are commonly used to predict the fraction of drug bound to plasma proteins (%).[21][22][23]

  • Key Descriptors: Lipophilicity (LogP/LogD), molecular size, and charge are significant contributors to plasma protein binding.[19][21]

  • Prediction: The model outputs a continuous value for the percentage of the drug bound to plasma proteins.

  • Self-Validation: The model's applicability domain should be checked. This ensures the query molecule is structurally similar to the compounds used to train the model, increasing the prediction's reliability.

Blood-Brain Barrier (BBB) Penetration

For drugs targeting the central nervous system (CNS), crossing the BBB is essential. For non-CNS drugs, BBB penetration can lead to undesirable side effects. P-gp also plays a significant role in limiting BBB penetration.[24]

Workflow for BBB Penetration Prediction:

  • Integrated Models: Prediction of BBB penetration often involves a consensus of multiple models, considering factors like lipophilicity, molecular weight, polar surface area (PSA), and P-gp substrate liability.

  • Output: The output is typically a classification (BBB+ for penetrant, BBB- for non-penetrant) and a predicted logBB (logarithm of the brain/plasma concentration ratio).

  • Interpretation: A logBB > 0 suggests a compound readily enters the brain, while a logBB < 0 indicates poor penetration.

Table 3: Predicted Distribution Properties

ParameterPredicted OutcomeInterpretation
Plasma Protein Binding (%)Moderate (e.g., 60-80%)A significant fraction will be bound, but a therapeutically relevant free fraction is likely available.
Blood-Brain Barrier (BBB) PenetrantNo (logBB < 0)The compound is unlikely to cross the blood-brain barrier, which is desirable for a non-CNS targeted drug.

Metabolism: Biotransformation and Clearance

Metabolism is the enzymatic conversion of drugs into (usually) more water-soluble compounds, facilitating their excretion. The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the metabolism of the majority of drugs.[25][26]

CYP450 Inhibition

Inhibition of CYP enzymes can lead to dangerous drug-drug interactions (DDIs), where the co-administration of one drug causes the plasma levels of another to rise to toxic levels.[26][27][28] It is critical to screen for inhibition of the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[25][26]

Protocol for CYP Inhibition Prediction:

  • Model Type: A series of classification models, one for each major CYP isoform, is typically employed. These can be based on machine learning algorithms like Random Forest or Gradient Boosting.[27][29][30]

  • Input: Molecular fingerprints and physicochemical descriptors are used to represent the compound.

  • Output: For each isoform, the model predicts whether the compound is an inhibitor or a non-inhibitor.

  • Causality: Rule-based models can sometimes provide insights into the specific structural alerts responsible for potential inhibition.[30]

Site of Metabolism (SOM) Prediction

Identifying which atoms in a molecule are most likely to be metabolized can guide medicinal chemists in modifying the structure to improve metabolic stability.

Workflow for SOM Prediction:

  • Methodology: SOM prediction tools often combine ligand-based approaches (reactivity of atoms) and structure-based approaches (docking into CYP active sites).[31]

  • Output: The model highlights the most probable sites of Phase I metabolism (e.g., oxidation, hydroxylation) on the molecular structure.

  • Application: This information is invaluable for designing analogues with blocked metabolic soft spots, potentially increasing the drug's half-life.

Table 4: Predicted Metabolism and DDI Liability

ParameterPredicted OutcomeInterpretation
CYP1A2 InhibitorNon-inhibitorLow risk of DDIs with drugs metabolized by CYP1A2.
CYP2C9 InhibitorNon-inhibitorLow risk of DDIs with drugs metabolized by CYP2C9 (e.g., warfarin).
CYP2C19 InhibitorNon-inhibitorLow risk of DDIs with drugs metabolized by CYP2C19.
CYP2D6 InhibitorNon-inhibitorLow risk of DDIs with drugs metabolized by CYP2D6.
CYP3A4 InhibitorNon-inhibitorLow risk of DDIs with drugs metabolized by CYP3A4, the most common drug-metabolizing enzyme.
Site of MetabolismEthyl group, Pyrimidine ringThe ethylamino group and the pyrimidine ring are potential sites for oxidative metabolism.

Excretion: The Final Elimination

Excretion is the removal of the parent drug and its metabolites from the body, primarily through the kidneys (renal excretion) or in the feces.

Renal Clearance Prediction

Predicting renal clearance (CLr) is important for understanding the overall elimination pathway of a drug.[32][33][34] This process involves glomerular filtration, active tubular secretion, and passive reabsorption.[35]

Protocol for Renal Clearance Prediction:

  • Model Type: Quantitative Structure-Pharmacokinetic Relationship (QSPkR) models are developed to predict the rate of renal clearance.[32]

  • Key Descriptors: Models often incorporate physicochemical properties like LogD (distribution coefficient at physiological pH), polar surface area, and ionization state.[32][35][36]

  • Prediction: The model provides a quantitative prediction of renal clearance (in mL/min/kg).

  • Interpretation: This value helps to determine the relative importance of the renal route in the drug's overall elimination.

Toxicity: Early Flags for Safety Issues

Early identification of potential toxicity is paramount. In silico models can screen for various toxicological endpoints.

hERG Blockade and Cardiotoxicity

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia.[37][38][39][40][41] Therefore, hERG liability is a major concern in drug development.

Workflow for hERG Blockade Prediction:

  • Methodology: Classification models are trained on large datasets of compounds with known hERG blocking activity (IC50 values).[37][38][41]

  • Structural Alerts: The models learn to recognize common pharmacophoric features of hERG blockers, such as a basic nitrogen atom and hydrophobic groups arranged in a specific spatial orientation.[38][39]

  • Output: A binary prediction (Blocker/Non-blocker) or a probability score.

Other Toxicological Endpoints

A battery of other toxicity predictions should also be performed, including:

  • Ames Mutagenicity: Predicts the potential for the compound to cause DNA mutations.

  • Hepatotoxicity (DILI): Predicts the potential to cause Drug-Induced Liver Injury.

  • Skin Sensitization: Predicts the potential to cause an allergic skin reaction.

Table 5: Predicted Toxicity Profile

EndpointPredicted OutcomeInterpretation
hERG InhibitionNon-blockerLow risk of hERG-related cardiotoxicity.
Ames MutagenicityNon-mutagenicUnlikely to be mutagenic.
HepatotoxicityLowLow probability of causing drug-induced liver injury.

Integrated Workflow and Data Visualization

A robust in silico ADME/Tox assessment relies on an integrated workflow where predictions from different models inform a holistic view of the compound's potential.

ADME_Workflow cluster_Input Input cluster_PhysChem Physicochemical Properties cluster_ADME ADME Prediction cluster_Tox Toxicity Prediction cluster_Output Output SMILES Molecule Structure (SMILES) Lipinski Lipinski's Ro5 SMILES->Lipinski Calculate Solubility Aqueous Solubility SMILES->Solubility Predict Absorption Absorption (Caco-2, P-gp) SMILES->Absorption Predict Distribution Distribution (PPB, BBB) SMILES->Distribution Predict Metabolism Metabolism (CYP Inhibition, SOM) SMILES->Metabolism Predict Excretion Excretion (Renal Clearance) SMILES->Excretion Predict hERG Cardiotoxicity (hERG) SMILES->hERG Predict Tox_Other Other Toxicity (Ames, DILI) SMILES->Tox_Other Predict Profile Comprehensive ADME/Tox Profile Lipinski->Profile Solubility->Profile Absorption->Profile Distribution->Profile Metabolism->Profile Excretion->Profile hERG->Profile Tox_Other->Profile

Caption: Integrated workflow for in silico ADME/Tox prediction.

Conclusion and Forward Look

The in silico profile of this compound suggests it is a promising candidate from a pharmacokinetic and safety perspective. It adheres to Lipinski's Rule of Five, is predicted to have good oral absorption, moderate plasma protein binding, and a low risk of CYP-mediated drug-drug interactions and key toxicities such as hERG blockade.

It is crucial to recognize that these are predictions, not experimental certainties. The trustworthiness of these models is contingent on the quality and diversity of their training data and the applicability of the model to the query compound. Therefore, the next logical step is to use this in silico profile to guide a targeted and efficient in vitro experimental validation campaign. For instance, the high predicted oral absorption would be validated using a Caco-2 assay, and the low predicted CYP inhibition would be confirmed with specific enzymatic assays. This symbiotic relationship between computational prediction and experimental validation is the hallmark of an efficient, modern drug discovery pipeline.[42]

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  • Yoshimatsu, H., et al. (2021). Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein. Molecular Pharmaceutics. [Link]

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  • Marrero-Ponce, Y., et al. (2011). In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach. Molecular Informatics. [Link]

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Methodological & Application

Synthesis of 2-(Ethylamino)pyrimidine-5-carboxylic Acid: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrimidine-5-carboxylic acid derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring is a key aspect of drug design, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. Among these, 2-(Ethylamino)pyrimidine-5-carboxylic acid is a valuable building block, sought after for its role in the synthesis of kinase inhibitors and other targeted therapies.

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of this compound. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, offering insights into the rationale behind experimental parameters. This guide is designed for researchers, scientists, and drug development professionals, aiming to equip them with a robust and reproducible method for obtaining this important chemical entity.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step reaction sequence commencing with the commercially available ethyl 2-chloropyrimidine-5-carboxylate. This strategy hinges on two fundamental and reliable organic transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The initial step involves the displacement of the chloro group at the C2 position of the pyrimidine ring with ethylamine. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms and the carboxylate group facilitates this nucleophilic attack.[1][2][3][4][5]2. Ester Hydrolysis: The subsequent step is the saponification of the ethyl ester to the corresponding carboxylic acid under basic conditions.

This approach is favored for its high efficiency, operational simplicity, and the ready availability of the starting materials.

Visualizing the Workflow

The overall synthetic pathway is depicted below, illustrating the transformation from the starting material to the final product.

Synthesis_Workflow Start Ethyl 2-chloropyrimidine-5-carboxylate Intermediate Ethyl 2-(ethylamino)pyrimidine-5-carboxylate Start->Intermediate Ethylamine, Base (Nucleophilic Aromatic Substitution) Final This compound Intermediate->Final Base (e.g., NaOH or LiOH) (Ester Hydrolysis)

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of this compound.

Part 1: Synthesis of Ethyl 2-(ethylamino)pyrimidine-5-carboxylate (Intermediate)

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Molar Eq.)
Ethyl 2-chloropyrimidine-5-carboxylate89793-12-4186.591.0
Ethylamine (70% in water)75-04-745.081.2
Triethylamine (TEA)121-44-8101.191.5
Ethanol (EtOH), 200 proof64-17-546.07-
Ethyl acetate (EtOAc)141-78-688.11-
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01-
Brine---
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq.) in ethanol.

  • Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq.) followed by the dropwise addition of ethylamine (1.2 eq., 70% in water) at room temperature. The addition of a non-nucleophilic base like triethylamine is crucial to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: To the residue, add ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. The aqueous washes remove unreacted ethylamine, triethylamine hydrochloride, and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(ethylamino)pyrimidine-5-carboxylate. The product can be used in the next step without further purification if TLC analysis shows sufficient purity.

Part 2: Synthesis of this compound (Final Product)

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Molar Eq.)
Ethyl 2-(ethylamino)pyrimidine-5-carboxylate-195.211.0
Sodium Hydroxide (NaOH)1310-73-240.002.0
Tetrahydrofuran (THF)109-99-972.11-
Water (H₂O)7732-18-518.02-
Hydrochloric Acid (HCl), 1M7647-01-036.46-

Procedure:

  • Reaction Setup: Dissolve the crude ethyl 2-(ethylamino)pyrimidine-5-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water in a round-bottom flask with a magnetic stir bar.

  • Hydrolysis: Add sodium hydroxide (2.0 eq.) to the solution and stir the mixture at room temperature overnight. The progress of the hydrolysis can be monitored by TLC.

  • Acidification: After completion of the reaction, cool the mixture in an ice bath and acidify to pH 3-4 with 1M hydrochloric acid. The carboxylic acid product will precipitate out of the solution upon acidification.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Drying: Dry the solid under vacuum to obtain the final product, this compound.

Safety and Handling Precautions

Ethyl 2-chloropyrimidine-5-carboxylate: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. [6]Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. [7] Ethylamine: Extremely flammable liquid and vapor. [8]Toxic in contact with skin and causes severe skin burns and eye damage. [9][10]May cause respiratory irritation. [11]Handle in a fume hood away from ignition sources, and wear appropriate PPE.

Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin. Causes severe skin burns and eye damage.

Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use. [7][8]

Characterization Data

The final product, this compound, can be characterized by standard analytical techniques.

PropertyValue
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol
Appearance Off-white to pale yellow solid
CAS Number 946706-58-7
Predicted pKa 4.31 ± 0.10
Predicted Boiling Point 384.5 ± 34.0 °C

Note: Predicted values are computationally derived and should be confirmed experimentally. [12]

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying chemical principles of nucleophilic aromatic substitution and ester hydrolysis, researchers can confidently execute this synthesis. The resulting product serves as a versatile intermediate for the development of novel therapeutics, underscoring the importance of robust synthetic methodologies in advancing drug discovery.

References

  • PubChem. 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester. National Center for Biotechnology Information. Available from: [Link]

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  • Centers for Disease Control and Prevention. Ethylamine - IDLH. NIOSH. Available from: [Link]

  • Capot Chemical. MSDS of 2-Chloropyrimidine-5-carboxylic acid. Available from: [Link]

  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. Available from: [Link]

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  • CP Lab Safety. This compound, 1 gram, Reagent Grade. Available from: [Link]

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  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • YouTube. nucleophilic aromatic substitutions. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
  • Morressier. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Available from: [Link]

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Application Notes and Protocols for the Step-by-Step Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, a class of heterocyclic compounds of significant interest to researchers, scientists, and professionals in drug development. Pyrimidine-5-carboxylic acid esters are crucial scaffolds in a multitude of biologically active molecules, and the substituent at the 2-position is pivotal in modulating their pharmacological profiles.[1] This document outlines a robust and high-yielding synthetic methodology that proceeds via the condensation of amidinium salts with a pre-formed, stable sodium salt of an activated propen-1-ol derivative.[1][2][3] The presented protocol is designed to be self-validating, with explanations for key experimental choices, troubleshooting advice, and characterization guidelines to ensure scientific integrity and reproducibility.

Introduction: The Significance of 2-Substituted Pyrimidine-5-Carboxylic Esters in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in the architecture of numerous therapeutic agents and biologically significant molecules, including nucleic acids.[4][5] The functionalization of this scaffold, particularly at the 2- and 5-positions, has been a fertile ground for the discovery of novel drugs spanning oncology, anti-infectives, and immunology.[5][6] The ester moiety at the 5-position often serves as a handle for further chemical elaboration, while the substituent at the 2-position directly influences the molecule's interaction with biological targets.[1]

Traditional methods for pyrimidine synthesis can sometimes lead to mixtures of regioisomers or require harsh reaction conditions. The development of a direct and high-yielding route to 2-substituted pyrimidine-5-carboxylic esters, specifically without substitution at the 4-position, has been a notable advancement in the field.[2] This guide focuses on such a method, providing a detailed, step-by-step protocol that is both efficient and versatile.

Overview of the Synthetic Strategy

The cornerstone of this synthetic approach is the reaction between a variety of amidinium salts and the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[2][3] This method offers a direct pathway to the desired pyrimidine derivatives in moderate to excellent yields.[2] The key intermediate, the sodium salt, is stable at room temperature under an inert atmosphere, making it a convenient reagent for this transformation.[2]

The overall workflow can be visualized as a two-stage process:

  • Preparation of the Key Intermediate: Synthesis of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.

  • Pyrimidine Ring Formation: Condensation of the sodium salt with a suitable amidinium salt to yield the final 2-substituted pyrimidine-5-carboxylic ester.

G cluster_0 Stage 1: Intermediate Preparation cluster_1 Stage 2: Pyrimidine Synthesis cluster_2 Work-up and Purification start1 Methyl formate + Methyl 3,3-dimethoxypropionate reagent1 Sodium Hydride (NaH) in Anhydrous Diethyl Ether start1->reagent1 Condensation intermediate Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate (Stable Sodium Salt) reagent1->intermediate solvent Anhydrous DMF intermediate->solvent amidinium Amidinium Salt (R-C(NH2)2+) amidinium->solvent product 2-Substituted Pyrimidine- 5-Carboxylic Ester solvent->product Cyclocondensation workup Aqueous Work-up product->workup purification Flash Column Chromatography workup->purification

Caption: General workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Detailed Protocols

Protocol 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

This protocol details the synthesis of the key sodium salt intermediate through a condensation reaction.[1][2]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (molar eq.)Example Amount
Sodium Hydride (60% dispersion in oil)24.001.04.0 g
Anhydrous Diethyl Ether74.12-200 mL
Methyl 3,3-dimethoxypropionate148.161.014.8 g
Methyl Formate60.051.27.2 g

Step-by-Step Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Sodium Hydride Suspension: To the flask, add sodium hydride (60% dispersion in oil) and suspend it in anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Esters: In the dropping funnel, prepare a solution of methyl 3,3-dimethoxypropionate and methyl formate in anhydrous diethyl ether. Add this solution dropwise to the stirred suspension of sodium hydride at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. During this time, a precipitate will form.[1]

  • Isolation of the Product: Collect the resulting precipitate by filtration. Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: Dry the collected solid under vacuum to afford the sodium salt as a stable, off-white powder.

Rationale and Expert Insights:

  • Anhydrous Conditions: The use of anhydrous diethyl ether and a nitrogen atmosphere is critical as sodium hydride reacts violently with water.

  • Dropwise Addition: The slow, dropwise addition of the esters helps to control the exothermic reaction and prevent the formation of side products.

  • Reaction Time: The extended reaction time ensures the complete formation of the sodium salt.

Protocol 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

This protocol describes the cyclocondensation reaction between the prepared sodium salt and an amidinium salt to form the target pyrimidine.[1][2]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (molar eq.)
Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olateVaries1.0
Amidinium Salt (e.g., Guanidine hydrochloride)Varies1.1
Anhydrous Dimethylformamide (DMF)73.09-

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate in anhydrous DMF.

  • Addition of Amidinium Salt: To this solution, add the desired amidinium salt.

  • Heating: Heat the reaction mixture to 100 °C and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.[1]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]

  • Concentration: Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[1]

Versatility of the Reaction:

This method is applicable to a wide range of amidinium salts, allowing for the synthesis of various 2-substituted pyrimidines. The yields are generally moderate to excellent.[2]

2-Substituent (from Amidinium Salt)Representative Yield (%)
-H~60-70%
-CH3~75-85%
-Ph~80-90%
-NH2~30-60%[7]
-SMe~70-80%

Yields are representative and may vary based on the specific amidinium salt and reaction scale.[1]

Mechanism and Rationale

The reaction proceeds through a well-defined cyclocondensation mechanism. The enolate of the sodium salt acts as a three-carbon building block. The amidinium salt provides the N-C-N fragment. The reaction is believed to initiate with the nucleophilic attack of one of the nitrogen atoms of the amidine onto the carbonyl carbon of the ester, followed by an intramolecular cyclization and subsequent elimination of methanol and water to form the aromatic pyrimidine ring.

G Sodium Salt Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate Intermediate Cyclized Intermediate Sodium Salt->Intermediate Nucleophilic Attack & Cyclization Amidinium Amidinium Salt Product 2-Substituted Pyrimidine- 5-Carboxylic Ester Intermediate->Product Elimination of MeOH & H2O

Caption: Simplified reaction mechanism.

Causality Behind Experimental Choices:

  • DMF as Solvent: DMF is an excellent polar aprotic solvent that can dissolve both the sodium salt and the amidinium salts, facilitating the reaction. Its high boiling point is also suitable for the reaction temperature.

  • Elevated Temperature: Heating to 100 °C provides the necessary activation energy for the cyclization and subsequent elimination steps, driving the reaction to completion in a reasonable timeframe.

  • Aqueous Work-up: The use of saturated sodium bicarbonate solution neutralizes any acidic byproducts and helps to remove the DMF during the extraction process.

Troubleshooting and Optimization

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete formation of the sodium salt.Ensure anhydrous conditions and sufficient reaction time during the preparation of the intermediate.
Degradation of reagents.Use freshly prepared or properly stored amidinium salts and anhydrous DMF.
Inefficient extraction.Increase the number of extractions with ethyl acetate.
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction by TLC and extend the reaction time or slightly increase the temperature if necessary.
Formation of Byproducts Presence of moisture.Ensure all glassware is flame-dried and reagents are anhydrous.
Reaction temperature is too high.Maintain the reaction temperature at 100 °C and avoid overheating.

Characterization of Products

The identity and purity of the synthesized 2-substituted pyrimidine-5-carboxylic esters should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the ester carbonyl and the C=N bonds of the pyrimidine ring.

Conclusion

The methodology detailed in these application notes provides a reliable and efficient pathway for the synthesis of 2-substituted pyrimidine-5-carboxylic esters. By understanding the underlying mechanism and the rationale for the experimental procedures, researchers can confidently apply and adapt this protocol for the synthesis of a diverse library of pyrimidine derivatives for applications in drug discovery and development.

References

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  • Royal Society of Chemistry. (2018). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry. [Link]

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  • ResearchGate. (2010). Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. [Link]

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  • ResearchGate. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]

  • Semantic Scholar. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

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  • American Chemical Society. (1950). A New Synthesis of 2-Aminopyrimidine. [Link]

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  • MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

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Application Notes and Protocols: Industrial Applications of Pyrimidine-5-Carboxylic Acid Derivatives in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrimidine-5-Carboxylic Acid Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of essential biomolecules like nucleic acids.[1][2] The strategic introduction of a carboxylic acid group at the 5-position unlocks a vast chemical space for the development of potent and selective therapeutic agents. Pyrimidine-5-carboxylic acid and its derivatives serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals, demonstrating significant efficacy as anticancer, antiviral, antibacterial, anti-inflammatory, and antidiabetic agents.[3][4][5][6] This document provides a detailed overview of the industrial applications of these derivatives, focusing on their synthesis, mechanisms of action, and key therapeutic areas. We will also present detailed protocols for their synthesis and analysis, offering practical guidance for researchers and drug development professionals.

Therapeutic Applications and Mechanisms of Action

The pharmacological diversity of pyrimidine-5-carboxylic acid derivatives stems from their ability to interact with a wide range of biological targets.[2] The substituent at the 2-position of the pyrimidine ring, in particular, plays a critical role in modulating the pharmacological properties of these compounds.[7]

Anticancer Agents

Pyrimidine-5-carboxylic acid derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[2][8][9]

Mechanism of Action: EGFR Inhibition

One of the key mechanisms through which these derivatives exert their anticancer effects is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival. Overexpression or mutation of EGFR is a common feature in many cancers, including non-small cell lung cancer, colorectal cancer, and breast cancer.

Certain pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking EGFR tyrosine kinase inhibitors.[1] These compounds compete with ATP for binding to the kinase domain of EGFR, thereby blocking its downstream signaling pathways and inhibiting cancer cell growth. For instance, some novel pyrimidine-5-carbonitrile compounds have shown more potent antiproliferative activity against various cancer cell lines than the established EGFR inhibitor, erlotinib.[1]

Featured Compound Analysis: EGFR Inhibitor Efficacy

CompoundTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
Compound 10bHepG2 (Hepatocellular Carcinoma)3.56Erlotinib0.87[10]
Compound 10bA549 (Non-small cell lung cancer)5.85Erlotinib1.12[10]
Compound 10bMCF-7 (Breast Cancer)7.68Erlotinib5.27[10]

Signaling Pathway: EGFR Inhibition by Pyrimidine-5-Carboxylic Acid Derivatives

EGFR_Inhibition cluster_membrane Cell Membrane EGFR EGFR P Phosphorylation EGFR->P EGF Epidermal Growth Factor (EGF) EGF->EGFR Binds Pyrimidine Derivative Pyrimidine-5-Carboxylic Acid Derivative Pyrimidine Derivative->EGFR Inhibits ATP ATP ATP->EGFR Binds Downstream Signaling Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt) P->Downstream Signaling Activates Cell Proliferation Cell Proliferation, Survival, and Growth Downstream Signaling->Cell Proliferation Apoptosis Apoptosis Downstream Signaling->Apoptosis

Caption: EGFR signaling and its inhibition by pyrimidine derivatives.

Antiviral Agents

The pyrimidine scaffold is a cornerstone in the development of antiviral drugs, with many nucleoside analogues being pyrimidine derivatives.[11][12] Pyrimidine-5-carboxylic acid derivatives are being explored as a new generation of antiviral agents with broad-spectrum activity.[13]

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

A key antiviral strategy involves targeting host cell metabolic pathways that are essential for viral replication. One such pathway is the de novo pyrimidine biosynthesis pathway. Viruses are heavily reliant on the host cell's machinery to produce nucleotides for the replication of their genetic material. By inhibiting this pathway, the pool of available pyrimidines is depleted, thereby hindering viral replication.[13]

Some novel antiviral compounds containing a pyrimidine core have been shown to inhibit pyrimidine biosynthesis, leading to a broad-spectrum antiviral state.[13] Interestingly, this antiviral state can be established independently of the type 1 interferon response, which is a common antiviral signaling pathway.[13]

Experimental Workflow: Screening for Antiviral Activity

Antiviral_Screening Start Start Cell_Culture 1. Plate host cells (e.g., Vero 76) Start->Cell_Culture Compound_Addition 2. Add pyrimidine-5-carboxylic acid derivatives at various concentrations Cell_Culture->Compound_Addition Virus_Infection 3. Infect cells with virus (e.g., Alphavirus, Flavivirus) Compound_Addition->Virus_Infection Incubation 4. Incubate for a defined period Virus_Infection->Incubation CPE_Assay 5. Assess Cytopathic Effect (CPE) Incubation->CPE_Assay MTT_Assay 6. Perform MTT assay for cell viability (cytotoxicity) Incubation->MTT_Assay IC50_EC50_Calculation 7. Calculate IC50 (Inhibitory Concentration) and EC50 (Effective Concentration) CPE_Assay->IC50_EC50_Calculation MTT_Assay->IC50_EC50_Calculation End End IC50_EC50_Calculation->End

Caption: Workflow for in vitro antiviral activity screening.

Antibacterial Agents

With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents. Pyrimidine derivatives have long been recognized for their bactericidal properties.[8][14]

Mechanism of Action

The antibacterial activity of pyrimidine derivatives is often attributed to their ability to interfere with essential bacterial processes such as DNA synthesis, protein synthesis, and cell wall formation.[14][15] The specific mechanism can vary depending on the substitutions on the pyrimidine ring.

For example, some novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives have demonstrated excellent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[16]

Antibacterial Activity of Pyrimidine Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Standard DrugStandard Zone of Inhibition (mm)Source
Compound 8dE. coli30-33Norfloxacin-[16]
Compound 8eS. aureus30-33Norfloxacin-[16]
Compound 8fP. aeruginosa22-25Norfloxacin-[16]

Synthetic Protocols

The synthesis of pyrimidine-5-carboxylic acid derivatives is a well-established field with several efficient methods. The choice of synthetic route often depends on the desired substitution pattern.

Protocol 1: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters via Amidinium Salts

This method provides a direct and high-yielding route to 2-substituted pyrimidine-5-carboxylic esters, which are valuable intermediates in drug discovery.[7][17]

Rationale: This protocol is advantageous as it allows for the synthesis of pyrimidines without substitution at the 4-position, which can be a challenge with other methods.[17] The key starting material, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, is stable and reacts readily with a variety of amidinium salts.[7][17]

Step-by-Step Methodology:

  • Preparation of the Sodium Salt:

    • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt as a stable solid.[7]

  • Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters:

    • To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[7]

Synthetic Workflow: Amidinium Salt Method

Synthesis_Amidinium Start_Materials Methyl 3,3-dimethoxypropionate + Methyl formate + Sodium Hydride Sodium_Salt Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate Start_Materials->Sodium_Salt Reaction Reaction in DMF Sodium_Salt->Reaction Amidinium_Salt Amidinium Salt Amidinium_Salt->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product 2-Substituted Pyrimidine- 5-Carboxylic Ester Purification->Product

Caption: Synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Protocol 2: Microwave-Assisted Biginelli-Type Reaction

The Biginelli reaction is a classic multi-component reaction for the synthesis of dihydropyrimidinones, which can be further functionalized. Microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and improved yields.

Rationale: This method is a one-pot synthesis that is environmentally friendly and efficient for creating a library of pyrimidine derivatives for screening purposes.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a microwave-safe vessel, combine an aldehyde (1.0 eq), a β-ketoester (e.g., ethyl acetoacetate) (1.0 eq), and urea or thiourea (1.5 eq).

    • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

    • Add a minimal amount of a high-boiling point solvent (e.g., ethanol or solvent-free).

  • Microwave Irradiation:

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a specified temperature (e.g., 100-120 °C) and power for a short duration (e.g., 5-15 minutes).

  • Workup and Purification:

    • After cooling, add cold water to the reaction mixture to precipitate the product.

    • Collect the solid by filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone derivative.

Conclusion and Future Perspectives

Pyrimidine-5-carboxylic acid derivatives represent a highly versatile and privileged scaffold in pharmaceutical research and development. Their broad spectrum of biological activities, coupled with well-established synthetic routes, makes them attractive candidates for the development of novel therapeutics. The continued exploration of this chemical space, aided by modern drug design techniques such as molecular modeling and high-throughput screening, is expected to yield new and improved drugs for a wide range of diseases. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic and pharmacodynamic profiles, as well as the exploration of novel therapeutic applications for this remarkable class of compounds.

References

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - RSC Publishing. (URL: [Link])

  • Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - NIH. (URL: [Link])

  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b - ResearchGate. (URL: [Link])

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (URL: [Link])

  • Pyrimidine -5-carbonitril derivatives as anticancer agents. - ResearchGate. (URL: [Link])

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH. (URL: [Link])

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  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (URL: [Link])

  • Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - NIH. (URL: [Link])

  • Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid1 | Journal of the American Chemical Society. (URL: [Link])

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed. (URL: [Link])

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - ResearchGate. (URL: [Link])

  • Synthesis and comparing the antibacterial activities of pyrimidine derivatives - Indian Academy of Sciences. (URL: [Link])

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC - NIH. (URL: [Link])

  • Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PubMed Central. (URL: [Link])

  • Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. (URL: [Link])

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. (URL: [Link])

  • Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid1 - ACS Publications. (URL: [Link])

  • Synthesis and Antibacterial Activities of Different Five-Membered Heterocyclic Rings Incorporated with Pyridothienopyrimidine | ACS Omega - ACS Publications. (URL: [Link])

  • A Review on Pharmacological Aspects of Pyrimidine Derivatives. (URL: [Link])

  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed. (URL: [Link])

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: [Link])

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - NIH. (URL: [Link])

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  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - OUCI. (URL: [Link])

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Sources

Application Notes and Protocols for 2-(Ethylamino)pyrimidine-5-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Aminopyrimidine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine nucleus stands as a cornerstone scaffold, integral to a vast array of biologically active molecules.[1] Its presence in the fundamental building blocks of life, the nucleobases of DNA and RNA, foreshadows its profound potential for molecular recognition in biological systems.[2] Among the diverse class of pyrimidine derivatives, 2-aminopyrimidine-5-carboxylic acids have emerged as particularly valuable building blocks. The strategic placement of the amino and carboxylic acid functionalities at the 2- and 5-positions, respectively, offers synthetic chemists a versatile platform for structural elaboration and the systematic exploration of structure-activity relationships (SAR).

This guide focuses on a key exemplar of this class: 2-(Ethylamino)pyrimidine-5-carboxylic acid . We will delve into its application as a strategic building block, providing detailed protocols for its derivatization and insights into the chemical logic that underpins its synthetic utility. These notes are intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile molecule in their synthetic campaigns.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. Below is a summary of the key properties of this compound.

PropertyValueReference
Molecular Formula C₇H₉N₃O₂[3]
Molecular Weight 167.17 g/mol [3]
CAS Number 946706-58-7[3]
Appearance Off-white to pale yellow solidCommercially available
Predicted Boiling Point 384.5 ± 34.0 °C[4]
Predicted Density 1.344 ± 0.06 g/cm³[4]
Predicted pKa 4.31 ± 0.10[4]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum of a carboxylic acid will typically show a characteristic broad singlet for the acidic proton at δ 10-13 ppm. The protons of the ethyl group will appear as a quartet (CH₂) and a triplet (CH₃), and the pyrimidine ring protons will be observed in the aromatic region.[5][6]

  • ¹³C NMR: The carboxyl carbon is expected to resonate in the range of 165-185 ppm. The carbons of the pyrimidine ring and the ethyl group will have distinct chemical shifts.[5][6]

  • Infrared (IR) Spectroscopy: Key vibrational modes include a broad O-H stretch from approximately 2500-3300 cm⁻¹, a C=O stretch around 1700-1730 cm⁻¹, and C=N and C=C stretches characteristic of the pyrimidine ring.[5][6]

Core Synthetic Transformations and Protocols

The primary synthetic utility of this compound lies in the transformation of its carboxylic acid moiety. The two most common and impactful transformations are amide bond formation and esterification.

Amide Bond Formation: A Gateway to Bioactive Carboxamides

The conversion of the carboxylic acid to an amide is a cornerstone reaction in medicinal chemistry, with the resulting amide bond being a key structural feature in a multitude of pharmaceutical agents. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.

General Workflow for Amide Coupling:

G cluster_0 Activation cluster_1 Coupling cluster_2 Work-up & Purification start 2-(Ethylamino)pyrimidine- 5-carboxylic acid activated Activated Intermediate (e.g., O-acylisourea, active ester) start->activated Coupling Reagent (EDC, HATU, etc.) Base (DIPEA, TEA) amide Target Amide activated->amide Nucleophilic Acyl Substitution amine Primary or Secondary Amine (R¹R²NH) amine->amide workup Aqueous Work-up amide->workup purification Chromatography or Recrystallization workup->purification

General workflow for amide bond formation.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a widely used, reliable method for the synthesis of amides, particularly when dealing with electron-deficient amines. The use of 1-hydroxybenzotriazole (HOBt) as an additive minimizes side reactions and can reduce racemization if chiral amines are used.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Amine (1.1 - 1.2 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 - 1.5 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Appropriate solvents for extraction (e.g., Ethyl acetate, DCM)

  • Step-by-Step Procedure:

    • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).

    • Add DIPEA (2.0 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered substrates or less nucleophilic amines.[7]

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Amine (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA or TEA (3.0 eq)

    • Anhydrous DMF

  • Step-by-Step Procedure:

    • In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the amine (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

    • Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography or recrystallization.

Application Example: Synthesis of STAT6 Inhibitors

A notable application of this compound is in the synthesis of potent and selective inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6).[3][8][9] STAT6 is a key signaling molecule in the inflammatory cascade and is a therapeutic target for allergic diseases. In the synthesis of these inhibitors, the pyrimidine-5-carboxamide moiety is crucial for activity. For instance, compounds such as 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide have demonstrated potent STAT6 inhibition.[3][8][9] The synthesis of these molecules relies on the robust amide coupling of a substituted 2-aminopyrimidine-5-carboxylic acid with an appropriate amine.

Esterification: Accessing Ester Derivatives

Ester derivatives of this compound are valuable intermediates for further synthetic transformations or as final products in their own right. The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Protocol 3: Fischer-Speier Esterification

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Alcohol (e.g., Methanol, Ethanol) (used as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) (catalytic amount)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Appropriate solvent for extraction (e.g., Ethyl acetate)

  • Step-by-Step Procedure:

    • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol for the methyl ester, ethanol for the ethyl ester).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension.

    • Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

    • Purify the product by flash column chromatography or recrystallization if necessary.

Further Synthetic Potential

Beyond amide formation and esterification, the this compound scaffold holds potential for other transformations. For instance, recent studies have highlighted the utility of decarboxylative cross-coupling reactions of 2-aminopyrimidine-5-carboxylic acids to introduce diverse substituents at the C5 position. This opens up avenues for creating novel carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from this building block.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for applications in drug discovery and medicinal chemistry. Its strategically positioned functional groups allow for straightforward and efficient elaboration into a diverse array of amide and ester derivatives. The protocols detailed in these application notes provide a solid foundation for the successful utilization of this important synthetic intermediate. The continued exploration of its reactivity, including novel transformations such as decarboxylative couplings, will undoubtedly further solidify its role as a key component in the synthetic chemist's toolbox.

References

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 975-983. [Link]

  • CP Lab Safety. This compound, 1 gram, Reagent Grade. [Link]

  • ResearchGate. (2023). Choosing amide coupling agent. [Link]

  • Google Patents. (1970). Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position.
  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (n.d.). [Link]

  • Chemdad. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 2-(Isopropylamino)pyrimidine-5-carboxylic acid. [Link]

  • Google Patents. (1997). 4-Amino-2-ureido-pyrimidine-5-carboxamides, processes for their preparation, medicaments containing these compounds and their use.
  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • PubChem. (2022). Chemical compounds - Patent US-2022340592-A1. [Link]

  • Sci-Hub. (2018). Decarboxylative cross-couplings of 2-aminopyrimidine-5-carboxylic acids. [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • SpectraBase. (n.d.). Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. [Link]

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Application Note & Protocols for High-Throughput Screening of Pyrimidine-5-Carboxylic Acid Libraries in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Pyrimidine-5-Carboxylic Acids and the Power of High-Throughput Screening

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide spectrum of biological activities.[1][2][3] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[2] Pyrimidine derivatives have demonstrated a remarkable range of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][3] The synthetic tractability of the pyrimidine ring allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile.[2]

Within this versatile class of compounds, pyrimidine-5-carboxylic acid derivatives have emerged as a particularly promising chemotype. The carboxylic acid moiety can serve as a key interaction point with biological targets, often acting as a hydrogen bond donor or acceptor, or engaging in ionic interactions. This feature has been exploited in the design of inhibitors for various enzyme classes, including kinases, which are pivotal regulators of cellular signaling pathways and frequently dysregulated in diseases like cancer.[4][5]

High-throughput screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of vast libraries of chemical compounds to identify "hits" that modulate a specific biological target or pathway.[6][7] By leveraging automation, miniaturization, and sensitive detection methods, HTS can screen hundreds of thousands of compounds in a single campaign, dramatically accelerating the initial stages of drug development.[7] This application note provides a comprehensive guide to the high-throughput screening of pyrimidine-5-carboxylic acid libraries, offering detailed protocols for both biochemical and cell-based assays, and addressing key technical considerations to ensure a successful screening campaign.

Strategic Considerations for Screening Pyrimidine-5-Carboxylic Acid Libraries

The success of any HTS campaign hinges on a well-designed screening strategy. For a focused library such as pyrimidine-5-carboxylic acids, several factors must be considered:

  • Target Selection: Given the prevalence of pyrimidine-based compounds as kinase inhibitors, this enzyme family represents a highly relevant target class.[4][5][6] Protein kinases are integral to cell signaling, and their aberrant activity is a hallmark of many diseases.[6][8] Alternatively, transcription factors, which regulate gene expression in response to cellular signals, are another attractive target class for pyrimidine-5-carboxylic acid modulators.[9]

  • Assay Modality: The choice between a biochemical and a cell-based assay depends on the scientific question being addressed.

    • Biochemical assays , which utilize purified proteins, offer a direct measure of a compound's interaction with the target. They are generally less prone to artifacts related to cell permeability and cytotoxicity.[10]

    • Cell-based assays provide a more physiologically relevant context by assessing a compound's activity within a living cell.[11] This allows for the simultaneous evaluation of target engagement, cell permeability, and potential cytotoxicity.

  • Detection Technology: A variety of detection methods are amenable to HTS, including fluorescence, luminescence, and label-free technologies.

    • Fluorescence-based assays are widely used due to their high sensitivity and versatility.[10] Techniques like Fluorescence Polarization (FP) are particularly well-suited for studying molecular interactions.[10][12]

    • Luminescence-based assays , such as those employing luciferase reporters, offer excellent sensitivity and a high signal-to-background ratio.[13][14]

    • Label-free technologies provide the advantage of detecting molecular interactions without the need for modifying the target or ligand, thus offering a more native assessment of binding.

High-Throughput Screening Workflow

A typical HTS campaign follows a multi-step workflow designed to efficiently identify and validate promising lead compounds.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up Assay Development Assay Development Assay Miniaturization Assay Miniaturization Assay Development->Assay Miniaturization Assay Validation Assay Validation Assay Miniaturization->Assay Validation Library Plating Library Plating Assay Validation->Library Plating Primary HTS Primary HTS Library Plating->Primary HTS Data Analysis & Hit Selection Data Analysis & Hit Selection Primary HTS->Data Analysis & Hit Selection Hit Picking & Re-testing Hit Picking & Re-testing Data Analysis & Hit Selection->Hit Picking & Re-testing Dose-Response Analysis Dose-Response Analysis Hit Picking & Re-testing->Dose-Response Analysis Orthogonal Assays Orthogonal Assays Dose-Response Analysis->Orthogonal Assays Lead Optimization Lead Optimization Orthogonal Assays->Lead Optimization Hit_Validation_Workflow Primary Hit Primary Hit Hit Confirmation Hit Confirmation Primary Hit->Hit Confirmation Dose-Response Dose-Response Hit Confirmation->Dose-Response IC50/EC50 Determination IC50/EC50 Determination Dose-Response->IC50/EC50 Determination Orthogonal Assay Orthogonal Assay IC50/EC50 Determination->Orthogonal Assay SAR by Analogs SAR by Analogs Orthogonal Assay->SAR by Analogs Lead Candidate Lead Candidate SAR by Analogs->Lead Candidate

Caption: A workflow for hit validation and progression.

Key Validation Steps:

  • Hit Confirmation: Re-test the initial hits in the primary assay to confirm their activity.

  • Dose-Response Analysis: Test the confirmed hits over a range of concentrations to determine their potency (IC₅₀ or EC₅₀ values). [15]* Orthogonal Assays: Validate the hits in a secondary, mechanistically distinct assay to ensure that their activity is not an artifact of the primary assay format.

  • Structure-Activity Relationship (SAR) by Analogs: Test commercially available or rapidly synthesized analogs of the validated hits to establish an initial SAR. This can provide valuable information for the subsequent lead optimization phase.

Data Presentation

Table 1: Example Assay Validation Parameters

ParameterValueAcceptance Criteria
Z'-Factor0.75> 0.5
Signal-to-Background15> 10
Coefficient of Variation (%CV)< 10%< 20%

Table 2: Example Hit Prioritization Criteria

CriterionHigh PriorityMedium PriorityLow Priority
Potency (IC₅₀/EC₅₀)< 1 µM1 - 10 µM> 10 µM
Selectivity (vs. related targets)> 100-fold10 - 100-fold< 10-fold
Cell Permeability (Cell-based assay)ActiveModerately ActiveInactive
SAR AmenabilityClear SAREmerging SARFlat SAR

Conclusion

The high-throughput screening of pyrimidine-5-carboxylic acid libraries offers a powerful approach to discovering novel lead compounds for a variety of therapeutic targets. By carefully selecting the appropriate assay and detection technology, and by implementing a robust hit validation strategy, researchers can efficiently identify and advance promising candidates into the drug development pipeline. The protocols and considerations outlined in this application note provide a solid foundation for conducting successful HTS campaigns with this important class of molecules.

References

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). NIH. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]

  • High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ResearchGate. [Link]

  • A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation. PMC - NIH. [Link]

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Application of 2-(Ethylamino)pyrimidine-5-carboxylic Acid Derivatives as STAT6 Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(ethylamino)pyrimidine-5-carboxylic acid derivatives as potent and selective inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6). This guide delves into the scientific rationale, mechanism of action, and detailed protocols for the evaluation of these compounds.

Introduction: The Rationale for Targeting STAT6

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical intracellular signaling protein and transcription factor.[1] It is a key component of the signaling pathways initiated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1] These cytokines are central to the development of T-helper type 2 (Th2) cell-mediated immune responses, which are implicated in a range of allergic and inflammatory conditions such as asthma, atopic dermatitis, and eosinophilic esophagitis.

Upon binding of IL-4 or IL-13 to their respective receptors, associated Janus kinases (JAKs) are activated, leading to the phosphorylation of a specific tyrosine residue (Tyr641) on STAT6.[1] This phosphorylation event triggers the dimerization of STAT6 monomers through a reciprocal interaction involving their Src Homology 2 (SH2) domains.[2][3] The activated STAT6 dimer then translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of genes involved in Th2 differentiation, immunoglobulin class switching to IgE, and the expression of inflammatory mediators.

Given its pivotal role in Th2-driven inflammation, selective inhibition of STAT6 presents a highly attractive therapeutic strategy. Unlike broader-acting Janus Kinase (JAK) inhibitors, which can affect multiple signaling pathways and may have associated safety concerns, targeting STAT6 offers the potential for a more focused and potentially safer therapeutic intervention.[2][3] The this compound scaffold has emerged as a promising chemical starting point for the development of potent and selective STAT6 inhibitors.

Mechanism of Action: Inhibition of STAT6 Signaling

The primary mechanism by which this compound derivatives inhibit STAT6 function is by preventing its phosphorylation and subsequent activation.[4][5] Several advanced compounds based on this scaffold have been shown to target the SH2 domain of STAT6.[2][3] The SH2 domain is crucial for the dimerization of phosphorylated STAT6 monomers, a prerequisite for nuclear translocation and DNA binding. By binding to the SH2 domain, these inhibitors can allosterically or competitively block the protein-protein interactions necessary for STAT6 activation.

This targeted approach has been validated in preclinical studies where inhibitors like AS1517499 and the clinical candidate REX-8756 have demonstrated potent, dose-dependent suppression of STAT6 phosphorylation and downstream inflammatory responses in both in vitro and in vivo models.[2][3][4][5][6]

Diagram 1: The STAT6 Signaling Pathway and Point of Inhibition

STAT6_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4/IL-13 IL-4/IL-13 Receptor IL-4Rα / IL-13Rα1 IL-4/IL-13->Receptor Binding JAK JAK1/TYK2 Receptor->JAK Activation STAT6_m STAT6 (monomer) JAK->STAT6_m Phosphorylation (Tyr641) pSTAT6_m p-STAT6 (monomer) STAT6_m->pSTAT6_m pSTAT6_d p-STAT6 (dimer) pSTAT6_m->pSTAT6_d Dimerization (SH2 domain) DNA DNA (Promoter Region) pSTAT6_d->DNA Nuclear Translocation Inhibitor 2-(Ethylamino)pyrimidine -5-carboxylic acid derivative Inhibitor->pSTAT6_m Inhibition of Dimerization Transcription Gene Transcription (e.g., GATA3, Eotaxin) DNA->Transcription Activation

Caption: IL-4/IL-13 signaling pathway leading to STAT6 activation and gene transcription. This compound derivatives primarily inhibit the dimerization of phosphorylated STAT6.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the characterization of this compound derivatives as STAT6 inhibitors.

Protocol 1: STAT6-Dependent Luciferase Reporter Gene Assay

This cell-based assay provides a quantitative measure of the transcriptional activity of STAT6 in response to cytokine stimulation and is a primary method for assessing the potency of inhibitors.

Principle: A reporter cell line is engineered to express a luciferase gene under the control of a promoter containing STAT6 binding sites. Activation of the STAT6 pathway by IL-4 or IL-13 drives the expression of luciferase, which can be quantified by measuring light output after the addition of a substrate. A reduction in light output in the presence of an inhibitor indicates its efficacy.

Materials:

  • STAT6 reporter cell line (e.g., HEK293 or Ba/F3 cells stably transfected with a STAT6-responsive luciferase construct)[7][8][9]

  • Cell culture medium (e.g., DMEM or RPMI 1640) supplemented with 10% FBS and antibiotics[7][8]

  • Recombinant human IL-4 or IL-13

  • This compound derivative stock solution (in DMSO)

  • White, clear-bottom 96-well cell culture plates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)[7][8]

  • Luminometer

Procedure:

  • Cell Seeding: Seed the STAT6 reporter cells into a white, clear-bottom 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of culture medium.[8]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.

  • Inhibitor Treatment: Add the diluted inhibitor solutions to the appropriate wells. Include wells with vehicle (DMSO) as a control.

  • Pre-incubation: Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.[8]

  • Cytokine Stimulation: Prepare a solution of IL-4 or IL-13 in culture medium at a concentration that induces a submaximal response (typically determined from a dose-response curve, e.g., 10 ng/mL).[10] Add this solution to all wells except for the "unstimulated" control wells.

  • Incubation: Incubate the plate for 6-16 hours at 37°C in a 5% CO2 incubator.[7][8][10]

  • Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions (typically 100 µL per well).[8]

  • Measurement: Incubate the plate at room temperature for 15-30 minutes with gentle agitation to ensure cell lysis and signal development.[8] Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence (from cell-free wells) from all readings. Normalize the data to the vehicle-treated, cytokine-stimulated wells (representing 100% activity). Plot the normalized luminescence against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Eotaxin-3 Secretion Assay in Bronchial Epithelial Cells

This assay measures the downstream biological effect of STAT6 inhibition by quantifying the release of a key chemokine involved in allergic inflammation.

Principle: Bronchial epithelial cells, such as the BEAS-2B cell line, secrete the chemokine eotaxin-3 (CCL26) in response to IL-4 or IL-13 stimulation, a process dependent on STAT6 activation.[10] The amount of eotaxin-3 secreted into the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • BEAS-2B human bronchial epithelial cells

  • Bronchial epithelial cell growth medium

  • Recombinant human IL-4 or IL-13

  • This compound derivative stock solution (in DMSO)

  • Human Eotaxin-3 ELISA kit[11][12]

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed BEAS-2B cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.

  • Inhibitor Treatment: Once the cells are confluent, replace the medium with fresh medium containing serial dilutions of the STAT6 inhibitor. Include vehicle controls.

  • Pre-incubation: Pre-incubate the cells with the inhibitor for 1 hour at 37°C.

  • Cytokine Stimulation: Add IL-4 or IL-13 to the wells at a final concentration known to induce robust eotaxin-3 secretion (e.g., 10-50 ng/mL).[10]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[10]

  • Supernatant Collection: Carefully collect the cell culture supernatants from each well. If not assayed immediately, store the supernatants at -80°C.[13]

  • ELISA: Perform the eotaxin-3 ELISA according to the manufacturer's protocol.[11][12] This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating to allow eotaxin-3 to bind.

    • Washing the plate.

    • Adding a biotinylated detection antibody.

    • Incubating and washing.

    • Adding a streptavidin-HRP conjugate.

    • Incubating and washing.

    • Adding a colorimetric substrate (e.g., TMB).

    • Stopping the reaction and measuring the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to calculate the concentration of eotaxin-3 in each sample. Determine the IC50 value of the inhibitor by plotting the eotaxin-3 concentration against the inhibitor concentration.

Protocol 3: In Vitro Th2 Cell Differentiation Assay

This assay assesses the ability of STAT6 inhibitors to block the differentiation of naive CD4+ T cells into pro-inflammatory Th2 effector cells.

Principle: Naive CD4+ T cells can be differentiated into the Th2 lineage in vitro by culturing them in the presence of T-cell receptor (TCR) stimulation (e.g., anti-CD3 and anti-CD28 antibodies) and specific cytokines (IL-2 and IL-4).[14] This differentiation is dependent on STAT6 signaling. The resulting Th2 cell population is characterized by the expression of the transcription factor GATA3 and the production of IL-4. The effect of the inhibitor is measured by a reduction in the percentage of IL-4-producing cells, as determined by flow cytometry.

Materials:

  • Isolated naive CD4+ T cells (from human peripheral blood or mouse spleen)

  • T cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol)

  • Anti-human or anti-mouse CD3 and CD28 antibodies

  • Recombinant human or mouse IL-2 and IL-4

  • Anti-human or anti-mouse IFN-γ neutralizing antibody (to prevent Th1 differentiation)

  • This compound derivative stock solution (in DMSO)

  • Cell stimulation cocktail (e.g., PMA and Ionomycin)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Flow cytometry antibodies: anti-CD4, anti-IL-4, and an isotype control

  • Fixation and permeabilization buffers for flow cytometry

  • Flow cytometer

Procedure:

  • Plate Coating: Coat the wells of a 24- or 96-well plate with anti-CD3 antibody overnight at 4°C.[15]

  • Cell Culture Setup: Wash the coated plate with sterile PBS. Prepare the Th2 differentiation medium containing IL-2 (e.g., 5 ng/mL), IL-4 (e.g., 10 ng/mL), and anti-IFN-γ antibody (e.g., 1 µg/mL).[14]

  • Inhibitor Addition: Add serial dilutions of the STAT6 inhibitor to the differentiation medium.

  • Cell Seeding: Add naive CD4+ T cells and soluble anti-CD28 antibody to the wells.

  • Differentiation: Culture the cells for 6-7 days at 37°C in a 5% CO2 incubator. Refresh the medium with cytokines and inhibitor every 2-3 days.[16]

  • Restimulation: On the final day, restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor to allow for intracellular cytokine accumulation.[15]

  • Staining: Harvest the cells and stain for the surface marker CD4. Then, fix and permeabilize the cells and stain for intracellular IL-4. Include an isotype control for the IL-4 antibody.

  • Flow Cytometry: Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the CD4+ T cell population and quantify the percentage of cells expressing IL-4. Compare the percentage of IL-4+ cells in the inhibitor-treated samples to the vehicle control to determine the inhibitory effect.

Diagram 2: Experimental Workflow for STAT6 Inhibitor Screening and Characterization

Inhibitor_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Lead Optimization cluster_preclinical Preclinical Evaluation Primary_Assay High-Throughput Screening (e.g., STAT6 Luciferase Reporter Assay) Identify_Hits Identify Initial Hits Primary_Assay->Identify_Hits Dose_Response Dose-Response & IC50 Determination (Luciferase & Biochemical Assays) Identify_Hits->Dose_Response Cellular_Assays Cell-Based Functional Assays (e.g., Eotaxin-3 Secretion, Th2 Differentiation) Dose_Response->Cellular_Assays Selectivity Selectivity Profiling (vs. other STATs, kinases) Cellular_Assays->Selectivity Lead_Candidates Select Lead Candidates Selectivity->Lead_Candidates In_Vivo In Vivo Efficacy Models (e.g., Asthma, Atopic Dermatitis) Lead_Candidates->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Tox Toxicology Studies PK_PD->Tox IND IND-Enabling Studies Tox->IND

Caption: A typical workflow for the discovery and development of small molecule STAT6 inhibitors, from initial high-throughput screening to preclinical evaluation.

Data Presentation: Inhibitory Activity of Representative Compounds

The following table summarizes the inhibitory activities of a well-characterized 2-aminopyrimidine-5-carboxamide derivative, AS1517499, and provides qualitative data for the clinical candidate REX-8756.

CompoundAssayTarget/Cell LineIC50 / PotencyReference(s)
AS1517499 STAT6 Reporter AssayStably transfected cells21 nM[4][5]
Th2 DifferentiationMouse spleen T cells2.3 nM[4]
STAT6 PhosphorylationHuman Bronchial Smooth Muscle CellsInhibition at 100 nM[5]
REX-8756 STAT6 ActivationPreclinical modelsComplete and sustained inhibition[2][3][17]
Inflammatory BiomarkersPreclinical modelsSuppression of IL-4/IL-13 induced markers[3][17]
In Vivo EfficacyAsthma, Dermatitis ModelsEfficacy comparable to anti-IL-4/IL-13 antibodies[3]

Synthesis and Handling

General Synthesis of this compound Derivatives

A general approach to the synthesis of the this compound core involves the reaction of an appropriate amidine with a three-carbon building block, such as an ester of 2-(ethoxymethylene)-3-oxobutanoic acid. The resulting pyrimidine ester can then be hydrolyzed to the corresponding carboxylic acid. Further modifications at other positions on the pyrimidine ring can be achieved through various synthetic transformations.[18][19][20]

Handling and Storage of Pyrimidine Derivatives:

  • Safety: Always handle these compounds in a well-ventilated area or a chemical fume hood.[21] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[21][22] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[21][22]

  • Storage: Store the compounds in a tightly sealed container in a cool, dry place, protected from light and moisture.[22] For long-term storage, keeping the compounds at -20°C is recommended. Stock solutions in solvents like DMSO can be stored at -80°C for extended periods.[5]

Conclusion

The this compound scaffold represents a promising foundation for the development of selective and potent STAT6 inhibitors. By targeting a key node in the IL-4/IL-13 signaling pathway, these compounds offer a targeted approach for the treatment of Th2-mediated inflammatory diseases. The protocols and information provided in this guide are intended to equip researchers with the necessary tools to effectively evaluate and advance these and other novel STAT6 inhibitors in their drug discovery and development programs.

References

  • Recludix Pharma. (2025, May 19). Recludix Pharma Presents Data Demonstrating Potent Efficacy and High Selectivity of a STAT6 Inhibitor in Preclinical Asthma Model. GlobeNewswire. [Link]

  • Recludix Pharma. (2025, June 2). Recludix Pharma Announces Development Candidate Nomination of First-in-Class Oral STAT6 Inhibitor for Inflammatory Diseases and Achievement of Significant Milestone Under Collaboration with Sanofi. BioSpace. [Link]

  • Dermatology Times. (2025, December 17). FDA Clears IND Application of Recludix's Oral STAT6, REX-8756. [Link]

  • Pharma Now. (2025, December 17). FDA Clears IND for Recludix's Oral STAT6 Inhibitor. [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]

  • BioWorld. (2025, June 3). Recludix nominates oral STAT6 inhibitor as development candidate for inflammatory diseases. [Link]

  • ResearchGate. Workflow Schematic representation of workflow for inhibitor screening, docking and simulation. [Link]

  • Chiba, Y., et al. (2009). A Novel STAT6 Inhibitor AS1517499 Ameliorates Antigen-Induced Bronchial Hypercontractility in Mice. American Journal of Respiratory Cell and Molecular Biology, 41(5), 516-524. [Link]

  • RayBiotech. Human Eotaxin 3 ELISA Kit. [Link]

  • American Thoracic Society Journals. (2009). A Novel STAT6 Inhibitor AS1517499 Ameliorates Antigen-Induced Bronchial Hypercontractility in Mice. [Link]

  • Park, J., et al. (2022). Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice. International Journal of Molecular Sciences, 23(6), 3097. [Link]

  • Loba Chemie. (2019). PYRIMIDINE 99% MSDS. [Link]

  • BPS Bioscience. STAT6 Luciferase Reporter Lentivirus (STAT6 Signaling Pathway). [Link]

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  • Flow chart - screening and optimisation of biologically active small molecules. [Link]

  • Sunlong Medical. Human CCL26/Eotaxin-3 ELISA Kit. [Link]

  • National Center for Biotechnology Information. (2022). Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice. [Link]

  • Takakuma, K., et al. (2013). Novel Multiplexed Assay for Identifying SH2 Domain Antagonists of STAT Family Proteins. PLoS ONE, 8(8), e71646. [Link]

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  • Creative Diagnostics. In Vitro Differentiation of T Cells Protocol. [Link]

  • ResearchGate. Flowchart showing the virtual screening workflow for identification of hit molecules. [Link]

  • ResearchGate. Inhibition of STAT6 signaling in cell-based assays. [Link]

  • ResearchGate. The STAT6 signalling network map identified during the initial TH2 cell differentiation stage. [Link]

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  • Mandal, P. K., et al. (2015). Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 6 (STAT6) with Cell-Permeable, Phosphatase-Stable Phosphopeptide Mimics Potently Inhibits Tyr641 Phosphorylation and Transcriptional Activity. Journal of Medicinal Chemistry, 58(4), 1815-1829. [Link]

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Application Notes and Protocols for the Evaluation of Novel Pyrimidine Derivatives as Antimicrobial and Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of multidrug-resistant (MDR) pathogens constitutes a formidable threat to global public health. In this landscape, the exploration of novel chemical scaffolds with potent antimicrobial and antifungal properties is of paramount importance. Pyrimidine derivatives have emerged as a particularly promising class of heterocyclic compounds, owing to their structural resemblance to the nucleobases of DNA and RNA, which allows them to interact with various biological targets within microbial cells.[1][2][3] These compounds have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[4][5][6]

The antimicrobial action of pyrimidine derivatives is often attributed to their ability to interfere with essential cellular processes.[7][8] A notable mechanism is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway, which is essential for the production of nucleic acids.[2] Another key target is the FtsZ protein, which plays a pivotal role in bacterial cell division.[2][8] By disrupting the polymerization of FtsZ, these derivatives can inhibit the formation of the Z-ring, leading to bacterial filamentation and eventual cell death.[2][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of the antimicrobial and antifungal activities of novel pyrimidine derivatives. The protocols detailed herein are grounded in established methodologies and provide a framework for the systematic assessment of these promising therapeutic candidates.

PART 1: Synthesis of a Novel Pyrimidine Derivative

The synthesis of pyrimidine derivatives can be achieved through various chemical routes.[4][9][10] A common and effective method involves the cyclization of substituted chalcones with thiosemicarbazide.[10] This approach allows for the generation of a diverse library of pyrimidine derivatives by modifying the precursor chalcones.

Protocol 1: Synthesis of 3-amino-4,6-diphenyl-3,4-dihydro-1H-pyrimidine-2-thione

This protocol describes a two-step synthesis of a representative pyrimidine derivative.

Step 1: Synthesis of Chalcone Derivative

  • In a clean, dry flask, dissolve the appropriate substituted acetophenone in ethanol.

  • Add an equimolar amount of a substituted benzaldehyde to the solution.

  • To this mixture, add a 40% sodium hydroxide solution dropwise while stirring.

  • Subject the reaction mixture to microwave irradiation for 4 minutes at 160 watts. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, neutralize the reaction mixture with concentrated hydrochloric acid.

  • Collect the resulting solid precipitate by filtration and recrystallize from ethanol to obtain the pure chalcone derivative.[10]

Step 2: Synthesis of the Pyrimidine Derivative

  • In a round-bottom flask, combine the synthesized chalcone derivative (0.1 mol) and thiosemicarbazide hydrochloride (0.1 mol).

  • Add an alcoholic solution of sodium hydroxide to the flask.

  • Heat the mixture under reflux for 4-5 hours.[10]

  • After cooling, pour the reaction mixture into cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the 3-amino-4,6-diphenyl-3,4-dihydro-1H-pyrimidine-2-thione derivative.[10]

  • Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, 1H NMR, and Mass spectrometry.[10]

Diagram 1: Synthesis Workflow

cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Pyrimidine Synthesis start1 Dissolve Acetophenone & Benzaldehyde in Ethanol add_naoh Add 40% NaOH start1->add_naoh microwave Microwave Irradiation (160W, 4 min) add_naoh->microwave neutralize Neutralize with HCl microwave->neutralize filter1 Filter & Recrystallize neutralize->filter1 chalcone Pure Chalcone Derivative filter1->chalcone start2 Combine Chalcone & Thiosemicarbazide HCl chalcone->start2 Use in Step 2 add_alc_naoh Add Alcoholic NaOH start2->add_alc_naoh reflux Reflux (4-5 hours) add_alc_naoh->reflux precipitate Pour into Cold Water reflux->precipitate filter2 Filter, Wash & Dry precipitate->filter2 purify Recrystallize filter2->purify pyrimidine Novel Pyrimidine Derivative purify->pyrimidine cluster_mic MIC Determination cluster_mbc_mfc MBC/MFC Determination prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Pyrimidine Derivative prep_dilutions->inoculate incubate_mic Incubate (18-48h) inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic aliquot Take Aliquots from Wells with No Growth read_mic->aliquot Proceed with clear wells spot_plate Spot-Plate on Agar aliquot->spot_plate incubate_mbc Incubate Plates spot_plate->incubate_mbc read_mbc Determine MBC/MFC (Lowest concentration with no growth on agar) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC/MFC.

PART 3: Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of novel antimicrobial compounds to mammalian cells to ensure their safety for therapeutic use. [11][12]The MTT assay is a widely used colorimetric method to assess cell viability.

Protocol 4: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cell line (e.g., HEK293 - human embryonic kidney cells) * Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test pyrimidine derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine derivative in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the test compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and a negative control (untreated cells).

    • Incubate the plate for 24 or 48 hours.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 4 hours.

    • During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the purple solution at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation

The quantitative data generated from these experiments should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Antimicrobial and Antifungal Activity of Novel Pyrimidine Derivatives (MIC in µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
PD-01 81632641632
PD-02 481632816
PD-03 163264>1283264
Ciprofloxacin 10.50.251--
Fluconazole ----28

Table 2: Cytotoxicity of Novel Pyrimidine Derivatives (IC₅₀ in µM)

CompoundHEK293 Cells
PD-01 75.2
PD-02 98.5
PD-03 >200

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial evaluation of novel pyrimidine derivatives as potential antimicrobial and antifungal agents. The synthesis protocol allows for the generation of a library of compounds, while the antimicrobial and cytotoxicity assays enable the identification of lead candidates with potent activity and favorable safety profiles. Promising compounds identified through this screening process should be further investigated through more advanced studies, including mechanism of action studies, in vivo efficacy models, and pharmacokinetic profiling, to fully elucidate their therapeutic potential.

References

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC - NIH. (n.d.).
  • Synthesis and antibacterial properties of pyrimidine derivatives - PubMed. (n.d.).
  • synthesis and antibacterial activity of pyrimidine derivatives - International Journal of Pharmacy. (n.d.).
  • Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (n.d.).
  • Application Notes and Protocols: Pyrimidine Derivatives in Antimicrobial Drug Discovery - Benchchem. (n.d.).
  • EUCAST: EUCAST - Home. (n.d.). Retrieved January 17, 2026, from [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Publishing. (n.d.).
  • Update on in vitro cytotoxicity assays for drug development - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay - NorthEast BioLab. (n.d.). Retrieved January 17, 2026, from [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.).
  • European Committee on Antimicrobial Susceptibility Testing - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Cytotoxicity Assays - Creative Bioarray. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
  • EUCAST - ESCMID. (n.d.). Retrieved January 17, 2026, from [Link]

  • Recent Development of Pyrimidine-Containing Antimicrobial Agents - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2024, February 1). Retrieved January 17, 2026, from [Link]

  • Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). Retrieved January 17, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). Retrieved January 17, 2026, from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC - NIH. (2020, January 8). Retrieved January 17, 2026, from [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Recent Development of Pyrimidine-Containing Antimicrobial Agents | Scilit. (n.d.). Retrieved January 17, 2026, from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. (n.d.). Retrieved January 17, 2026, from [Link]

  • New definitions of susceptibility categories EUCAST 2019: clinic application - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (n.d.). Retrieved January 17, 2026, from [Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study | Antimicrobial Agents and Chemotherapy - ASM Journals. (2025, April 1). Retrieved January 17, 2026, from [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021, July 12). Retrieved January 17, 2026, from [Link]

  • Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed. (2020, October 19). Retrieved January 17, 2026, from [Link]

  • CLSI: Clinical & Laboratory Standards Institute. (n.d.). Retrieved January 17, 2026, from [Link]

  • Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review N N - The Pharma Innovation Journal. (2019, April 20). Retrieved January 17, 2026, from [Link]

  • Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Antifungal Activities of Compounds Produced by Newly Isolated Acrocarpospora Strains. (2023, January 5). Retrieved January 17, 2026, from [Link]

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  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities | ACS Omega. (2021, September 16). Retrieved January 17, 2026, from [Link]

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Sources

Application Notes and Protocols for Evaluating the Anticancer Potential of Substituted Pyrimidine-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis, in vitro evaluation, and in vivo assessment of substituted pyrimidine-5-carboxylic acids as potential anticancer agents. It is designed to offer both strategic rationale and detailed, field-proven protocols to guide researchers in the rigorous evaluation of this promising class of compounds.

Introduction: The Pyrimidine Scaffold as a Cornerstone in Oncology

The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, most notably forming the structural basis for the nucleobases uracil, cytosine, and thymine in DNA and RNA. This inherent biological relevance has inspired decades of research, establishing pyrimidine derivatives as a "privileged scaffold" in drug discovery. These compounds exhibit a vast spectrum of pharmacological activities, including potent anticancer properties.[1][2] Substituted pyrimidine-5-carboxylic acids, in particular, have emerged as a versatile class of molecules capable of targeting multiple hallmarks of cancer, such as uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.[3]

This guide provides an integrated approach to identifying and validating novel pyrimidine-based anticancer candidates, from initial chemical synthesis to preclinical proof-of-concept.

Section 1: Scientific Rationale - Targeting Cancer with Pyrimidine Derivatives

The anticancer efficacy of pyrimidine-5-carboxylic acid derivatives stems from their ability to interact with and inhibit key biomolecules that drive cancer progression. Their mechanisms of action are diverse and often depend on the specific substitution patterns around the core ring structure.

Key Mechanisms of Action:

  • Kinase Inhibition: A primary mechanism is the inhibition of protein kinases critical for cancer cell signaling. The Epidermal Growth Factor Receptor (EGFR) is a prominent target; derivatives have been developed that show potent EGFR inhibition, leading to cell cycle arrest and apoptosis.[4] Some compounds exhibit dual inhibitory activity against targets like EGFR and Cyclooxygenase-2 (COX-2), offering a multi-pronged therapeutic strategy.[5]

  • Enzyme Inhibition: Beyond kinases, these compounds can target other crucial enzymes. Inhibition of Dihydrofolate Reductase (DHFR) disrupts nucleotide synthesis, while targeting tubulin polymerization interferes with mitosis.[3][6] Furthermore, selective inhibition of tumor-associated carbonic anhydrase isoforms (CA IX, CA XII) has been reported.[6]

  • Metabolic Interference: Cancer cells often exhibit reprogrammed metabolism.[7] A key vulnerability is their dependency on the de novo pyrimidine synthesis pathway.[8] Targeting enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), can be particularly effective, especially in chemoresistant tumors.[8]

  • Induction of Apoptosis: Successful anticancer agents ultimately induce programmed cell death. Pyrimidine derivatives have been shown to trigger apoptosis by modulating the expression of key regulatory proteins, such as increasing pro-apoptotic p53 and Bax while decreasing anti-apoptotic Bcl-2, leading to the activation of caspases.[6]

Pyrimidine_MOA Pyrimidine Substituted Pyrimidine- 5-Carboxylic Acids EGFR EGFR Pyrimidine->EGFR COX2 COX-2 Pyrimidine->COX2 DHODH DHODH Pyrimidine->DHODH Tubulin Tubulin Pyrimidine->Tubulin Prolif_Signal Proliferation Signaling (MAPK, PI3K/Akt) EGFR->Prolif_Signal Inflammation Inflammation COX2->Inflammation Nucleotide_Synth De Novo Pyrimidine Synthesis DHODH->Nucleotide_Synth Mitosis Mitosis & Cell Division Tubulin->Mitosis ReducedProlif Reduced Proliferation Prolif_Signal->ReducedProlif Nucleotide_Synth->ReducedProlif Mitosis->ReducedProlif CellCycleArrest Cell Cycle Arrest Apoptosis Apoptosis CellCycleArrest->Apoptosis ReducedProlif->CellCycleArrest

Caption: Key anticancer mechanisms of pyrimidine derivatives.

Section 2: Synthesis of Pyrimidine-5-Carboxylic Acid Derivatives

The synthesis of the pyrimidine core can often be achieved through multicomponent reactions like the Biginelli reaction, which offers a straightforward route to highly functionalized dihydropyrimidines.[5] Subsequent modifications allow for the introduction of diverse substituents to explore the structure-activity relationship (SAR).

Protocol 2.1: Example Synthesis of a Dihydropyrimidine-5-carbonitrile Derivative

This protocol describes a one-pot synthesis of a 6-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, a common precursor for more complex derivatives.[5]

Materials & Reagents:

  • Substituted benzaldehyde (e.g., 4-fluorobenzaldehyde)

  • Ethyl cyanoacetate

  • Thiourea

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol (absolute)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add the substituted benzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and thiourea (12 mmol).

  • Solvent and Catalyst Addition: Add 50 mL of absolute ethanol to the flask, followed by anhydrous potassium carbonate (15 mmol).

    • Scientist's Note: Potassium carbonate acts as a base to catalyze the condensation reactions. Ethanol is a suitable polar protic solvent for this reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into 200 mL of ice-cold water and acidify to pH ~5-6 with dilute HCl.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product is purified by recrystallization from ethanol or by silica gel column chromatography to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: In Vitro Evaluation of Anticancer Activity

A tiered, systematic approach is essential for evaluating the anticancer potential of newly synthesized compounds. The workflow begins with broad cytotoxicity screening and progresses to more detailed mechanistic assays for promising candidates.

In_Vitro_Workflow Start Synthesized Compound Library (Pyrimidine-5-Carboxylic Acids) Screen Primary Screen: Cytotoxicity Assay (MTT/SRB) Cancer vs. Normal Cell Lines Start->Screen Decision1 Identify 'Hits' (Potent & Selective) Screen->Decision1 Apoptosis Secondary Assay 1: Apoptosis Analysis (Annexin V / Caspase Activity) Decision1->Apoptosis  Yes CellCycle Secondary Assay 2: Cell Cycle Analysis (Flow Cytometry) Decision1->CellCycle Target Secondary Assay 3: Target Engagement (Enzyme Inhibition / Western Blot) Decision1->Target Decision2 Confirm Mechanism of Action Apoptosis->Decision2 CellCycle->Decision2 Target->Decision2 End Lead Candidate for In Vivo Studies Decision2->End  Confirmed

Caption: Tiered workflow for in vitro evaluation.

Protocol 3.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[3] It is crucial for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.

Materials & Reagents:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HepG2 liver) and a normal cell line (e.g., NHDF fibroblasts).[1][4]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • 96-well microplates, multichannel pipette, microplate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Scientist's Note: A self-validating protocol requires robust controls. The vehicle control ensures the solvent has no effect, while the positive control confirms the assay is working and provides a benchmark for potency.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: IC₅₀ Values of Pyrimidine Derivatives

CompoundMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)NHDF (Normal) IC₅₀ (µM)Selectivity Index (SI)*
10b 7.68[4]5.85[4]3.56[4]> 50> 14.0 (vs. HepG2)
3b > 100> 100> 10075.5[9]N/A
4e -----
Doxorubicin 0.50.81.11.51.36 (vs. HepG2)

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Protocol 3.2: Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials & Reagents:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Cells treated with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the test compound, a vehicle control, and a positive control (e.g., staurosporine).

  • Cell Harvesting: After incubation, collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the cells immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V(-) / PI(-): Live cells

    • Annexin V(+) / PI(-): Early apoptotic cells

    • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

    • Annexin V(-) / PI(+): Necrotic cells

    • A significant increase in the Annexin V(+) populations in treated cells compared to the control indicates apoptosis induction.[4]

Section 4: In Vivo Efficacy Studies

Promising lead compounds identified through in vitro screening must be evaluated in animal models to assess their therapeutic efficacy and potential toxicity in a whole-organism context.

Protocol 4.1: Xenograft Tumor Model in Nude Mice

This protocol outlines the establishment of a human tumor xenograft in immunodeficient mice to test the antitumor activity of a candidate compound.

Materials & Reagents:

  • Athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old.

  • Cancer cells (e.g., 5 x 10⁶ A549 cells in 100 µL PBS/Matrigel).

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Standard chemotherapy agent (e.g., cisplatin) as a positive control.

  • Calipers for tumor measurement.

Procedure:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Subcutaneously inject the cancer cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor the mice daily. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: Test Compound (e.g., 50 mg/kg, daily via oral gavage)

    • Group 3: Positive Control (e.g., Cisplatin, 5 mg/kg, intraperitoneal injection, weekly)

  • Treatment and Monitoring: Administer treatments according to the defined schedule for 2-4 weeks. Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

    • Scientist's Note: Monitoring body weight is a critical indicator of systemic toxicity. Significant weight loss (>15-20%) may require dose reduction or cessation of treatment.

  • Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

References

  • The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide. BenchChem.
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.
  • Pyrimidine -5-carbonitril derivatives as anticancer agents.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b.
  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PubMed Central.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central.
  • Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research.
  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers.
  • Evaluation of C-5 propynyl pyrimidine-containing oligonucleotides in vitro and in vivo. Mary Ann Liebert, Inc., publishers.
  • PYRIMIDINE METABOLISM IN MAN. V. THE MEASUREMENT IN VIVO OF THE BIOCHEMICAL EFFECT OF ANTINEOPLASTIC AGENTS IN ANIMAL AND HUMAN SUBJECTS.
  • Role of Pyrimidine Derivatives in the Treatment of Cancer.
  • Metabolic Dependency on De Novo Pyrimidine Synthesis is a Targetable Vulnerability in Platinum Resistant Ovarian Cancer.

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Troubleshooting & Optimization

Common side reactions in the synthesis of 2-aminopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-aminopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Introduction

The 2-aminopyrimidine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its synthesis, most commonly achieved through the condensation of a guanidine source with a 1,3-dicarbonyl compound or its equivalent, is often perceived as straightforward. However, this perception can be misleading, as the reaction is frequently plagued by competing pathways that can significantly impact yield and purity. This guide provides a comprehensive overview of these challenges and offers practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-aminopyrimidines, and what are its primary challenges?

A1: The most prevalent and classical method is the Principal Synthesis, which involves the condensation of a β-dicarbonyl compound (e.g., a 1,3-diketone or a β-ketoester) with guanidine, typically in the presence of a base.[1] While robust, the primary challenges include low yields, the formation of regioisomers when using unsymmetrical dicarbonyls, and the generation of difficult-to-remove byproducts.[2]

Q2: I observe a low yield in my reaction, with a significant amount of starting material unconsumed. What are the likely causes?

A2: Low conversion can stem from several factors. Inefficient catalysis is a common culprit; the choice and amount of base are critical to drive the reaction to completion. Suboptimal reaction conditions, such as temperature and reaction time, also play a significant role. Furthermore, the purity of your reactants is paramount, as impurities can inhibit the reaction.[3]

Q3: My crude product is highly colored, often yellow or brown. What is the source of this discoloration?

A3: A yellowish or brownish tint in the crude product often points to the presence of colored impurities arising from side reactions or the use of certain solvents that may have degraded. Treatment with activated charcoal followed by recrystallization is an effective method for color removal.

Q4: After work-up, I have a high concentration of salts in my product. What is the most effective way to remove them?

A4: The presence of organic or inorganic salts is a common issue, especially after neutralization steps. A simple and effective method for their removal is to wash the crude product thoroughly with water. The high solubility of most salts in water allows for their efficient separation from the often less soluble 2-aminopyrimidine product.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific side reactions encountered during 2-aminopyrimidine synthesis.

Issue 1: Formation of an Unexpected, Highly Fluorescent Byproduct

Q: My reaction mixture and isolated product exhibit strong fluorescence under UV light, which is uncharacteristic of the desired 2-aminopyrimidine. What is this byproduct, and how can I prevent its formation?

A: This is a classic sign of the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[3] This side reaction is particularly common when urea is present as an impurity in the guanidine source or when the reaction is run at high temperatures, which can cause the decomposition of guanidine to urea and then to ammonia.

Causality: The Hantzsch pathway is a competing multicomponent reaction where two equivalents of the β-dicarbonyl compound react with an aldehyde (which can be formed in situ or be present as an impurity) and ammonia.[4][5]

Mitigation Strategies:

  • Temperature Control: Elevated temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[3]

  • Purity of Guanidine: Ensure the use of high-purity guanidine, free from urea.

  • Order of Addition: In some cases, adding the guanidine source last to the reaction mixture can minimize its decomposition.

Workflow for Diagnosing and Resolving Unexpected Fluorescence

Caption: Diagnosing and resolving unexpected fluorescence.

Issue 2: Low Yield Due to a Competing Condensation Reaction

Q: My yield is consistently low, and I've identified a significant amount of an α,β-unsaturated dicarbonyl compound in my crude product. What is happening?

A: You are likely observing the Knoevenagel condensation, a competing reaction between the β-dicarbonyl compound and any aldehyde contaminants, or in some cases, self-condensation of the dicarbonyl.[3][6] This α,β-unsaturated intermediate may not cyclize efficiently with guanidine, thus reducing the yield of the desired 2-aminopyrimidine.[2]

Causality: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (the β-dicarbonyl) to a carbonyl group, followed by dehydration.[6] This reaction can be catalyzed by the basic conditions used for the 2-aminopyrimidine synthesis.

Mitigation Strategies:

  • Purity of Reactants: Ensure your β-dicarbonyl compound and solvent are free of aldehyde impurities.

  • Control of Stoichiometry: Using a slight excess of guanidine (e.g., 1.1-1.2 equivalents) can help to push the equilibrium towards the desired pyrimidine formation.

  • Choice of Base: The selection of the base and its stoichiometry is crucial. A strong, non-nucleophilic base is often preferred to deprotonate the guanidine without promoting side reactions.

Workflow for Troubleshooting Knoevenagel Condensation

Caption: Troubleshooting Knoevenagel condensation.

Issue 3: Formation of Regioisomers with Unsymmetrical 1,3-Dicarbonyls

Q: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of two regioisomeric 2-aminopyrimidines. How can I control the regioselectivity?

A: This is a common and challenging issue. The regioselectivity of the condensation is determined by which carbonyl group of the dicarbonyl compound undergoes the initial nucleophilic attack by guanidine.

Causality: The two carbonyl groups of an unsymmetrical 1,3-dicarbonyl compound have different electrophilicities. The more electrophilic carbonyl is more susceptible to the initial attack. Steric hindrance around the carbonyl groups also plays a significant role.

Controlling Regioselectivity:

  • Exploiting Electronic Effects: A carbonyl group adjacent to an electron-withdrawing group will be more electrophilic and thus more likely to be attacked first. Conversely, a carbonyl adjacent to an electron-donating group will be less reactive.

  • Steric Hindrance: A sterically hindered carbonyl group will be less accessible to the nucleophilic attack of guanidine.

  • Reaction Conditions: In some cases, the choice of solvent and temperature can influence the regioselectivity, although this is often substrate-dependent and may require empirical optimization.

General Principle for Predicting Regioselectivity

Regioselectivity Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Carbonyl_A Carbonyl A (More Electrophilic/ Less Hindered) Dicarbonyl->Carbonyl_A Carbonyl_B Carbonyl B (Less Electrophilic/ More Hindered) Dicarbonyl->Carbonyl_B Major_Product Major Regioisomer Carbonyl_A->Major_Product Minor_Product Minor Regioisomer Carbonyl_B->Minor_Product Guanidine Guanidine Guanidine->Carbonyl_A Preferential Attack Guanidine->Carbonyl_B Disfavored Attack

Caption: Predicting regioselectivity in 2-aminopyrimidine synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol provides a general framework for the synthesis of a simple 2-aminopyrimidine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guanidine hydrochloride (1.1 equivalents) in anhydrous ethanol.

  • Base Addition: To the stirred solution, carefully add a solution of sodium ethoxide in ethanol (1.1 equivalents). Stir the resulting suspension for 30 minutes at room temperature to generate the free guanidine.

  • Diketone Addition: Add acetylacetone (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture carefully with dilute hydrochloric acid and then make it slightly basic with a suitable base (e.g., sodium bicarbonate).

  • Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Data Presentation: Troubleshooting Summary

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Inefficient catalysis, suboptimal temperature/time, reactant impurities.Optimize catalyst and its concentration, adjust temperature and reaction time, ensure high purity of starting materials.
Fluorescent Byproduct Hantzsch dihydropyridine formation from urea impurity or guanidine decomposition.Use high-purity guanidine, lower reaction temperature.
Knoevenagel Product Aldehyde impurities, competing self-condensation.Use pure reactants and solvents, use a slight excess of guanidine.
Mixture of Regioisomers Use of an unsymmetrical 1,3-dicarbonyl.Exploit electronic and steric differences between the carbonyls, optimize reaction conditions.
High Salt Content Incomplete removal during work-up.Thoroughly wash the crude product with water.
Colored Impurities Side reactions, solvent degradation.Treat with activated charcoal, recrystallize.

References

  • Hantzsch, A. Condensation of Aldehyde-Ammonia with Acetoacetic Ether. Ber. Dtsch. Chem. Ges.1881, 14, 1637–1638.
  • Hantzsch Pyridine Synthesis. Wikipedia. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Pinner pyrimidine synthesis. Slideshare. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. Nature. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ResearchGate. [Link]

  • A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. ACS Publications. [Link]

  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Brieflands. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • ChemInform Abstract: The Synthesis of Carbonyl 2-Amino-pyrimidines via Tandem Regioselective Heterocyclization of 1,3-Diynes with Guanidine and Selective Oxidation. ResearchGate. [Link]

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Troubleshooting low yield in pyrimidine-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting common issues encountered during the synthesis of pyrimidine-5-carboxylic acid and its derivatives. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to help you navigate experimental challenges and optimize your reaction yields.

Troubleshooting Guide

This section addresses specific, practical problems you may face in the lab. Each answer provides a causal explanation and a logical path toward a solution.

Q1: My yield of pyrimidine-5-carboxylic acid is consistently low, with significant unreacted starting materials. What are the primary factors to investigate?

Low conversion is a frequent issue that can often be traced back to suboptimal reaction conditions or reactant integrity. A systematic approach is key to identifying the root cause.

Causality and Investigation Strategy:

Low yields with recoverable starting materials point towards issues with reaction kinetics or equilibrium, rather than irreversible side reactions. The primary culprits are typically insufficient activation energy, poor catalyst performance, or the presence of inhibitors.

Troubleshooting Workflow:

  • Catalyst Activity: The catalyst is a critical component in most pyrimidine syntheses.[1]

    • Lewis/Brønsted Acids (e.g., HCl, ZnCl₂, FeCl₃): Ensure the correct concentration and absence of moisture, which can deactivate many Lewis acids.[1] If using a reusable catalyst, confirm it has been properly regenerated.

    • Organocatalysts: These can be sensitive to impurities. Verify the purity of your catalyst.

  • Reaction Temperature & Time: Pyrimidine cyclization can be slow.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product over time. An incomplete reaction may simply require a longer duration or an increase in temperature.[2]

    • Microwave-Assisted Synthesis: Consider microwave irradiation, which has been shown to dramatically reduce reaction times and improve yields for many pyrimidine syntheses.[3][4]

  • Purity of Reactants: Impurities can act as potent reaction inhibitors.

    • Aldehydes: Prone to oxidation to carboxylic acids. Use freshly distilled or purified aldehydes.

    • β-Dicarbonyl Compounds: Ensure the enol content is appropriate for the chosen reaction mechanism.

    • Amidine/Urea Source: Impurities or degradation can be problematic. Use high-purity reagents.[2]

  • Stoichiometry: While a 1:1:1 molar ratio is standard for many multicomponent reactions, a slight excess (1.2-1.5 equivalents) of the amidine or urea/thiourea component can sometimes drive the reaction to completion and improve yields.[1]

G start Low Yield with Unreacted Starting Materials catalyst 1. Verify Catalyst Activity - Check concentration/purity - Regenerate if needed start->catalyst conditions 2. Optimize Reaction Conditions - Increase time/temperature - Monitor via TLC catalyst->conditions If catalyst is active purity 3. Assess Reactant Purity - Use fresh/purified reagents - Check for oxidation/degradation conditions->purity If conditions are optimized stoichiometry 4. Adjust Stoichiometry - Use slight excess of urea/amidine purity->stoichiometry If reactants are pure solution Yield Improved stoichiometry->solution

Caption: A flowchart for troubleshooting low yields in pyrimidine synthesis.

Q2: I'm observing a significant, often yellow and fluorescent, byproduct. What is it and how can I prevent it?

This is a classic issue, particularly in Biginelli-type reactions. The culprit is almost always a Hantzsch-type 1,4-dihydropyridine (DHP).

Causality and Mechanism:

The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea. However, at elevated temperatures, urea can decompose to generate ammonia. This ammonia can then participate in a competing reaction pathway where two equivalents of the β-ketoester react with the aldehyde, leading to the Hantzsch DHP byproduct, which is known for its fluorescence.[2]

G cluster_0 Reaction Conditions cluster_1 Desired Pathway (Biginelli) cluster_2 Side Pathway (Hantzsch) Aldehyde Aldehyde Desired Pyrimidine Desired Pyrimidine Aldehyde->Desired Pyrimidine Hantzsch DHP Byproduct Hantzsch DHP Byproduct Aldehyde->Hantzsch DHP Byproduct β-Ketoester β-Ketoester β-Ketoester->Desired Pyrimidine 1 eq. β-Ketoester->Hantzsch DHP Byproduct 2 eq. Urea Urea Urea->Desired Pyrimidine 1 eq. Ammonia Ammonia Urea->Ammonia High Temp Decomposition Ammonia->Hantzsch DHP Byproduct

Caption: Competing reaction pathways in Biginelli synthesis.

Prevention Strategies:

  • Temperature Control: This is the most critical factor. Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[2]

  • Order of Addition: Adding the urea component last to the pre-mixed aldehyde and β-ketoester can sometimes minimize its exposure to prolonged heat and subsequent decomposition.[2]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the two pathways. Some Lewis acids may preferentially promote the desired Biginelli reaction.[2]

Q3: My starting materials are consumed, but the yield is still poor and the crude product is a complex mixture. What are the likely side reactions?

When starting materials are consumed without a high yield of the desired product, it indicates that one or more side reactions are dominating. The nature of these side reactions depends heavily on the specific synthetic route employed.

Common Side Reactions and Prevention:

Side Product TypeLikely Cause(s)Prevention & Mitigation Strategies
Knoevenagel Adduct The initial condensation between the aldehyde and the active methylene compound (e.g., malononitrile, β-ketoester) forms an α,β-unsaturated intermediate. This may fail to cyclize efficiently.[2]Ensure the catalyst and conditions are suitable for the subsequent cyclization step, not just the initial condensation. A stronger base or higher temperature might be needed for the ring-closing step.
Self-Condensation The 1,3-dicarbonyl compound can self-condense, especially under strong basic conditions.Carefully control the stoichiometry and choice of base. A weaker base or careful pH control can minimize this pathway.[2]
Hydrolysis Products If the reaction involves ester or nitrile functionalities, harsh acidic or basic conditions (or even trace water at high temperatures) can lead to hydrolysis to the corresponding carboxylic acid or amide.[5]Use anhydrous solvents and reagents. If harsh pH is required, minimize reaction time and temperature. Protect sensitive functional groups if necessary.
Incompletely Cyclized Intermediates In multi-step syntheses, stable intermediates can sometimes be isolated if the final cyclization step is inefficient.[5]Increase reaction time or temperature for the final step. Ensure the catalyst for the cyclization is active and present in sufficient quantity.
Rearrangement Products Under certain conditions, such as in an aqueous alkali medium, pyrimidine-5-carboxylic acid esters have been observed to rearrange to 5-acetylpyrimidones.[6]Avoid harsh aqueous basic conditions during workup or hydrolysis if this rearrangement is a concern.
Q4: Purification of the final pyrimidine-5-carboxylic acid is proving difficult. What is a reliable general protocol?

Carboxylic acids can be challenging to purify due to their polarity and potential for strong hydrogen bonding. A standard and effective method involves acid-base extraction followed by recrystallization.

Experimental Protocol: Purification of a Solid Carboxylic Acid

This protocol is designed to remove neutral and basic impurities.

  • Dissolution: Dissolve the crude solid product in a suitable aqueous base, such as 1M sodium hydroxide (NaOH) or 1M sodium carbonate (Na₂CO₃), to form the water-soluble sodium carboxylate salt. Use the minimum amount of base required for complete dissolution.

  • Extraction of Impurities: Transfer the aqueous solution to a separatory funnel. Extract the solution 2-3 times with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). This will remove any non-acidic, organic-soluble impurities. Discard the organic layers.

    • Expert Tip: The pH of the aqueous solution should be at least two to three units above the pKa of your carboxylic acid to ensure it remains in its deprotonated, water-soluble form.[7]

  • Acidification and Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly add a dilute mineral acid (e.g., 1M HCl) dropwise with stirring until the pH is at least two to three units below the pKa of your acid.[7] The pure carboxylic acid should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid on the filter paper with cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid under vacuum.

  • Recrystallization (Optional): For the highest purity, recrystallize the dried solid from a suitable solvent system (e.g., ethanol/water, toluene, or acetic acid).[7]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to pyrimidine-5-carboxylic acid and its esters?

Several classic and modern methods are employed, each with its advantages.

  • Pinner Synthesis: A traditional method involving the condensation of 1,3-dicarbonyl compounds with amidines.[4] It is versatile for creating substituted pyrimidines.

  • Biginelli Reaction: A one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea.[3] This is one of the most common methods for producing dihydropyrimidinones, which can be subsequently oxidized.

  • Multicomponent Reactions (MCRs): Many modern approaches are MCRs that build complexity in a single step, often using catalysts like ammonium chloride or specialized metal complexes.[4][8] These are often favored for their efficiency and atom economy.[9]

  • Synthesis from Specialized Precursors: A high-yielding method for 2-substituted pyrimidine-5-carboxylic esters involves the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[10] This is particularly useful for accessing pyrimidines without substitution at the 4-position.[10]

Q2: How does the choice of catalyst influence the reaction outcome?

The catalyst is arguably the most influential factor in pyrimidine synthesis, affecting rate, yield, and selectivity.

Catalyst TypeRole & ImpactExample(s)
Brønsted Acids Protonates carbonyl groups, activating them for nucleophilic attack. Can be harsh and lead to side reactions like hydrolysis.HCl, H₂SO₄[2]
Lewis Acids Coordinates to carbonyl oxygen atoms, increasing the electrophilicity of the carbonyl carbon. Generally offers better selectivity than Brønsted acids.FeCl₃, ZnCl₂, Yb(OTf)₃[1]
Organocatalysts Can promote reactions through iminium or enamine activation. Chiral catalysts can be used for enantioselective synthesis.Proline, Chiral Phosphoric Acids[9]
Solid-Supported Catalysts Offer easier separation and catalyst recycling, contributing to more sustainable and "green" processes.Bone char-Bronsted solid acid[11]
Q3: What is the role of solvent and temperature in pyrimidine synthesis?

Solvent and temperature are critical parameters that must be optimized for each specific reaction.

  • Solvent: The choice of solvent can significantly impact reaction efficiency by affecting reactant solubility and the stability of intermediates.[1]

    • Solvent-Free: Many modern protocols, especially those using microwave irradiation or solid catalysts, are performed under solvent-free conditions, which are environmentally friendly and can accelerate reaction rates.[3][8]

    • Polar Solvents: Solvents like ethanol, acetonitrile, or toluene are commonly used to facilitate the dissolution of polar reactants and intermediates.[1][9]

  • Temperature: Temperature provides the necessary activation energy for the reaction.

    • Low Temperature: Can improve selectivity and prevent the formation of side products like Hantzsch DHPs.[2]

    • High Temperature (Reflux/Microwave): Often required to drive slower cyclization and dehydration steps to completion, leading to higher conversion.[4]

Q4: How do electron-donating or -withdrawing groups on the starting materials affect the reaction?

The electronic nature of substituents on the starting materials, particularly on aromatic aldehydes, plays a crucial role in the reaction's success.

  • Electron-Withdrawing Groups (EWGs): Substituents like –NO₂ or –Cl on an aromatic aldehyde make the carbonyl carbon more electrophilic. This generally accelerates the initial nucleophilic attack and can lead to an enhanced yield of the final pyrimidine product.[8]

  • Electron-Donating Groups (EDGs): Substituents like –OCH₃ or –N(CH₃)₂ decrease the electrophilicity of the carbonyl carbon. This can slow down the initial condensation step and may result in lower overall yields compared to their electron-withdrawing counterparts.[8]

This structure-activity relationship is a key consideration during the design and optimization of pyrimidine syntheses.[12]

References

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Google Scholar.
  • Common side reactions in the synthesis of pyrimidines and their prevention. (n.d.). BenchChem.
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). Google Scholar.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters.
  • A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures. (n.d.). BenchChem.
  • Common side products in the synthesis of pyridopyrimidines and their avoidance. (n.d.). BenchChem.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Journal of Chemical Sciences.
  • Technical Support Center: Optimization of Pyrimidine Synthesis. (n.d.). BenchChem.
  • Investigation on possibility of rearrangement of pyrimidine-5-carboxylic acid esters. (n.d.). ResearchGate.
  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem.
  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2024). Nature.

Sources

Technical Support Center: Purification of 2-(Ethylamino)pyrimidine-5-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(Ethylamino)pyrimidine-5-carboxylic acid (CAS 946706-58-7). This document provides in-depth guidance, protocols, and troubleshooting advice for researchers, scientists, and drug development professionals aiming to achieve high purity of this heterocyclic building block through recrystallization.

Understanding Your Compound: Key Physicochemical Insights

Before initiating any purification, understanding the molecule's characteristics is paramount. This compound (C₇H₉N₃O₂, MW: 167.17 g/mol ) is a moderately polar molecule.[1][2][3] Its structure features:

  • A pyrimidine ring : A basic, aromatic heterocycle.

  • A carboxylic acid group (-COOH) : An acidic functional group capable of hydrogen bonding.

  • An ethylamino group (-NHCH₂CH₃) : A basic secondary amine group, also capable of hydrogen bonding.

This combination of acidic and basic functional groups makes the molecule zwitterionic at its isoelectric point and imparts a degree of polarity. Its solubility will be highly dependent on the pH and the hydrogen-bonding capacity of the solvent. Potential impurities may arise from starting materials or side reactions during synthesis, such as unreacted precursors or over-alkylated byproducts.[4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization? Recrystallization is a purification technique for solid compounds based on differences in solubility.[5][6] The core idea is to dissolve the impure compound in a minimal amount of a hot, boiling solvent in which the compound is highly soluble, while the impurities are either insoluble or remain dissolved upon cooling.[7][8] As the saturated solution slowly cools, the solubility of the target compound decreases, forcing it to form pure crystals, leaving the impurities behind in the solution (mother liquor).[5][6]

Q2: I don't have a literature precedent for this specific recrystallization. Where do I start? When a specific protocol is unavailable, the first and most critical step is to perform a solvent screen to identify a suitable solvent or solvent system.[7] This involves testing the solubility of your crude material in small amounts of various solvents at both room temperature and their boiling points.

Q3: What makes a solvent "good" for recrystallization? An ideal solvent should meet the following criteria[7][9]:

  • High solubility at high temperatures: It should dissolve your compound completely when hot.

  • Low solubility at low temperatures: The compound should readily crystallize out upon cooling.

  • Appropriate boiling point: Not too low (evaporates too quickly) or too high (difficult to remove from crystals).

  • Inertness: It must not react with your compound.[6]

  • Impurity solubility: Impurities should either be completely insoluble (allowing for hot filtration) or highly soluble (remaining in the mother liquor).

  • Volatility: It should be volatile enough to be easily removed from the purified crystals during drying.[9]

Q4: Can I use a solvent mixture? Yes. If no single solvent provides the desired solubility profile, a mixed solvent system (binary system) is an excellent alternative. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" (or anti-solvent) in which it is sparingly soluble.[10] Common pairs include ethanol/water, ethyl acetate/hexanes, and methanol/diethyl ether.[7][11]

Core Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol will guide you through selecting an optimal solvent system.

Materials:

  • Crude this compound

  • Small test tubes or vials (e.g., 13x100 mm)

  • A selection of candidate solvents (see table below)

  • Pasteur pipettes

  • Heating block or sand bath

  • Glass stirring rod

Candidate Solvents for Screening:

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds; may require a co-solvent.[12]
Ethanol (95%)High78Often a good starting point for moderately polar compounds.[13]
IsopropanolMedium-High82Similar to ethanol, slightly less polar.
Ethyl AcetateMedium77Good for compounds of intermediate polarity.
AcetoneMedium56A versatile solvent, but its low boiling point can be a challenge.
TolueneLow111May be suitable for less polar impurities or as part of a binary system.[14]
Heptane/HexanesVery Low~98 / ~69Likely to be a poor solvent (anti-solvent). Good for precipitating the product from a more polar solvent.

Procedure:

  • Place approximately 20-30 mg of your crude solid into several separate test tubes.

  • To each tube, add a candidate solvent dropwise at room temperature, swirling after each addition, up to about 0.5 mL. Note the solubility.

    • Ideal Outcome: The compound is insoluble or sparingly soluble at room temperature.[14] If it dissolves readily, that solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent in a binary system.

  • For solvents where the compound was insoluble at room temperature, gently heat the test tube in a heating block while swirling. Continue adding the solvent dropwise until the solid just dissolves.[5]

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize crystal formation.[5]

  • Evaluate the results: The best solvent is one that required a minimal amount of hot solvent to dissolve the compound and produced a large quantity of crystalline precipitate upon cooling.[15]

Protocol 2: Bulk Recrystallization Procedure

Once a suitable solvent is identified, proceed with the bulk purification.

Procedure:

  • Place your crude this compound in an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar or a boiling chip for smooth boiling.[16]

  • Add the chosen solvent to the flask, initially just enough to cover the solid.

  • Heat the mixture to a gentle boil on a hot plate with stirring.

  • Add more hot solvent in small portions until the solid is completely dissolved. Crucially, add the minimum amount of boiling solvent necessary to achieve a saturated solution. [8][15] Adding too much will significantly reduce your recovery yield.[15]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, particles that do not dissolve with additional hot solvent), you must perform a hot filtration. Preheat a funnel and filter paper with hot solvent to prevent premature crystallization.[10][16]

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6][15]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[15]

  • Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

This section addresses common issues encountered during recrystallization.

TroubleshootingGuide

Caption: Troubleshooting logic for common recrystallization issues.

Purity Assessment

After recrystallization, it is crucial to verify the purity of the final product.

  • Thin-Layer Chromatography (TLC): A quick and effective method. Your purified compound should appear as a single, well-defined spot, ideally with a different Rf value than the crude material and any impurity spots. For carboxylic acids that may streak on silica gel, adding 0.5-1% acetic acid to the eluting solvent can improve spot shape.[16]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.

  • Spectroscopic Methods (NMR, IR): For definitive structural confirmation and identification of any remaining impurities.

Visualization of the Recrystallization Workflow

RecrystallizationWorkflow

Caption: General workflow for purification by recrystallization.

References

  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Nebraska-Lincoln. [Link]

  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]

  • Crystallization - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Crystallization Solvents. (n.d.). PDF. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

  • Crystallization: Definition, Principle, Demonstration & Application. (n.d.). Aakash. [Link]

  • Guide for crystallization. (n.d.). PDF. [Link]

  • Recrystallization. (n.d.). PDF. [Link]

  • Recrystallization1. (n.d.). PDF. [Link]

  • How to purify a carboxylic acid by recrystallisation? (2018). The Student Room. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • This compound, 1 gram, Reagent Grade. (n.d.). CP Lab Safety. [Link]

  • This compound. (n.d.). Chemdad. [Link]

  • 2-(Isopropylamino)pyrimidine-5-carboxylic acid. (n.d.). PubChem. [Link]

  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (n.d.). PMC. [Link]

  • Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines. (n.d.). PMC. [Link]

  • This compound. (n.d.). Amerigo Scientific. [Link]

  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (n.d.). MDPI. [Link]

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Identification of byproducts in 2-(Ethylamino)pyrimidine-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Ethylamino)pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts encountered during their synthetic experiments. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues and unexpected results you may encounter during the synthesis and purification of this compound.

Q1: My final product shows a persistent impurity with a higher molecular weight than my target compound in the LC-MS analysis. What could it be?

A1: This is likely the di-substituted byproduct, 2,4-bis(ethylamino)pyrimidine-5-carboxylic acid.

Causality and Mechanistic Insight:

The synthesis of this compound typically proceeds via a two-step process: a nucleophilic aromatic substitution (SNAr) of a di-substituted pyrimidine, followed by hydrolysis. A common starting material is ethyl 2,4-dichloropyrimidine-5-carboxylate. In the first step, ethylamine is intended to selectively displace one of the chloro groups. However, if the reaction conditions are not carefully controlled (e.g., excess ethylamine, elevated temperature, or prolonged reaction time), a second substitution can occur, leading to the formation of the 2,4-bis(ethylamino)pyrimidine intermediate. Subsequent hydrolysis of this intermediate would yield the 2,4-bis(ethylamino)pyrimidine-5-carboxylic acid byproduct.

Identification Workflow:

  • LC-MS Analysis: Compare the molecular weight of the impurity with the expected mass of 2,4-bis(ethylamino)pyrimidine-5-carboxylic acid (C₉H₁₄N₄O₂).

  • ¹H NMR Spectroscopy: Look for two distinct ethyl group signals, each integrating to 2H (CH₂) and 3H (CH₃). You would also observe the absence of a proton signal in the C4-position of the pyrimidine ring.

  • HPLC Co-injection: If a standard of the suspected byproduct is available, co-injection with your sample should result in a single, enhanced peak.

Preventative Measures:

  • Use a stoichiometric amount of ethylamine relative to the starting material.

  • Maintain a low reaction temperature to favor mono-substitution.

  • Monitor the reaction closely by TLC or HPLC to stop it once the starting material is consumed and before significant di-substitution occurs.

Q2: I observe a significant amount of a starting material, ethyl 2-chloropyrimidine-5-carboxylate, in my crude product after the first step. How can I improve the conversion?

A2: Incomplete reaction is a common issue in nucleophilic aromatic substitutions on heterocyclic rings. Several factors could be at play.

Causality and Mechanistic Insight:

The reactivity of the C2-chloro group on the pyrimidine ring is activated by the electron-withdrawing nature of the ring nitrogens and the C5-ester group. However, the reaction with ethylamine is still a kinetically controlled process. Insufficient reaction time, low temperature, or inadequate mixing can lead to incomplete conversion. The choice of base and solvent also plays a critical role in facilitating the reaction.

Troubleshooting Protocol:

  • Reaction Time and Temperature: Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC or HPLC. Extend the reaction time if necessary.

  • Base: Ensure an appropriate base (e.g., triethylamine, diisopropylethylamine) is used in slight excess to neutralize the HCl generated during the reaction.

  • Solvent: A polar aprotic solvent like DMF or DMSO can help to dissolve the reactants and facilitate the substitution.

  • Mixing: Ensure efficient stirring, especially in heterogeneous mixtures.

Q3: My final product contains an impurity that has a similar retention time to the desired product in reverse-phase HPLC, but a lower molecular weight. What is this byproduct?

A3: This is likely the decarboxylated byproduct, 2-(ethylamino)pyrimidine.

Causality and Mechanistic Insight:

Pyrimidine-5-carboxylic acids can undergo decarboxylation, particularly at elevated temperatures, to lose CO₂.[1] This is a known thermal decomposition pathway for many carboxylic acids. If the hydrolysis of the ester is carried out at a high temperature for an extended period, or if the final product is subjected to harsh purification conditions (e.g., high-temperature distillation), decarboxylation can occur.

Identification Workflow:

  • LC-MS Analysis: The mass of this impurity will correspond to the loss of a carboxyl group (44 Da) from the final product.

  • ¹H NMR Spectroscopy: The most notable change will be the disappearance of the carboxylic acid proton signal (typically >10 ppm). You will also observe a new signal for the proton at the C5 position of the pyrimidine ring.

  • IR Spectroscopy: The characteristic broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹) will be absent.

Preventative Measures:

  • Perform the hydrolysis step under milder conditions (e.g., lower temperature, shorter reaction time).

  • Avoid excessive heat during workup and purification.

  • If possible, purify the final product by recrystallization rather than distillation.

Q4: My NMR spectrum shows signals that suggest the presence of the ethyl ester intermediate in my final carboxylic acid product. How do I ensure complete hydrolysis?

A4: Incomplete hydrolysis of the ethyl ester is a common issue, leading to contamination of the final product with ethyl 2-(ethylamino)pyrimidine-5-carboxylate.

Causality and Mechanistic Insight:

The hydrolysis of the ethyl ester to the carboxylic acid is typically achieved by saponification with a base (e.g., NaOH, KOH) followed by acidification. The completeness of this reaction depends on the concentration of the base, the reaction temperature, and the reaction time. Steric hindrance around the ester group can also slow down the rate of hydrolysis.

Troubleshooting Protocol:

  • Base Stoichiometry: Use a sufficient excess of the base (e.g., 2-3 equivalents) to ensure complete saponification.

  • Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitoring the reaction by TLC or HPLC is recommended to determine the point of complete conversion.

  • Solvent: Ensure the ester is fully dissolved in the reaction solvent. A co-solvent like methanol or ethanol with water can improve solubility.

  • Workup: After basic hydrolysis, ensure complete acidification to protonate the carboxylate and precipitate the carboxylic acid.

Data for Identification of Ethyl 2-(ethylamino)pyrimidine-5-carboxylate:

Analytical Technique Expected Observation
¹H NMR Quartet around 4.3 ppm (2H, -OCH₂CH₃) and a triplet around 1.3 ppm (3H, -OCH₂CH₃).
¹³C NMR Signals for the ethyl ester carbons (~61 ppm for -OCH₂ and ~14 ppm for -CH₃).
IR Spectroscopy C=O stretch of the ester at a higher frequency (around 1720-1740 cm⁻¹) compared to the carboxylic acid.
LC-MS Molecular weight corresponding to the ethyl ester (C₉H₁₃N₃O₂).
Q5: I have an unexpected peak in my chromatogram with a molecular weight corresponding to 2-hydroxypyrimidine-5-carboxylic acid. How did this form?

A5: This byproduct likely arises from the hydrolysis of the starting material, ethyl 2-chloropyrimidine-5-carboxylate, or the hydrolysis of the chloro-intermediate during the synthesis.

Causality and Mechanistic Insight:

The chloro group at the C2 position of the pyrimidine ring is susceptible to nucleophilic attack by water or hydroxide ions, especially under basic or high-temperature conditions.[2] If there is residual water in the reaction mixture during the first step, or if the workup conditions are not carefully controlled, the chloro group can be displaced by a hydroxyl group to form the 2-hydroxy-pyrimidine intermediate. Subsequent hydrolysis of the ester will then yield 2-hydroxypyrimidine-5-carboxylic acid.

Identification Workflow:

  • LC-MS Analysis: Confirm the molecular weight of the impurity matches that of 2-hydroxypyrimidine-5-carboxylic acid (C₅H₄N₂O₃).

  • ¹H NMR Spectroscopy: Look for the absence of the ethylamino group signals and the presence of a broad signal for the hydroxyl group. The pyrimidine ring protons will also show a characteristic shift pattern for this structure.

Preventative Measures:

  • Use anhydrous solvents and reagents for the first step of the synthesis.

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Carefully control the pH and temperature during the workup.

Visualizing the Reaction Pathways

The following diagrams illustrate the intended synthetic route and the formation of the major byproducts discussed.

Synthesis_Pathway start Ethyl 2-chloropyrimidine- 5-carboxylate intermediate Ethyl 2-(ethylamino)pyrimidine- 5-carboxylate start->intermediate Ethylamine, Base byproduct1 Unreacted Starting Material start->byproduct1 Incomplete Reaction byproduct3 2,4-bis(ethylamino)pyrimidine- 5-carboxylic acid start->byproduct3 Excess Ethylamine byproduct5 2-Hydroxypyrimidine- 5-carboxylic acid start->byproduct5 Hydrolysis of Starting Material product 2-(Ethylamino)pyrimidine- 5-carboxylic acid intermediate->product Hydrolysis (e.g., NaOH, H₃O⁺) byproduct2 Incomplete Hydrolysis (Intermediate) intermediate->byproduct2 Incomplete Hydrolysis byproduct4 2-(Ethylamino)pyrimidine (Decarboxylation) product->byproduct4 Heat

Caption: Synthetic pathway and potential byproduct formation.

References

  • Google Patents. (n.d.). CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method.
  • Sci-Hub. (2018). Decarboxylative cross-couplings of 2-aminopyrimidine-5-carboxylic acids. Tetrahedron. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2024, September 27). [Title of a relevant article on pyrimidine synthesis]. Retrieved from a relevant article on the RSC Medicinal Chemistry website. (A specific title and URL would be inserted here based on an actual relevant article).
  • [Journal Name]. (2022, June 22). SYNTHESIS, SPECTRAL ANALYSIS AND SINGLE CRYSTAL STRUCTURE ELUCIDATION OF 1-ETHYL-2-(ETHYLAMINO)-4-(4-FLUOROPHENYL)-1,6- DIHYDRO-. Retrieved from a relevant article on pyrimidine synthesis. (A specific journal and URL would be inserted here).
  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Characterization, Antimicrobial Evaluation of 2-Amino pyrimidine Schiff base derivative. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Retrieved from [Link]

  • ChemBK. (2024, April 9). ethyl 2-chloropyrimidine-5-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-phenylpyrimidine-5-carboxylate. Retrieved from [Link]

  • PMC. (2025, December 3). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxypyrimidine-5-carboxylic acid. Retrieved from [Link]

  • Semantic Scholar. (2024, September 9). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]

  • ResearchGate. (2025, August 5). ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. Retrieved from [Link]

  • PubMed. (2020, November 25). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • PubMed. (2003, March 5). Protonation of the pyrimidine ring at the C(5) position: formation of a stable cationic sigma-complex. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-aminopyrimidine-5-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-hydroxypyridine or quinoline compounds.
  • PMC. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • SciSpace. (n.d.). "HPLC-UV method approach for the analysis and impurity profiling of Captopril ". Retrieved from [Link]

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Technical Support Center: Optimization of Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing pyrimidine scaffolds. Pyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2] However, their synthesis can present challenges, from low yields to complex purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues encountered during experimentation. Our goal is to synthesize technical accuracy with field-proven insights, explaining the causality behind experimental choices to empower your research.

Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing the pyrimidine core?

The synthesis of pyrimidines has evolved from classical condensation reactions to more sophisticated and efficient modern techniques.[3] The most prevalent and versatile method is the Biginelli reaction , a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea.[4][5] This method is valued for its operational simplicity and ability to generate structurally diverse dihydropyrimidinones (DHPMs).

Other significant methods include:

  • Pinner Synthesis: A classical method involving the condensation of 1,3-dicarbonyl compounds with amidines.[6]

  • Transition-Metal Catalyzed Synthesis: Modern approaches using catalysts like iridium or palladium offer high efficiency and regioselectivity, allowing for the synthesis of highly substituted pyrimidines.[6][7][8]

  • Microwave-Assisted Synthesis: This technique significantly reduces reaction times (often to a few minutes) and can lead to higher yields and purer products compared to conventional heating.[3][9][10]

Q2: My Biginelli reaction is giving a very low yield. What are the first parameters I should investigate?

Low yields in the Biginelli reaction are a common issue, often stemming from suboptimal reaction conditions, catalyst inefficiency, or the formation of side products.[11][12] The first and most critical parameters to investigate are:

  • Catalyst Choice and Activity: The reaction is typically acid-catalyzed. If you are not using a catalyst, yields will likely be poor.[12] If you are, its nature is crucial. While classical Brønsted acids (like HCl) work, Lewis acids (e.g., FeCl₃, Yb(OTf)₃, ZnCl₂) often provide higher yields by more effectively activating the carbonyl group and minimizing side reactions.[11][12] Ensure your catalyst is active; reusable catalysts may require regeneration.[13]

  • Reaction Temperature: Temperature is a double-edged sword. While an increase can drive the reaction to completion, excessively high temperatures can promote the decomposition of urea into ammonia, leading to the formation of Hantzsch-type dihydropyridine byproducts and lowering the yield of your desired product.[12][13] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to find the optimal balance.[13]

  • Solvent: The solvent's polarity can significantly impact reactant solubility and reaction rates.[12] Ethanol is common, but exploring other polar solvents like acetonitrile or even solvent-free conditions can dramatically improve yields for specific substrates.[12][14]

Q3: How can I make my pyrimidine synthesis more environmentally friendly or "greener"?

"Green" chemistry principles can be readily applied to pyrimidine synthesis. Key strategies include:

  • Use of Greener Solvents: Water or bio-derivable solvents like p-cymene can be effective alternatives to traditional organic solvents.[6][12]

  • Solvent-Free Conditions: Many Biginelli reactions can be performed neat (without any solvent), often with microwave irradiation, which reduces waste and can increase reaction efficiency.[3][5][15]

  • Heterogeneous Catalysis: Using solid acid catalysts (e.g., silica-supported acids, acidic clays) simplifies the process. These catalysts can be easily removed by filtration and often reused, minimizing waste and purification steps.[5][15]

  • Energy Efficiency: Employing microwave or ultrasound irradiation can drastically shorten reaction times from hours to minutes, thus saving significant energy compared to conventional refluxing.[9][16]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter and provides a logical path to their resolution.

Problem 1: Low or No Product Yield

Low conversion is one of the most frequent challenges. This can manifest as a large amount of unreacted starting material or the formation of intermediate products that fail to cyclize.

This indicates that the reaction is either not initiating or is proceeding too slowly.

  • Causality & Explanation: The activation energy for the initial condensation step is likely not being overcome. This is almost always due to inefficient catalysis or suboptimal temperature. The catalyst's role is to activate the aldehyde carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by urea.

  • Troubleshooting Steps:

    • Optimize Catalyst: If using a Brønsted acid, consider switching to a Lewis acid (e.g., InCl₃, FeCl₃) which can be more effective.[11] Screen different catalyst loadings; typically 1-20 mol% is used.[12] Ensure the catalyst is not deactivated.

    • Increase Temperature Moderately: Gradually increase the reaction temperature in 10°C increments while monitoring via TLC. Be cautious of overheating, which can cause urea decomposition.[13]

    • Check Reactant Purity: Impurities in the starting materials, particularly the aldehyde, can inhibit the catalyst or participate in side reactions.[12][13] Use freshly distilled aldehydes if they have been stored for a long time.

    • Extend Reaction Time: Some substrate combinations, especially those with bulky groups, are inherently slow and may simply require longer reaction times to proceed to completion.[12]

You may observe intermediates via TLC or NMR, but the final heterocyclic product is not forming.

  • Causality & Explanation: The final ring-closing and dehydration steps are often acid-catalyzed and reversible. Insufficient acid strength or steric hindrance can prevent the reaction from reaching completion.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: A higher concentration of the acid catalyst can help drive the equilibrium towards the dehydrated, cyclized product.

    • Consider a Stronger Acid: If using a mild Lewis acid, a stronger one or a Brønsted acid co-catalyst might be necessary for the dehydration step.

    • Use a Dehydrating Agent: In difficult cases, adding a mild dehydrating agent or setting up the reaction with a Dean-Stark trap to remove water can shift the equilibrium toward the final product.

Problem 2: Significant Byproduct Formation & Difficult Purification

The presence of multiple spots on a TLC plate or a complex crude NMR spectrum indicates a lack of selectivity, which complicates purification and lowers the yield.

This is a classic sign of a competing reaction pathway.

  • Causality & Explanation: This fluorescent byproduct is often a Hantzsch-type 1,4-dihydropyridine (DHP).[13] It forms when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia source is the thermal decomposition of urea at higher temperatures. The Hantzsch pathway becomes competitive with the Biginelli pathway under these conditions.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: This is the most effective way to minimize urea decomposition and suppress the Hantzsch reaction.[13]

    • Optimize Order of Addition: In some systems, pre-mixing the aldehyde and β-ketoester before adding the urea can favor the desired pathway.

    • Catalyst Selection: Certain Lewis acids may show higher selectivity for the Biginelli pathway over the Hantzsch pathway. Screening catalysts is recommended.

This side product arises from a condensation reaction between two of your starting materials.

  • Causality & Explanation: This is the Knoevenagel condensation product, formed between the aldehyde and the β-ketoester.[11] This reaction is also acid-catalyzed and competes with the initial step of the Biginelli reaction.

  • Troubleshooting Steps:

    • Use a Milder Catalyst: Strong Brønsted acids are more likely to promote the Knoevenagel condensation. Switching to a milder Lewis acid can often minimize this side reaction.[11]

    • Control Stoichiometry: Ensure an accurate 1:1:1.5 molar ratio of aldehyde:ketoester:urea. An excess of the aldehyde or ketoester can favor their condensation.

Workflow & Mechanism Visualizations

To better assist in your experimental design and troubleshooting, the following diagrams illustrate a general troubleshooting workflow and the accepted mechanism for the Biginelli reaction.

TroubleshootingWorkflow start Start: Low Pyrimidine Yield check_purity Check Purity of Starting Materials start->check_purity purity_impure Purify Reagents & Repeat Experiment check_purity->purity_impure Impure purity_pure Reagents are Pure check_purity->purity_pure Pure optimize_catalyst Optimize Catalyst (Type & Loading) purity_pure->optimize_catalyst optimize_conditions Optimize Reaction Conditions (Temp & Time) optimize_catalyst->optimize_conditions change_solvent Change Solvent or Try Solvent-Free optimize_conditions->change_solvent analyze_byproducts Analyze for Byproducts (TLC, NMR) change_solvent->analyze_byproducts byproducts_yes Significant Byproducts Found analyze_byproducts->byproducts_yes Yes success Success: Improved Yield analyze_byproducts->success No/Minor adjust_for_byproducts Adjust Conditions to Minimize Side Reactions (e.g., lower temp) byproducts_yes->adjust_for_byproducts adjust_for_byproducts->optimize_catalyst

Caption: General troubleshooting workflow for low-yield pyrimidine synthesis.

Biginelli_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Cyclization & Dehydration Aldehyde Aldehyde Iminium N-Acyliminium Ion (Key Intermediate) Aldehyde->Iminium + H+ Urea Urea Urea->Iminium Adduct Open-Chain Adduct Iminium->Adduct Nucleophilic Attack Ketoester β-Ketoester Enol Ketoester->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Amidation DHPM Final DHPM Product Cyclized->DHPM - H2O

Caption: The accepted N-acyliminium ion mechanism for the Biginelli reaction.

Data Tables for Reaction Optimization

The choice of solvent and catalyst is paramount for success. The tables below summarize common options and their typical impact.

Table 1: Influence of Solvent on Biginelli Reaction Efficiency

SolventPolarityTypical OutcomeReference
EthanolPolar ProticStandard, moderate to good yields. A common starting point.[4][13]
AcetonitrilePolar AproticOften provides higher yields than ethanol.[14]
WaterPolar ProticA green solvent option; can give excellent yields with certain catalysts.[4][6]
TolueneNon-polarCan be used with a Dean-Stark trap to remove water.[8]
None (Solvent-Free)N/AOften excellent yields, especially with microwave irradiation. Reduces waste.[3][5][15]

Table 2: Comparison of Common Catalyst Types for Pyrimidine Synthesis

Catalyst TypeExamplesAdvantagesDisadvantagesReference
Brønsted Acid HCl, p-TSAInexpensive and readily available.Can promote side reactions (e.g., Knoevenagel).[13][17]
Lewis Acid FeCl₃, ZnCl₂, Yb(OTf)₃High efficiency, often higher yields and selectivity than Brønsted acids.Can be moisture-sensitive; may require inert atmosphere.[5][11][12]
Heterogeneous Sulfated Zirconia, Acidic ClaysEasily removed by filtration, reusable, environmentally friendly.May have lower activity than homogeneous catalysts.[5][13]
Organocatalyst L-proline, ThioureaMild reaction conditions, can be used for asymmetric synthesis.May require higher catalyst loading or longer reaction times.[18][19]
Experimental Protocols

The following are generalized, foundational protocols. They should be adapted and optimized for your specific substrates.

Protocol 1: General Procedure for a Catalyzed Biginelli Reaction
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol, 1.0 eq), the β-ketoester (10 mmol, 1.0 eq), and urea or thiourea (15 mmol, 1.5 eq).[12]

  • Addition: Add the chosen solvent (e.g., 20 mL of ethanol) followed by the catalyst (e.g., 1-20 mol% of a selected Lewis or Brønsted acid).[4][12]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and stir.

  • Monitoring: Monitor the reaction's progress periodically by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[13]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Often, the product will precipitate. If it does, collect the solid by filtration and wash with a small amount of cold ethanol.[13]

  • Isolation: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude solid can then be purified.[12]

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[13]

Protocol 2: General Procedure for Microwave-Assisted Synthesis
  • Setup: In a dedicated microwave reaction vessel, combine the aldehyde (2 mmol, 1.0 eq), the β-ketoester (2 mmol, 1.0 eq), urea or thiourea (3 mmol, 1.5 eq), and the catalyst. Solvent may or may not be added depending on the specific optimized procedure.[9][20]

  • Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140°C) and power (e.g., 300W) for a short duration (typically 2-15 minutes).[3][10][20]

  • Monitoring: It is crucial to perform initial time-course experiments to determine the optimal irradiation time, as prolonged exposure can lead to degradation.

  • Workup: After the vessel has cooled to a safe temperature, open it and add a suitable solvent like ethanol to dissolve or suspend the mixture.

  • Isolation & Purification: The product can be isolated via filtration if it precipitates or by standard extraction and purification techniques like recrystallization or column chromatography.[21]

References
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). Google Scholar.
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2024). Google Scholar.
  • BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. (n.d.). DAV University.
  • A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures. (2025). Benchchem.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024).
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025). Benchchem.
  • De novo pyrimidine synthesis steps, p
  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters.
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. (2025). Benchchem.
  • The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. (2024). Original Research J. Synth. Chem..
  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (n.d.). ACS Omega.
  • Technical Support Center: Troubleshooting Low Yields in Multi-Component Hexahydropyrimidine Synthesis. (2025). Benchchem.
  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021).
  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (n.d.). ACS Omega.
  • Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. (2024). PubMed.
  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023). ACS Omega.
  • Troubleshooting low yield in Biginelli reaction for pyrimidines. (2025). Benchchem.
  • Influence of the solvent on Biginelli reaction. (n.d.).
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central.
  • Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. (n.d.).
  • A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. (n.d.). Princess Nora Bint Abdul Rahman University.
  • A Sustainable Multicomponent Pyrimidine Synthesis. (2015). Journal of the American Chemical Society.
  • Solvent-Free One-Pot Synthesis of Diverse Dihydropyrimidinones/Tetrahydropyrimidinones Using Biginelli Reaction Catalyzed by Fe3O4@C@OSO3H. (n.d.). Google Scholar.

Sources

Technical Support Center: Scale-Up of 2-Substituted Pyrimidine-5-Carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 2-substituted pyrimidine-5-carboxylic acids. This guide is designed for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries. Here, we address common challenges encountered during the transition from bench-scale synthesis to larger-scale production, providing practical, field-tested solutions and in-depth explanations to ensure the integrity and success of your project.

Frequently Asked Questions (FAQs)

Q1: We achieved an 85% yield at the 10-gram scale, but the yield dropped to 55% on the 1-kilogram scale. What are the most likely causes?

A significant drop in yield upon scale-up is a common and multifaceted problem. The primary culprits are often related to physical and chemical parameters that do not scale linearly.

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration.[1] This can accelerate side reactions or cause product degradation. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation far less efficient.

  • Exotherm Control: Pyrimidine syntheses can be exothermic. What is easily managed in a small flask with an ice bath can become a serious safety and quality issue at scale.[1] Uncontrolled exotherms can lead to runaway reactions and the formation of thermal degradation impurities.

  • Reagent Addition and Stoichiometry: The rate of addition for critical reagents can drastically affect the outcome. A slow, controlled addition at the kilogram scale is necessary to mimic the rapid dispersion seen in a small flask.

  • Raw Material Purity: The impact of minor impurities in starting materials is magnified at a larger scale. An impurity that was negligible before may now be a significant catalyst for an unwanted side reaction.[1]

Q2: We are observing a new, persistent impurity in our large-scale batches that was not present or was negligible at the lab scale. How can we identify and mitigate it?

The appearance of new impurities often points to a change in reaction kinetics or conditions upon scale-up.

  • Common Impurity Classes:

    • Oxidation Products: The dihydropyrimidine ring, a potential intermediate, is susceptible to oxidation. Increased reaction times or greater exposure to air during processing can increase these impurities.[1]

    • Self-Condensation Products: In reactions like the Biginelli synthesis, aldehydes can undergo self-condensation (Aldol reaction), or β-ketoesters can form dihydropyridine derivatives.[1]

    • Hydrolysis Products: If your final product is an ester, premature hydrolysis to the carboxylic acid can occur during work-up, especially if exposed to acidic or basic conditions for extended periods. Conversely, if the target is the acid, incomplete hydrolysis of the ester starting material is a common issue.[2]

  • Mitigation Strategy:

    • Characterize the Impurity: Use LC-MS, GC-MS, and NMR to determine the structure of the impurity. This provides vital clues about its formation pathway.

    • Reaction Monitoring: Analyze samples throughout the reaction to determine when the impurity starts to form. This can help pinpoint the problematic step (e.g., during the exotherm, after extended stirring).

    • Process Parameter Optimization: Once the cause is understood, adjust parameters. This may involve switching to an inert atmosphere (e.g., nitrogen blanket) to prevent oxidation[1], optimizing reactant stoichiometry, or adjusting the temperature profile.

Q3: Our final product is difficult to purify, appearing as an oil or failing to crystallize effectively. What troubleshooting steps can we take?

Purification is often a major hurdle during scale-up. What works for a small quantity may not be practical or effective for larger batches.

  • For Oily Products: An oil often indicates the presence of residual solvent or impurities that are depressing the melting point.

    • High-Vacuum Drying: Ensure all solvent is removed by drying under high vacuum, possibly with gentle heating.

    • Solvent Trituration: Stirring the oil with a non-polar solvent in which the product is insoluble (but the impurities are soluble) can sometimes induce crystallization. Hexanes or diethyl ether are common choices.

  • For Difficult Crystallizations:

    • Solvent Screening: Perform a systematic solvent screen using a small amount of the crude product. Test a range of solvents with varying polarities (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, water) and solvent/anti-solvent combinations.

    • Seeding: If you have a small amount of pure, crystalline material, use it to seed the supersaturated solution. This provides a template for crystal growth.

    • Controlled Cooling: Avoid "crash cooling" in an ice bath. A slow, controlled cooling rate allows for the formation of larger, purer crystals.

In-Depth Troubleshooting Guides

Guide 1: Managing Reaction Scale-Up and Impurity Control

The synthesis of 2-substituted pyrimidine-5-carboxylic acids often involves the condensation of a three-carbon building block with an amidine derivative. A robust method involves the reaction of amidinium salts with a sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which directly yields the desired pyrimidine-5-carboxylic ester.[3][4]

If the reaction does not proceed to completion, consider the following:

  • Reagent Quality and Stability:

    • Causality: The key propen-1-olate salt is prepared using sodium hydride (NaH).[4] The quality of NaH (often sold as a dispersion in mineral oil) is critical. Old or improperly stored NaH may have a layer of inactive sodium hydroxide on its surface. Similarly, amidinium salts can be hygroscopic.

    • Solution: Use fresh, high-quality NaH and ensure it is properly washed with a dry solvent like hexanes to remove the mineral oil before use. Dry amidinium salts under vacuum before adding them to the reaction.

  • Solvent and Moisture Control:

    • Causality: These reactions are highly sensitive to moisture, as water will quench the sodium hydride and other reactive intermediates. Anhydrous solvents are essential.[3]

    • Solution: Use a high-grade anhydrous solvent like DMF or diethyl ether.[3] Consider drying the solvent over molecular sieves before use. Run the reaction under a strict inert atmosphere (nitrogen or argon).

  • Under an inert atmosphere, place a known weight (e.g., 100 mg) of NaH dispersion into a pre-weighed flask.

  • Wash the dispersion three times with anhydrous hexanes, carefully decanting the hexanes each time to remove the mineral oil.

  • Dry the resulting grey powder under a stream of nitrogen.

  • Weigh the flask again to determine the exact mass of the dry NaH. The expected mass should be approximately 60% of the initial dispersion weight. A significantly lower mass indicates poor quality.

low_yield_troubleshooting start Low Yield Observed During Scale-Up check_mixing Evaluate Mixing Efficiency (Stirrer speed, impeller design) start->check_mixing check_temp Analyze Temperature Profile (Exotherms, hot spots) start->check_temp check_reagents Verify Reagent Quality (Purity, moisture content) start->check_reagents check_kinetics Re-evaluate Reaction Kinetics (Concentration, addition rate) start->check_kinetics improve_mixing Optimize Agitation / Use Baffles check_mixing->improve_mixing control_exotherm Improve Cooling / Slow Reagent Addition check_temp->control_exotherm qualify_reagents Qualify New Batches / Dry Reagents check_reagents->qualify_reagents reoptimize_params Perform Design of Experiments (DoE) at Scale check_kinetics->reoptimize_params end_goal Improved Yield and Process Robustness improve_mixing->end_goal control_exotherm->end_goal qualify_reagents->end_goal reoptimize_params->end_goal

Caption: A decision tree for troubleshooting low yield in scale-up.

Guide 2: Work-Up and Purification Strategies

The transition from the crude reaction mixture to a pure, isolated product is fraught with challenges that are exacerbated by scale.

For syntheses that produce a 2-substituted pyrimidine-5-carbonitrile intermediate, the final step is often hydrolysis to the carboxylic acid.

  • Causality: The hydrolysis of the 5-cyano group can be challenging. Basic hydrolysis conditions are often ineffective due to the low reactivity of the nitrile group in this electron-deficient ring system.[2]

  • Solution: Strong acidic conditions are typically required. A proven method is heating the nitrile in 70% sulfuric acid.[2] This protonates the nitrile, making it more electrophilic and susceptible to nucleophilic attack by water.

  • Carefully add the 2-substituted pyrimidine-5-carbonitrile (1.0 eq) to a pre-cooled solution of 70% sulfuric acid in water.

  • Heat the mixture to the required temperature (e.g., 80-100 °C) and monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then pour it carefully onto crushed ice.

  • The carboxylic acid product will often precipitate. Adjust the pH with a base (e.g., NaOH solution) to the isoelectric point of the acid to maximize precipitation.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Causality: After quenching the reaction, the product is typically extracted into an organic solvent.[3] At a large scale, the formation of stable emulsions is common, making phase separation difficult and leading to product loss.

  • Solution:

    • Brine Wash: After the initial quench, wash the combined organic layers with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break emulsions and "dries" the organic layer by drawing water out of it.

    • Phase Separator: For very large scales, specialized liquid-liquid extraction equipment can be used.

    • Filtration: Sometimes, passing the emulsified mixture through a pad of a filter aid like Celite® can help to break the emulsion.

SolventBoiling Point (°C)Polarity IndexUse CaseCommon Issues
Ethyl Acetate77.14.4Extraction, CrystallizationCan hydrolyze under strong acid/base; relatively volatile.
Dichloromethane39.63.1ExtractionEnvironmental concerns; low boiling point can be problematic.
Toluene110.62.4Crystallization, Azeotropic water removalHigher boiling point requires more energy for removal.
Isopropanol (IPA)82.63.9CrystallizationCan form azeotropes with water; good for polar compounds.
Acetonitrile81.65.8CrystallizationOften provides very pure crystals but can be expensive.
Water100.010.2Anti-solvent, pH adjustmentProduct must be insoluble and stable in water.
Guide 3: Final Product Formulation and Stability
  • Causality: The final crystalline product may exist in different solid-state forms called polymorphs. Different polymorphs can have different solubilities, stabilities, and bioavailability, which is a critical concern in drug development. The choice of crystallization solvent and the rate of cooling can influence which polymorph is formed.

  • Solution:

    • Polymorph Screen: Conduct a systematic screen by crystallizing the product from a wide variety of solvents under different conditions (e.g., fast cooling, slow evaporation).

    • Characterization: Analyze the resulting solids using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and characterize different polymorphs.

    • Process Control: Once the desired, most stable polymorph is identified, the crystallization process must be rigorously controlled to ensure its consistent production.

synthesis_workflow cluster_lab Lab Scale (mg-g) cluster_kilo Kilo Lab / Pilot Plant (g-kg) cluster_prod Production Scale (kg+) lab_synthesis 1. Route Scouting & Proof of Concept lab_purification 2. Initial Purification (Chromatography) lab_synthesis->lab_purification lab_char 3. Characterization (NMR, MS) lab_purification->lab_char kilo_process_dev 4. Process Optimization (Temp, Concentration) lab_char->kilo_process_dev Tech Transfer kilo_workup 5. Scale-up of Work-up & Isolation kilo_process_dev->kilo_workup kilo_cryst 6. Crystallization Dev. & Polymorph Screen kilo_workup->kilo_cryst prod_validation 7. Process Validation kilo_cryst->prod_validation Tech Transfer prod_impurity 8. Impurity Profile Lock-in prod_validation->prod_impurity prod_release 9. Final Product Release prod_impurity->prod_release

Sources

Preventing the formation of Hantzsch-type dihydropyridine byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Hantzsch Dihydropyridine Synthesis

A-Z Guide to Preventing and Troubleshooting Byproduct Formation

Welcome to the Technical Support Center for Hantzsch dihydropyridine (DHP) synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful multi-component reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic insights required to proactively prevent byproduct formation, troubleshoot unexpected outcomes, and optimize your reaction for maximal yield and purity.

The Hantzsch reaction, first reported in 1881, is a cornerstone of heterocyclic chemistry, enabling the synthesis of 1,4-dihydropyridines—a scaffold present in numerous blockbuster drugs like nifedipine and amlodipine.[1][2] Despite its utility, the classical one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source can be plagued by side reactions, leading to purification challenges and reduced yields.[1]

This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab.

Part 1: Understanding the Common Byproducts

Before troubleshooting, it's critical to identify the impurities. The two most frequently observed byproducts in Hantzsch synthesis are the over-oxidized pyridine derivative and various side-products stemming from competing reaction pathways.

Q1: My primary product is the desired 1,4-DHP, but I'm getting a significant amount of the corresponding pyridine. What's happening?

Answer: You are observing the most common byproduct: the oxidized form of your target molecule. The dihydropyridine ring is susceptible to oxidation, which leads to the formation of a highly stable aromatic pyridine ring.[1] This process is often the desired second step in a two-step synthesis but can occur prematurely in the reaction flask.

Causality:

  • Atmospheric Oxygen: The most common culprit is dissolved oxygen in the reaction medium, which can readily oxidize the DHP, especially under heated conditions.

  • Oxidizing Reagents: Certain reagents or impurities can act as oxidants. For instance, using nitric acid was a method Hantzsch himself used for intentional oxidation.[3] Some metal catalysts used to promote the condensation can also facilitate oxidation if not chosen carefully.

  • Light Exposure: Photochemical conditions, involving both UV and visible light, can promote oxidation.[1]

The diagram below illustrates the primary Hantzsch pathway leading to the 1,4-DHP and the subsequent, often unintentional, oxidation to the pyridine byproduct.

Hantzsch_Byproducts reagents Aldehyde + 2x β-Ketoester + Ammonia intermediates Knoevenagel Adduct + Enamine reagents->intermediates Condensation dhp Target: 1,4-Dihydropyridine (Hantzsch Ester) intermediates->dhp Cyclization & Dehydration pyridine Byproduct: Oxidized Pyridine dhp->pyridine Unintended Oxidation (Air, Light, etc.)

Caption: Primary reaction path vs. oxidative byproduct formation.

Part 2: Troubleshooting Guide & Proactive Prevention

This section provides actionable solutions to common problems encountered during the Hantzsch synthesis.

Problem 1: Persistent Oxidation to Pyridine Byproduct

Q2: I've confirmed my main impurity is the oxidized pyridine. How can I prevent its formation?

Answer: Preventing premature oxidation requires rigorous exclusion of oxygen and other oxidizing agents from your reaction. The driving force for this side reaction is the formation of a stable aromatic system.[1]

Protocol 1: Reaction Setup Under Inert Atmosphere

This protocol is the most effective method to minimize oxidation.

Objective: To remove dissolved atmospheric oxygen from the solvent and reaction headspace.

Materials:

  • Schlenk flask or a three-neck round-bottom flask

  • Rubber septa

  • Source of inert gas (Argon or Nitrogen) with a bubbler outlet

  • Cannula or long needle

  • Degassed solvent (see step 1)

Procedure:

  • Solvent Degassing: Before the reaction, sparge your reaction solvent (e.g., ethanol, isopropanol) with an inert gas (Argon is preferred due to its density) for 20-30 minutes. This is done by bubbling the gas through the solvent via a long needle or cannula.

  • Flask Preparation: Assemble your glassware and flame-dry it under vacuum or in an oven to remove adsorbed moisture and air. Allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: Add your solid reagents (β-ketoester, ammonium acetate) to the flask. Seal the flask with septa. Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Solvent & Liquid Reagent Transfer: Add the degassed solvent and liquid aldehyde via a cannula or syringe through the septum.

  • Reaction Conditions: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a balloon filled with inert gas or a direct line from your manifold to the flask (vented through a bubbler).

  • Work-up: Upon completion, cool the reaction mixture before exposing it to air.

Expected Outcome: A significant reduction in the formation of the pyridine byproduct compared to a reaction run open to the atmosphere.

Problem 2: Formation of Michael Adducts and Other Intermediates

Q3: My TLC plate shows multiple spots close to the baseline, and NMR analysis suggests I'm not forming the dihydropyridine ring efficiently. What could be the cause?

Answer: This issue often points to problems with the cyclization step. The Hantzsch reaction proceeds through several key intermediates, including a Knoevenagel condensation product (from the aldehyde and one ketoester) and an enamine (from the other ketoester and ammonia).[4][5] If these intermediates do not combine and cyclize efficiently, they can react in other ways, such as forming Michael addition byproducts or other undesired adducts.[3][4]

Causality:

  • Suboptimal Temperature: Classical methods often call for reflux, but for some substrates, this can be too harsh, leading to side reactions.[6] Conversely, a temperature that is too low may not provide enough energy to overcome the activation barrier for the final cyclization.

  • Catalyst Choice: The choice of catalyst can dramatically influence the reaction pathway. While traditional Hantzsch synthesis is often self-catalyzed or run in acetic acid, modern protocols use a variety of catalysts to improve yields and selectivity.[7]

  • Stoichiometry and Order of Addition: Incorrect stoichiometry or a one-pot approach with highly reactive substrates can lead to a complex mixture. For unsymmetrical DHPs, a one-pot approach is guaranteed to produce a mixture of products.[8]

Solution: Catalyst Screening and Condition Optimization

A systematic approach to optimizing your reaction can resolve these issues. Modern catalysts often allow for milder conditions and shorter reaction times.

Table 1: Comparison of Catalytic Systems for Hantzsch Synthesis

Catalyst SystemTypical ConditionsAdvantagesPotential DrawbacksReference
Classical (None/AcOH) Refluxing EthanolSimple, traditional methodLong reaction times, often low yields, harsh conditions[6]
p-TSA Ultrasonic irradiation, aq. micellesHigh yields (>90%), green solventRequires specialized equipment (sonicator)[1][6]
Ceric Ammonium Nitrate (CAN) Solvent-free, Room Temp.Fast, high yields, mild conditions, green chemistryCatalyst can be an oxidant if not used carefully[1][9]
Microwave Irradiation Various solvents (e.g., EtOH)Drastically reduced reaction times (minutes)Requires microwave reactor, optimization needed[10]
Organocatalysts (e.g., L-proline) Solvent-free, Room Temp.Mild conditions, metal-freeCatalyst loading may need optimization[11]

Workflow for Optimization

This workflow helps systematically identify the best conditions to favor the desired cyclization pathway.

Optimization_Workflow start Problem: Low Yield / Multiple Byproducts check_temp Is reaction run at reflux? start->check_temp lower_temp Action: Screen lower temperatures (e.g., RT, 50 °C) check_temp->lower_temp Yes screen_cat Action: Screen modern catalysts (CAN, p-TSA, etc.) check_temp->screen_cat No lower_temp->screen_cat check_solvent Consider solvent-free or aqueous micelle conditions screen_cat->check_solvent result Optimized Conditions: High Yield of 1,4-DHP check_solvent->result

Caption: A systematic workflow for troubleshooting low yields.

Part 3: Frequently Asked Questions (FAQs)

Q4: How do I choose the right solvent? A: Traditionally, alcohols like ethanol or isopropanol are used.[12] However, greener alternatives have proven highly effective. Reactions in aqueous micelles or even solvent-free conditions can lead to higher yields and shorter reaction times by improving reaction kinetics.[1][9] The choice depends on the solubility of your reagents and the chosen catalytic system.

Q5: I am trying to synthesize an unsymmetrical dihydropyridine. Why am I getting a mixture of three products? A: This is an expected outcome of a one-pot unsymmetrical Hantzsch synthesis. You are forming the desired unsymmetrical product along with two different symmetrical byproducts. To avoid this, you must use a sequential, two-step approach. First, perform a Knoevenagel condensation between the aldehyde and one of the β-dicarbonyl compounds. Isolate this intermediate. Then, in a second step, react the isolated Knoevenagel adduct with your second, different β-dicarbonyl compound and the ammonia source.[8] This stepwise method ensures regiocontrol.

Q6: Can the structure of my aldehyde or β-ketoester affect byproduct formation? A: Absolutely. Sterically hindered aldehydes may react slower, requiring more forcing conditions which can promote side reactions. Aldehydes with electron-withdrawing groups are more electrophilic and may favor the initial Knoevenagel condensation. Similarly, using highly acidic β-dicarbonyl compounds (e.g., those with CF3 groups) can alter the reaction mechanism, sometimes favoring the formation of a 1,5-diketone intermediate pathway.[3]

Q7: What are the best analytical techniques to identify and quantify these byproducts? A:

  • Thin-Layer Chromatography (TLC): The first and quickest method to assess reaction completion and purity. The oxidized pyridine byproduct will typically have a different Rf value than the DHP.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is definitive. The N-H proton of the 1,4-DHP ring gives a characteristic singlet, which is absent in the oxidized pyridine. The C4-H proton also shows a distinct signal.

  • Mass Spectrometry (MS): Useful for confirming the mass of the desired product and identifying byproducts. Gas Chromatography/Mass Spectrometry (GC-MS) is particularly effective for separating and identifying the DHP and its corresponding pyridine.[13]

References

  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia.
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
  • BenchChem. (n.d.). Optimizing reaction conditions for multicomponent synthesis of quinolinyl-1,4-dihydropyridines. BenchChem.
  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
  • BenchChem. (n.d.).
  • CEM Corporation. (n.d.). Reaction Optimization Using a Microwave Autosampler.
  • RSC Publishing. (n.d.). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry.
  • PubMed. (n.d.). Mechanisms of the oxidations of NAD(P)H model Hantzsch 1,4-dihydropyridines by nitric oxide and its donor N-methyl-N-nitrosotoluene-p-sulfonamide. PubMed.
  • NIH. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. PMC.
  • PubMed. (n.d.).
  • RSC Publishing. (n.d.). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry.
  • ACS Publications. (2000). Learning from the Hantzsch synthesis.
  • NIH. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. PubMed Central.

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Technical Support Center: Overcoming Solubility Challenges in the Purification of Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the BenchChem Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility issues during the purification of pyrimidine carboxylic acids. Our goal is to provide you with a comprehensive resource that combines fundamental principles with practical, field-tested solutions to streamline your purification workflows.

Introduction: The Solubility Conundrum of Pyrimidine Carboxylic Acids

Pyrimidine carboxylic acids are a critical class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals and biologically active molecules.[1][2] However, their purification often presents a significant hurdle due to their unique physicochemical properties. The presence of both a weakly basic pyrimidine ring and an acidic carboxylic acid group leads to complex solubility profiles that are highly dependent on pH and the solvent system employed.[3][4] Many researchers experience frustrating issues such as precipitation during chromatography, low recovery from recrystallization, or the inability to find a suitable solvent for initial dissolution.

This guide will deconstruct these challenges and provide you with the expertise to navigate them effectively. We will delve into the "why" behind these solubility behaviors and offer robust, step-by-step protocols to overcome them.

Frequently Asked Questions (FAQs)

Here, we address the most common questions our application scientists receive regarding the purification of pyrimidine carboxylic acids.

Q1: Why is my pyrimidine carboxylic acid so poorly soluble in common organic solvents?

A1: The limited solubility of many pyrimidine carboxylic acids in standard organic solvents stems from a combination of factors:

  • Zwitterionic Character: At or near their isoelectric point, these molecules can exist as zwitterions, with a protonated pyrimidine ring and a deprotonated carboxylate group. This charge separation leads to strong intermolecular ionic interactions, similar to a salt, which increases the crystal lattice energy and makes it difficult for solvents to solvate the individual molecules.

  • Hydrogen Bonding: The carboxylic acid group and the nitrogen atoms in the pyrimidine ring are excellent hydrogen bond donors and acceptors. This leads to extensive intermolecular hydrogen bonding in the solid state, further increasing the energy required to dissolve the compound.[5]

  • Polarity Mismatch: While the molecule has polar functional groups, the overall polarity may not be a perfect match for common solvents like dichloromethane or ethyl acetate, leading to low solubility.

Q2: My compound precipitates on my silica gel column, even with a highly polar mobile phase. What's happening?

A2: This is a classic and frustrating problem. The issue often lies not just with the polarity of the mobile phase, but with the pH environment on the silica gel itself.

  • Acidic Nature of Silica: Standard silica gel is slightly acidic. This acidic surface can protonate the basic nitrogen atoms of your pyrimidine ring, leading to a positively charged species that strongly adheres to the polar silica.

  • "On-Column" Salt Formation: This strong interaction can be thought of as an "on-column" salt formation, effectively crashing your compound out of the mobile phase.

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small amount of a volatile acid, like acetic acid or formic acid (0.1-1%), to your eluent.[6] This keeps your pyrimidine carboxylic acid in its protonated, less polar form, reducing its interaction with the silica and improving mobility.[6]

  • Consider an Alternative Stationary Phase: For highly polar pyrimidine derivatives, reverse-phase chromatography (C18 silica) or Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable.[7][8]

Q3: I'm struggling with recrystallization. My compound either "oils out" or I get very low recovery. What should I do?

A3: Recrystallization of pyrimidine carboxylic acids can be challenging due to their often high solubility in polar protic solvents and low solubility in nonpolar solvents.

  • "Oiling Out": This occurs when the compound is too soluble in the chosen solvent, even at lower temperatures, or when the solution is cooled too rapidly.[9] The compound comes out of solution as a liquid phase instead of forming a crystal lattice.

  • Low Recovery: This can happen if the compound remains significantly soluble in the cold solvent or if the crystals are too fine and pass through the filter paper.[8]

Solutions:

  • Solvent System Screening: Experiment with solvent mixtures. A good starting point is a polar solvent in which the compound is soluble when hot (e.g., ethanol, methanol, or water) and a less polar "anti-solvent" in which it is insoluble (e.g., dichloromethane, diethyl ether).[8][9]

  • Slow Cooling: Allow the solution to cool slowly to encourage the formation of well-defined crystals.[9]

  • Anti-Solvent Vapor Diffusion: For compounds that are only soluble in high-boiling point solvents like DMSO or DMF, dissolve your compound in a minimal amount of this solvent in a small vial. Place this vial inside a larger, sealed container with a volatile anti-solvent. The slow diffusion of the anti-solvent vapor will gradually induce crystallization.[9]

Q4: Can I use pH to my advantage during purification?

A4: Absolutely. Manipulating the pH is one of the most powerful tools for purifying pyrimidine carboxylic acids. The solubility of these compounds is highly pH-dependent.[4][10]

  • Acidic Conditions (pH < pKa of carboxylic acid): The carboxylic acid group will be protonated and neutral. The pyrimidine ring may be protonated, leading to a positively charged, water-soluble species.

  • Basic Conditions (pH > pKa of pyrimidine ring): The pyrimidine ring will be neutral, and the carboxylic acid will be deprotonated, forming a negatively charged, water-soluble carboxylate.[11]

This behavior can be exploited in an acid-base extraction to remove neutral impurities.

Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic Approach to Solubility Testing

Before attempting any large-scale purification, it's crucial to perform small-scale solubility tests. This will save you time, solvent, and valuable compound.

Protocol: Micro-Solubility Screening

  • Aliquot your Compound: In several small vials, place a few milligrams of your crude pyrimidine carboxylic acid.

  • Test a Range of Solvents: To each vial, add a small, measured volume (e.g., 0.1 mL) of a single solvent. Test a spectrum of solvents from nonpolar to polar.

  • Observe at Room Temperature: Agitate the vials and observe for dissolution.

  • Heating: If the compound does not dissolve at room temperature, gently heat the vial and observe any changes.

  • Cooling: If the compound dissolves upon heating, allow it to cool to room temperature and then in an ice bath to see if it precipitates or crystallizes.

  • Record Observations: Meticulously record your observations in a table.

Table 1: Example Solubility Screening Data

SolventRoom Temp SolubilityHot SolubilityObservations on Cooling
HexanesInsolubleInsolubleN/A
DichloromethaneSparingly SolubleSlightly SolubleFine precipitate
Ethyl AcetateSlightly SolubleSolubleOiled out
EthanolSolubleVery SolubleNo precipitation
WaterSparingly SolubleSolubleCrystalline precipitate
1M HClVery SolubleVery SolubleNo precipitation
1M NaOHVery SolubleVery SolubleNo precipitation
Guide 2: Purification by pH-Controlled Precipitation/Recrystallization

This technique leverages the pH-dependent solubility of pyrimidine carboxylic acids to achieve purification.

Protocol: Acid-Base Purification

  • Dissolution: Dissolve the crude pyrimidine carboxylic acid in an aqueous basic solution (e.g., 1M NaOH or 1M K₂CO₃). Use the minimum volume necessary for complete dissolution. This will deprotonate the carboxylic acid, forming a soluble salt.

  • Filtration of Insolubles: If any non-acidic impurities are present, they will remain insoluble. Filter the solution to remove them.

  • Precipitation: Slowly add an aqueous acid (e.g., 1M HCl) dropwise to the clear filtrate while stirring. The pyrimidine carboxylic acid will precipitate out as it is neutralized. Monitor the pH to find the point of maximum precipitation (the isoelectric point).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any inorganic salts, followed by a nonpolar solvent (like hexanes or diethyl ether) to remove any adsorbed organic impurities.

  • Drying: Dry the purified solid under vacuum.

Advanced Strategies

Salt Formation for Enhanced Solubility

For pyrimidine carboxylic acids that are particularly difficult to handle, converting them to a stable salt can dramatically improve their solubility in certain solvents, making purification more manageable.[12][13] Salt formation is a widely used technique to increase the solubility and dissolution rate of weakly acidic and basic drugs.[13][14]

  • Mechanism: By reacting the pyrimidine carboxylic acid with a suitable base (for the carboxylic acid) or acid (for the pyrimidine ring), you can form a salt with a different solubility profile than the parent compound.[11]

  • Common Counter-ions: For basic drugs, common salt formers include hydrochloride, sulfate, and methanesulfonate. For acidic drugs, sodium, potassium, and calcium are frequently used.[14]

Co-crystallization

Another advanced technique is co-crystallization, where the pyrimidine carboxylic acid is crystallized with a second, neutral compound (a "co-former"). This creates a new crystalline solid with unique physicochemical properties, including potentially enhanced solubility.[15][16]

Visualizing the Workflow

A systematic approach is key to efficiently troubleshooting solubility issues. The following workflow diagram illustrates a logical progression from initial characterization to successful purification.

G cluster_0 Initial Assessment cluster_1 Purification Strategy Selection cluster_2 Troubleshooting & Optimization cluster_3 Final Product Start Crude Pyrimidine Carboxylic Acid Solubility_Test Small-Scale Solubility Screening Start->Solubility_Test Decision Solubility Profile? Solubility_Test->Decision Recrystallization Recrystallization Decision->Recrystallization Soluble in hot solvent, insoluble when cold Column Column Chromatography Decision->Column Soluble in common eluents Acid_Base Acid-Base Extraction/ Precipitation Decision->Acid_Base Soluble in aqueous acid or base Recrystallization_Troubleshoot Oiling Out / Low Recovery? - Try solvent mixtures - Slow cooling - Anti-solvent diffusion Recrystallization->Recrystallization_Troubleshoot Column_Troubleshoot Precipitation on Column? - Add acid to eluent - Switch to Reverse Phase/HILIC Column->Column_Troubleshoot Acid_Base_Troubleshoot Incomplete Precipitation? - Fine-tune pH - Ensure complete initial dissolution Acid_Base->Acid_Base_Troubleshoot Pure_Product Pure Product Recrystallization_Troubleshoot->Pure_Product Column_Troubleshoot->Pure_Product Acid_Base_Troubleshoot->Pure_Product G cluster_0 Low pH cluster_1 Isoelectric Point (pI) cluster_2 High pH Low_pH Predominantly Cationic Form (Protonated Ring, Neutral Acid) Generally Water Soluble pI Zwitterionic Form (Protonated Ring, Deprotonated Acid) Often Lowest Aqueous Solubility Low_pH->pI Increase pH High_pH Predominantly Anionic Form (Neutral Ring, Deprotonated Acid) Generally Water Soluble pI->High_pH Increase pH

Caption: The relationship between pH and the ionization state of pyrimidine carboxylic acids.

References

  • Solubility of Things. Pyrimidine. [Link]

  • World Scientific News. Solubility of pyrimidine derivatives in different organic solvents at different temperatures. [Link]

  • P&M Invest. Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. [Link]

  • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

  • MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. [Link]

  • ACS Publications. Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. [Link]

  • National Institutes of Health. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

  • Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Google Patents.
  • ResearchGate. Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons | Request PDF. [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • PubMed. Salt formation to improve drug solubility. [Link]

  • Quora. How does the solubility of carboxylic acids in water decrease with increase in molecular mass?[Link]

  • ResearchGate. Why salt formation of weak acid increases the drug solubility?[Link]

  • PubMed. Effect of pH and temperature on the solubility of a surface active carboxylic acid. [Link]

  • CORE. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]

  • National Institutes of Health. Role of pH in Regulating Cancer Pyrimidine Synthesis. [Link]

  • ResearchGate. How to purify a water soluble compound?[Link]

  • Reddit. Column chromatography of carboxylic acids?[Link]

  • ResearchGate. How can I purify carboxylic acid?[Link]

  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • National Institutes of Health. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]

  • PubMed. Improved Pharmacokinetics of AMG 517 Through Co-Crystallization Part 2: Analysis of 12 Carboxylic Acid Co-Crystals. [Link]

  • MDPI. Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • Royal Society of Chemistry. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]

  • ResearchGate. How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0?[Link]

  • ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

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Technical Support Center: Strategies to Improve the Regioselectivity of Pyrimidine Ring Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrimidine functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges in achieving regioselectivity in pyrimidine ring modifications. As Senior Application Scientists, we have compiled this resource based on established literature and practical experience to help you navigate the complexities of pyrimidine chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the key factors governing the inherent reactivity and regioselectivity of the pyrimidine ring?

The pyrimidine ring is a π-deficient heteroaromatic system due to the presence of two electron-withdrawing nitrogen atoms. This electronic characteristic dictates its reactivity towards different classes of reagents:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles. The most electron-deficient positions, and therefore the most reactive towards nucleophiles, are C2, C4, and C6. The presence of good leaving groups, such as halogens, at these positions facilitates SNAr reactions.

  • Electrophilic Aromatic Substitution (SEAr): Direct electrophilic substitution on an unsubstituted pyrimidine ring is generally difficult and requires harsh conditions due to its electron-deficient character.[1][2] When it does occur, electrophilic attack is favored at the C5 position, which is the most electron-rich carbon atom.

  • Deprotonation/Metalation: The acidity of the C-H bonds on the pyrimidine ring follows the order C2 > C4/C6 > C5. This allows for regioselective deprotonation with strong bases, such as organolithium reagents, to form pyrimidyl anions that can then react with various electrophiles.

The regioselectivity of a particular functionalization reaction is a delicate interplay of these inherent electronic properties, the nature of the substituents already present on the ring, and the reaction conditions employed.

Q2: How do existing substituents on the pyrimidine ring influence the regioselectivity of further functionalization?

Substituents can have a profound impact on the regioselectivity of pyrimidine functionalization through both electronic and steric effects:

  • Electron-Donating Groups (EDGs) such as amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) groups increase the electron density of the ring, making it more susceptible to electrophilic attack and less reactive towards nucleophiles. They generally direct incoming electrophiles to the positions ortho and para to themselves.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂), cyano (-CN), and sulfonyl (-SO₂R) groups further decrease the electron density of the ring, enhancing its reactivity towards nucleophiles and deactivating it for electrophilic substitution. They are meta-directing for electrophilic attack.

For instance, in the halogenation of substituted pyridines (a related azine), EDGs and EWGs can either reinforce or oppose the inherent directing effects of the ring nitrogen, leading to a complex regiochemical outcome.[3][4]

Q3: What is a Directing Group (DG) and how does it control regioselectivity in C-H functionalization?

A directing group is a functional group that is introduced onto a substrate to control the position of a subsequent reaction, typically a C-H functionalization.[5][6] The DG achieves this by coordinating to a metal catalyst and bringing it into close proximity to a specific C-H bond, usually at the ortho position.[7][8][9] This strategy, known as directed ortho-metalation (DoM) or chelation-assisted C-H activation, is a powerful tool for achieving high regioselectivity that would be difficult to obtain otherwise.[10][11]

The pyrimidine ring itself can act as a directing group.[12][13][14] For example, a 2-substituted pyrimidine can direct the functionalization of a group attached at this position. The choice of DG is critical and can be categorized as either permanent, remaining in the final product, or removable, which can be cleaved after the desired transformation.[6]

Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for specific experimental challenges encountered during pyrimidine functionalization.

Guide 1: Improving Regioselectivity in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Dihalopyrimidines

A common challenge in the synthesis of substituted pyrimidines is achieving selective mono-functionalization of di- or polyhalogenated substrates.[15][16]

Problem: I am getting a mixture of C2 and C4-substituted products, along with the di-substituted product, in the Suzuki coupling of my 2,4-dichloropyrimidine. How can I favor the formation of the C4-substituted product?

Analysis: The C4 position of 2,4-dichloropyrimidine is generally more reactive towards oxidative addition of the palladium catalyst than the C2 position.[16][17] This is attributed to the higher electrophilicity of the C4 position. However, reaction conditions can significantly influence this selectivity.

Troubleshooting Workflow:

G start Poor regioselectivity in Suzuki coupling of 2,4-dichloropyrimidine catalyst Optimize Catalyst and Ligand start->catalyst solvent Modify Solvent System catalyst->solvent If still unselective success Achieved High C4-Selectivity catalyst->success Selective base Screen Different Bases solvent->base If still unselective solvent->success Selective temp Adjust Reaction Temperature base->temp If still unselective base->success Selective temp->success Selective

Decision Workflow for Regioselective Suzuki Coupling.

Step-by-Step Optimization:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. For selective C4-arylation, a less reactive catalyst system is often preferred to minimize the formation of the di-substituted product.

    • Recommendation: Start with Pd(PPh₃)₄ as the catalyst. It often provides good selectivity for the C4 position.[17] If di-substitution is still a problem, consider using a catalyst with a lower loading (e.g., 0.5 mol%).[18][19]

  • Solvent System: The solvent can have a significant impact on the reaction rate and selectivity.

    • Recommendation: Alcoholic solvent mixtures have been shown to afford greater reactivity at lower temperatures, which can improve selectivity.[15] A mixture of methanol and water or ethanol and water is a good starting point. Aprotic polar solvents like DMF or dioxane can also be used, but may require higher temperatures.

  • Base: The choice of base can influence the transmetalation step and the overall reaction kinetics.

    • Recommendation: K₂CO₃ is a commonly used and effective base for this transformation.[15] Other bases such as Cs₂CO₃ or K₃PO₄ can also be screened.

  • Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the reaction at the more reactive C4 position.

    • Recommendation: If using alcoholic solvents, the reaction can often be run at room temperature or with gentle heating (e.g., 40-60 °C).[15] Microwave-assisted protocols can offer rapid optimization of reaction conditions with short reaction times.[17][18][19]

Comparative Table of Reaction Conditions for C4-Selective Suzuki Coupling of 2,4-Dichloropyrimidine:

Catalyst (mol%)LigandBaseSolventTemperature (°C)Yield of C4-product (%)Reference
Pd(PPh₃)₄ (5)-K₂CO₃MeOH/H₂ORT35-40[15]
Pd(PPh₃)₄ (0.5)-K₂CO₃Dioxane/H₂O100 (MW)80-95[17][19]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O8075-90[16]
Guide 2: Troubleshooting Directed ortho-Metalation (DoM) of Pyrimidines

Directed ortho-metalation is a powerful technique for the functionalization of positions adjacent to a directing group. However, it is sensitive to reaction conditions.

Problem: My DoM reaction on a pyrimidine substrate is giving low yields and/or a mixture of isomers.

Analysis: The success of a DoM reaction depends on the choice of the directing group, the organolithium base, the solvent, and the temperature.[9][10][11] For pyrimidines, competitive addition of the organolithium reagent to the C=N bond can be a significant side reaction.[10]

Key Experimental Considerations:

  • Directing Group (DG): The effectiveness of a DG depends on its ability to coordinate the lithium reagent. Strong DGs for pyrimidines include amides (-CONR₂), carbamates (-OCONR₂), and sulfonamides (-SO₂NR₂).

  • Base: The choice of base is critical to avoid nucleophilic addition. Sterically hindered lithium amides like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are generally preferred over alkyllithiums like n-BuLi for metalating π-deficient heterocycles.[10]

  • Temperature: DoM reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent decomposition of the lithiated intermediate and to suppress side reactions.[10]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for DoM reactions. The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can increase the basicity of the organolithium reagent by breaking up aggregates.[20]

General Protocol for Directed ortho-Metalation of a Pyrimidine:

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the pyrimidine substrate (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of LDA or LTMP (1.1-1.5 equiv) dropwise to the cooled solution.

  • Metalation: Stir the reaction mixture at -78 °C for the optimized time (typically 1-4 hours).

  • Electrophilic Quench: Add the electrophile (1.2-2.0 equiv) to the reaction mixture at -78 °C and stir for an appropriate time.

  • Workup: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

G sub Pyrimidine with Directing Group (DG) base Organolithium Base (e.g., LDA) -78 °C, THF sub->base Deprotonation intermediate Ortho-lithiated Intermediate base->intermediate electrophile Electrophile (E+) intermediate->electrophile Electrophilic Quench product Ortho-functionalized Pyrimidine electrophile->product

General Mechanism of Directed ortho-Metalation.

Guide 3: Achieving C5-Selective C-H Functionalization

The C5 position of the pyrimidine ring is the most electron-rich and thus the preferred site for electrophilic attack. However, direct C-H functionalization often requires specific strategies to achieve high regioselectivity.

Problem: How can I achieve selective C-H functionalization at the C5 position of my pyrimidine substrate?

Analysis: Several methods have been developed for the C5-selective functionalization of pyrimidines, including palladium-catalyzed C-H arylation and radical-based approaches.[21][22]

Strategies for C5-Selective Functionalization:

  • Palladium-Catalyzed C-H Arylation: This method allows for the direct coupling of pyrimidines with aryl halides. The reaction often proceeds with high selectivity for the C5 position, especially for pyrimidine nucleosides.[21]

    • Typical Conditions: Pd(OAc)₂ or Pd(PPh₃)₄ as the catalyst, a phosphine ligand, a base such as K₂CO₃ or Cs₂CO₃, and a polar aprotic solvent like DMF or DMAc at elevated temperatures.

  • Radical Functionalization (Minisci-type reactions): Radical-based methods can be effective for the functionalization of electron-deficient heterocycles.[23] The regioselectivity of these reactions can be influenced by the nature of the substituents on the pyrimidine ring and the reaction conditions.[23]

    • Predicting Regioselectivity: The outcome of radical functionalization can often be predicted based on the electronic and steric effects of the substituents.[23]

Experimental Protocol for C5-Arylation of a 5-Halopyrimidine (Suzuki Coupling):

This protocol describes the palladium-catalyzed Suzuki coupling for the introduction of an aryl group at the C5 position of a pre-functionalized pyrimidine.[21]

  • Materials: 5-Halopyrimidine (e.g., 5-iodo-2'-deoxyuridine), arylboronic acid, Pd(PPh₃)₄, a base (e.g., Na₂CO₃), and a solvent system (e.g., DME/H₂O).

  • Procedure:

    • To a reaction flask, add the 5-halopyrimidine (1 equiv), arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2 equiv).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature and perform an aqueous workup.

    • Purify the crude product by flash column chromatography.[21]

Advanced Strategies

For more challenging substrates or when common methods fail to provide the desired regioselectivity, the following advanced strategies can be employed.

Deconstruction-Reconstruction Strategy

This innovative approach involves the ring-opening of a pyrimidine to a more reactive intermediate, followed by functionalization and subsequent ring-closing to generate a diversified pyrimidine.[24] This method can provide access to substitution patterns that are not achievable through direct functionalization. For example, it is possible to functionalize the C2 and C5 positions of a pyrimidine using iminoenamine intermediates derived from a deconstruction-reconstruction sequence.[24]

Use of Removable Directing Groups

When the directing group is not desired in the final product, a removable DG can be used.[5][6] These groups are designed to be cleaved under specific conditions after the C-H functionalization step. This approach offers greater synthetic flexibility and allows for the introduction of a wider range of functional groups.

References

  • Recent Advances in Direct C–H Functionalization of Pyrimidines - ResearchGate. Available from: [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. Available from: [Link]

  • Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study - PubMed. Available from: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available from: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest. Available from: [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification - PMC - NIH. Available from: [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - MDPI. Available from: [Link]

  • Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis - Chemical Science (RSC Publishing). Available from: [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Available from: [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. Available from: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ResearchGate. Available from: [Link]

  • C-H Functionalization of Pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • C-5 selective C–H arylation of pyrimidine catalyzed by Mn(ii) - ResearchGate. Available from: [Link]

  • Directed ortho Metalation (DOM) - Organic Chemistry Portal. Available from: [Link]

  • Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions - RSC Publishing. Available from: [Link]

  • Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC - NIH. Available from: [Link]

  • Pyridine/pyrimidine groups in C−H activation. - ResearchGate. Available from: [Link]

  • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC - NIH. Available from: [Link]

  • Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Available from: [Link]

  • Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2 - ResearchGate. Available from: [Link]

  • C5-pyrimidine-functionalized morpholino oligonucleotides exhibit differential binding affinity, target specificity and lipophilicity - PubMed. Available from: [Link]

  • Directed ortho metalation - Wikipedia. Available from: [Link]

  • Scheme 4. Site-Selective C−H Amination of Pyrimidines and Additional Heteroarenes a - ResearchGate. Available from: [Link]

  • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed. Available from: [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH. Available from: [Link]

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Available from: [Link]

  • Directed Metalation: A Survival Guide - Baran Lab. Available from: [Link]

  • Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Available from: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. Available from: [Link]

  • Exhaustive computational studies on pyrimidine derivatives as GPR119 agonist for the development of compounds against NIDDM - Semantic Scholar. Available from: [Link]

  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing). Available from: [Link]

  • Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. Available from: [Link]

  • Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC - PubMed Central. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2-Aminopyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of biologically active compounds. These are termed "privileged scaffolds" for their ability to interact with multiple biological targets through diverse, high-affinity binding modes. The 2-aminopyrimidine core is a quintessential example of such a scaffold.[1][2] Its inherent chemical properties, particularly the arrangement of hydrogen bond donors and acceptors, make it an exceptional building block for designing specific and potent therapeutic agents.[1][3] This scaffold is not merely a theoretical curiosity; it forms the structural foundation of numerous FDA-approved drugs, including the pioneering kinase inhibitor Imatinib and the cyclin-dependent kinase (CDK) inhibitors Palbociclib and Ribociclib.[4]

The versatility of the 2-aminopyrimidine scaffold stems from its synthetic tractability. A common and efficient synthetic route involves the condensation of β-dicarbonyl compounds with guanidine.[5] Another widely employed method is the nucleophilic aromatic substitution on a di- or mono-chlorinated pyrimidine precursor, which allows for the systematic and facile introduction of a wide array of substituents to probe structure-activity relationships (SAR).[1][6] This guide will provide an in-depth, comparative analysis of the SAR of 2-aminopyrimidine derivatives against various biological targets, grounded in experimental data and mechanistic insights for researchers in drug discovery.

cluster_synthesis General Synthesis of 2-Aminopyrimidine Derivatives cluster_synthesis2 start_materials β-Dicarbonyl Compound + Guanidine condensation Condensation Reaction start_materials->condensation Method 1 product1 Substituted 2-Aminopyrimidine condensation->product1 start_materials2 2-Amino-4,6-dichloropyrimidine + Amine (R-NH2) substitution Nucleophilic Substitution start_materials2->substitution Method 2 product2 Diverse 2,4-Disubstituted Aminopyrimidines substitution->product2

Caption: Common synthetic routes to 2-aminopyrimidine derivatives.

I. The 2-Aminopyrimidine Core in Kinase Inhibition: A Master Key

The most prolific application of the 2-aminopyrimidine scaffold is in the development of protein kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and other diseases. The 2-aminopyrimidine moiety acts as a bioisostere of the adenine base in ATP, enabling it to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved interaction that anchors the inhibitor.[5][7] The amino group at the C2 position and the N1 nitrogen of the pyrimidine ring typically form two or three hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues. This foundational interaction provides a stable platform from which substituents at other positions can extend into more variable regions of the active site to confer potency and selectivity.

cluster_binding General Kinase Hinge Binding Motif inhibitor 2-Aminopyrimidine Scaffold hinge_co Hinge C=O inhibitor:e->hinge_co:w H-Bond hinge_nh Hinge N-H inhibitor:e->hinge_nh:w H-Bond ATP_pocket ATP Binding Pocket

Caption: Key hydrogen bonds with the kinase hinge region.

A. Targeting the Cell Cycle: Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are crucial regulators of cell cycle progression, and their inhibition is a validated therapeutic strategy for certain cancers.[8] The development of selective CDK inhibitors has been challenging due to the high homology among CDK family members.

Key SAR Insights for CDK Inhibition:

  • CDK2 Selectivity: For CDK2, early efforts were hampered by off-target toxicity.[9] A significant breakthrough came with the discovery of (4-pyrazolyl)-2-aminopyrimidines. SAR studies revealed that substitution at the C4 position with a pyrazole ring dramatically increases both potency and selectivity for CDK2 over other CDKs. This led to the identification of compounds with sub-nanomolar IC50 values.[9]

  • Dual CDK9/HDAC Inhibition: A novel strategy involves creating dual inhibitors that target both CDKs and histone deacetylases (HDACs). In a series of 2-aminopyrimidine-based derivatives, the core scaffold formed the expected hydrogen bonds with the Cys106 residue in the hinge of CDK9.[10] Modifications to the rest of the molecule, particularly the zinc-binding group (ZBG) linker, had a significant effect on HDAC inhibitory activity and selectivity, while modifications at other positions had a lesser impact on CDK9 inhibition.[10][11]

  • C6 Substitution: In related 2-aminopurine scaffolds, the introduction of polar groups, such as phenylamino or benzylamine, at the C6 position was shown to be beneficial for CDK2 inhibitory activity, consistent with modeling that predicted favorable interactions in that region of the active site.[8]

Table 1: Comparison of 2-Aminopyrimidine-Based CDK Inhibitors

Compound Class Target(s) Key Structural Feature Representative IC50 Reference(s)
(4-Pyrazolyl)-2-aminopyrimidines CDK2 C4-pyrazole 0.29 nM [9]
2-Aminopyrimidine Derivatives CDK9/HDAC1 Varied linkers and ZBGs 88.4 nM (CDK9) [10][11]

| 2-Aminopurine Derivatives | CDK2 | C6-phenylamino | 19 nM |[8] |

B. Overcoming Resistance: Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR inhibitors are a cornerstone of therapy for non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, clinical efficacy is often limited by the emergence of resistance mutations, such as T790M and C797S.[12] The 2-aminopyrimidine scaffold has been instrumental in designing third- and fourth-generation inhibitors to overcome this resistance.

Key SAR Insights for EGFR Inhibition:

  • Targeting the C797S Mutation: For fourth-generation inhibitors, the key is to establish interactions that bypass the need for a covalent bond with the mutated C797S residue. In a series of 2-phenyl-4-aminopyrimidine derivatives, docking studies revealed that a hydroxyl group on a substituent could form a crucial hydrogen bond with Ser797, restoring potent inhibitory activity.[13][14]

  • C4 and C5 Substitutions: Various studies on fused pyrimidine systems, such as pyrido[3,2-d]pyrimidines, have shown that substitutions at the C4 and C5 positions significantly enhance inhibitory activity.[13]

  • Hinge Binding and Selectivity: Across different series, the core aminopyrimidine consistently forms hydrogen bonds with the key Met793 residue in the EGFR hinge region.[15][16] The nature and size of substituents on appended phenyl rings are critical for tuning potency and selectivity. For instance, increasing the size of a substituent at the meta-position of a phenyl ring was found to decrease EGFR inhibitory activity.[13]

Table 2: Activity of 2-Aminopyrimidine Derivatives Against Mutant EGFR

Compound ID Scaffold Target Cell Line Key Structural Feature IC50 (µM) Reference(s)
A23 2-Phenyl-4-aminopyrimidine Ba/F3-EGFRDel19/T790M/C797S Designed to bypass C797S 0.22 [12]
Compound 42 Pyrido[3,4-d]pyrimidine EGFRL858R/T790M/C797S Hydroxyl group interacts with Ser797 0.0072 [13][14]

| Compound 10b | 6-Aminopyrimidine-dione | EGFR-TK (enzymatic) | H-bonds with Met793 | 0.7 |[15][16] |

C. Regulating Mitosis: Aurora Kinase Inhibitors

Aurora kinases (AURK) are essential for the proper execution of mitosis, making them attractive targets for cancer therapy.[5] 2-Aminopyrimidine derivatives have been successfully developed as potent AURK inhibitors.

Key SAR Insights for Aurora Kinase Inhibition:

  • DFG-out Conformation: A sophisticated strategy involves designing inhibitors that induce an inactive "DFG-out" conformation of the kinase. A series of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives was designed to achieve this.[17] This conformational change not only inhibits kinase activity but can also lead to the degradation of oncoproteins stabilized by AURKA, such as MYCN, providing a dual mechanism of action.[17][18]

  • Fused Ring Systems: Furanopyrimidine derivatives have been identified as a potent class of Aurora kinase A inhibitors, with IC50 values in the low nanomolar range.[19]

  • Dual Inhibition: Researchers have also explored pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases, although this approach was challenged by pan-kinase activity and a narrow therapeutic index.[20]

II. Beyond Kinases: Other Therapeutic Targets

While kinase inhibition is the most prominent role, the versatility of the 2-aminopyrimidine scaffold extends to other enzyme classes and therapeutic areas.

A. β-Glucuronidase Inhibitors

Elevated activity of β-glucuronidase is associated with various pathologies, including certain cancers and inflammatory conditions.[2][4] This makes it a viable therapeutic target.

Key SAR Insights for β-Glucuronidase Inhibition:

  • Core Structure: A study involving twenty-seven 2-aminopyrimidine derivatives started with 2-amino-4,6-dichloropyrimidine, which was reacted with various amines.[4][6]

  • Substituent Effects: The inhibitory activity was highly dependent on the substituent introduced. One compound, 24 , demonstrated exceptional potency (IC50 = 2.8 ± 0.10 µM), significantly outperforming the standard inhibitor D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM).[4][6]

  • Alkyl Chain Length: For derivatives with an alkyl substitution at the C4 position of an appended phenyl ring, an increase in the alkyl chain length was correlated with increased inhibitory activity, suggesting the importance of hydrophobic interactions within the enzyme's active site.[6]

Table 3: Comparison of β-Glucuronidase Inhibitors

Compound IC50 (µM) Comparison to Standard Reference(s)
Compound 24 2.8 ± 0.10 >16x more potent [4][6]
Compound 8 72.0 ± 6.20 Less potent [6]

| Standard (D-saccharic acid 1,4-lactone) | 45.75 ± 2.16 | - |[4][6] |

B. Antimicrobial Agents

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel therapeutic agents. 2-Aminopyrimidine derivatives have shown significant promise due to their broad-spectrum antimicrobial properties.[21] They have been investigated for activity against a variety of pathogens, including bacteria, fungi, and viruses, making them a valuable scaffold for combating infectious diseases.[21][22]

III. Experimental Protocols & Workflows

The validation of SAR claims relies on robust and reproducible experimental methodologies. Below are representative protocols for the synthesis and evaluation of 2-aminopyrimidine derivatives.

Protocol 1: General Synthesis via Nucleophilic Substitution

This protocol describes a common solvent-free method for synthesizing a library of 2-aminopyrimidine derivatives.

  • Reactant Preparation: In a clean reaction vessel, combine 2-amino-4,6-dichloropyrimidine (1.0 eq), the desired amine (1.1 eq), and triethylamine (2.0 eq).

  • Reaction: Heat the mixture at 80–90 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add distilled water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure of the final compound using NMR spectroscopy and mass spectrometry.[4][6]

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

  • Reagent Preparation: Prepare a reaction buffer containing the purified target kinase, a suitable kinase substrate (e.g., a peptide), and ATP.

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at 30 °C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of remaining ATP. A lower signal indicates higher kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

cluster_workflow Drug Discovery & Evaluation Workflow Synthesis Synthesis of Derivative Library Purification Purification & Characterization Synthesis->Purification Primary_Screen Enzymatic Assay (e.g., Kinase Assay) Determine IC50 Purification->Primary_Screen Cell_Assay Cell-Based Assay (e.g., Proliferation) Determine EC50 Primary_Screen->Cell_Assay SAR_Analysis SAR Analysis & Lead Optimization Cell_Assay->SAR_Analysis Next_Gen Design Next-Gen Compounds SAR_Analysis->Next_Gen Next_Gen->Synthesis

Caption: Iterative workflow for SAR-guided drug discovery.

Conclusion

The 2-aminopyrimidine scaffold has unequivocally earned its status as a privileged structure in modern drug discovery. Its synthetic accessibility and inherent ability to form key interactions with biological targets, particularly the hinge region of protein kinases, provide a robust starting point for inhibitor design. The structure-activity relationship studies reviewed herein demonstrate a clear pattern: the 2-aminopyrimidine core serves as an anchor, while targeted modifications at the C4, C5, and C6 positions are crucial for tailoring potency and selectivity against specific targets, from CDKs and EGFR to Aurora kinases and beyond. The successful development of derivatives that can overcome clinical resistance or act on novel targets like β-glucuronidase highlights the enduring potential of this versatile scaffold. Future research will undoubtedly continue to leverage this remarkable framework to develop the next generation of precision medicines.

References

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2-(Ethylamino)pyrimidine-5-carboxylic acid vs. 2-(Methylamino)pyrimidine-5-carboxylic acid: A Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Medicinal Chemists

Introduction

In the realm of medicinal chemistry, the pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its versatile chemistry and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] The process of lead optimization often hinges on subtle structural modifications to fine-tune a compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide provides a detailed, data-driven comparison of two closely related analogs: 2-(Ethylamino)pyrimidine-5-carboxylic acid and 2-(Methylamino)pyrimidine-5-carboxylic acid. We will dissect how the seemingly minor difference of a single methylene unit—the distinction between an ethyl and a methyl group—can impart significant changes in physicochemical properties and potential biological activity, offering actionable insights for drug development professionals.

Part 1: Physicochemical Properties - The Ripple Effect of a Single Carbon

The transition from a methyl to an ethyl group, while chemically simple, has predictable and significant consequences for a molecule's behavior. The primary impact is an increase in lipophilicity, a critical parameter that governs membrane permeability, solubility, and plasma protein binding.

This increase in lipophilicity, quantified by the partition coefficient (LogP), can be a double-edged sword. While it may enhance a compound's ability to cross cell membranes, it often leads to decreased aqueous solubility, which can pose challenges for formulation and bioavailability. Other electronic properties, such as the pKa of the carboxylic acid, are not expected to change significantly as the alkyl substitution is distant and its inductive effect is minimal.

Table 1: Comparative Physicochemical Data

Property2-(Methylamino)pyrimidine-5-carboxylic acidThis compoundRationale for Difference
Molecular Formula C₆H₇N₃O₂[3]C₇H₉N₃O₂[4]Addition of a -CH₂- group.
Molecular Weight 153.14 g/mol [3]167.17 g/mol [4]Addition of a -CH₂- group.
Predicted XLogP3 0.30.8The ethyl group is more nonpolar, increasing lipophilicity.
Predicted Aqueous Solubility (LogS) -1.9-2.3Increased lipophilicity of the ethyl group reduces favorable interactions with water.
Predicted pKa (Acidic) 4.31[5]~4.3The electronic effect of the distant alkyl group on the carboxylic acid's acidity is negligible.
Polar Surface Area (PSA) 75.1 Ų[6]75.1 ŲThe core heteroaromatic system and functional groups remain the same.

Predicted values are computationally derived and serve as estimates. Experimental validation is recommended.

Part 2: Synthesis Strategy and Experimental Workflow

The synthesis of these analogs typically employs a convergent approach, starting from a common, commercially available dihalopyrimidine precursor. The key step is a nucleophilic aromatic substitution (SNAr) reaction, where the respective alkylamine displaces a halide, followed by hydrolysis of an ester protecting group to reveal the final carboxylic acid.

The choice of base and solvent is critical in the SNAr step to ensure regioselectivity and drive the reaction to completion. The subsequent hydrolysis is typically straightforward, using standard conditions like lithium hydroxide in a mixed aqueous/organic solvent system.[7]

General Synthetic and Analytical Workflow

G cluster_synthesis Synthesis cluster_analysis Analysis & Purification start Ethyl 2,4-dichloropyrimidine-5-carboxylate snar SNAr Reaction (Methylamine or Ethylamine, DIPEA, DMF) start->snar intermediate Ethyl 2-(Alkylamino)-4-chloropyrimidine- 5-carboxylate snar->intermediate hydrolysis Ester Hydrolysis (LiOH, THF/H2O) intermediate->hydrolysis product Final Product: 2-(Alkylamino)pyrimidine- 5-carboxylic acid hydrolysis->product purification Purification (Recrystallization or Chromatography) product->purification nmr Structure Verification (1H NMR, 13C NMR) purification->nmr ms Mass Confirmation (LC-MS) nmr->ms purity Purity Assessment (HPLC) ms->purity

Caption: A standard workflow for the synthesis and analysis of the target compounds.

Detailed Protocol: Synthesis of this compound

This protocol is a representative procedure based on common synthetic methods for this class of compounds.[7][8]

  • Step 1: Nucleophilic Aromatic Substitution (SNAr)

    • To a solution of ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-Diisopropylethylamine (DIPEA) (2.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of ethylamine (1.1 eq, as a solution in THF or as the hydrochloride salt) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 16 hours. Monitor progress by LC-MS.

    • Causality: DIPEA acts as a non-nucleophilic base to quench the HCl generated during the substitution, driving the reaction forward. DMF is an excellent polar aprotic solvent for SNAr reactions.

  • Step 2: Aqueous Workup and Extraction

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester intermediate.

  • Step 3: Purification of Intermediate

    • Purify the crude ethyl 2-(ethylamino)-4-chloropyrimidine-5-carboxylate via column chromatography on silica gel (e.g., using a gradient of 0-40% ethyl acetate in hexanes).

  • Step 4: Saponification (Ester Hydrolysis)

    • Dissolve the purified ester intermediate (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq) and stir the mixture at room temperature for 4-6 hours until LC-MS indicates complete consumption of the starting material.

    • Causality: LiOH is a strong base that hydrolyzes the ethyl ester to the corresponding carboxylate salt. The THF/water mixture ensures solubility for both the organic substrate and the inorganic base.

  • Step 5: Acidification and Isolation

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 using 1 M HCl.

    • A precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under high vacuum to afford the final product, this compound.

Part 3: Structure-Activity Relationship (SAR) and Biological Implications

Pyrimidine derivatives are frequently designed as kinase inhibitors, where the heterocyclic core acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region.[8][9] The substituent at the 2-position, in this case, the alkylamino group, typically projects out towards the solvent-exposed region or a nearby hydrophobic pocket.

The methyl-to-ethyl modification can profoundly impact biological activity in several ways:

  • Hydrophobic Interactions: If the binding pocket has available space, the ethyl group can engage in more favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues (e.g., Leucine, Valine, Isoleucine) compared to the methyl group. This can lead to a significant increase in binding affinity and, consequently, inhibitory potency.

  • Steric Hindrance: Conversely, if the binding pocket is sterically constrained, the bulkier ethyl group may cause a steric clash, preventing optimal binding and reducing potency compared to the smaller methyl analog.[10]

  • Metabolic Stability: The N-alkyl groups are potential sites of metabolism by cytochrome P450 enzymes (N-dealkylation). The metabolic stability of the N-ethyl versus the N-methyl group can differ, affecting the compound's half-life and overall pharmacokinetic profile.

Conceptual Model: Differential Binding in a Kinase ATP Pocket

G Hypothetical Kinase Binding Pocket cluster_protein cluster_pocket Hydrophobic Pocket cluster_ligand hinge Hinge Backbone (e.g., Ala, Glu) gatekeeper Gatekeeper Residue (e.g., Thr) Val Val Leu Leu pyrimidine Pyrimidine Core pyrimidine->hinge H-Bonds cooh Carboxylic Acid cooh->hinge Solvent Exposed / Forms Salt Bridge amino_R 2-Alkylamino Group R = Me or Et amino_R->gatekeeper Potential Steric Clash (with larger 'R') amino_R->Val van der Waals amino_R->Leu van der Waals

Caption: Interaction model showing how the 2-alkylamino group projects into a hydrophobic pocket.

Conclusion

The decision to advance a 2-(methylamino) or a 2-(ethylamino)pyrimidine analog in a drug discovery cascade is non-trivial and must be data-driven. The ethyl derivative offers the potential for enhanced potency through superior hydrophobic interactions but carries the risk of reduced solubility and potential steric clashes within the target's binding site. The methyl analog may present a safer, albeit potentially less potent, starting point with more favorable physicochemical properties. This guide underscores a fundamental principle of medicinal chemistry: even the smallest structural change can have a cascade of effects on a compound's entire profile. The optimal choice is invariably target-dependent and can only be determined through the empirical cycle of design, synthesis, and rigorous biological and physicochemical testing.

References

  • De Clercq, E., & Holý, A. (1999). Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. Journal of Medicinal Chemistry, 42(10), 1771-1779. [Link]

  • Palanki, M. S., et al. (2002). Structure–Activity Relationship Studies of Ethyl 2-[(3-Methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate: An Inhibitor of AP-1 and NF-κB Mediated Gene Expression. Journal of Medicinal Chemistry, 45(15), 3343-3353. [Link]

  • CP Lab Safety. (n.d.). This compound, 1 gram, Reagent Grade. Retrieved from [Link]

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044-1055. [Link]

  • Kavitha, S., & Santhi, N. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]

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  • Reddy, M. V. R., et al. (2010). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 53(5), 1957-1969. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]

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A Comparative Guide to the In Vitro Efficacy of Pyrimidine-5-Carboxylic Acid Analogs as DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the in vitro efficacy of several pyrimidine-5-carboxylic acid analogs targeting dihydroorotate dehydrogenase (DHODH). We will delve into the experimental data, explain the causality behind the chosen methodologies, and provide detailed protocols to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals working in oncology and immunology.

Introduction: The Therapeutic Rationale for Targeting DHODH

Rapidly proliferating cells, such as those found in tumors or activated immune populations, have a voracious appetite for the building blocks of life.[1] Among the most critical of these are pyrimidines, essential components of DNA and RNA.[2] Many aggressive cells meet this high demand by upregulating the de novo pyrimidine biosynthesis pathway, making it a prime therapeutic target.[1][2]

The enzyme dihydroorotate dehydrogenase (DHODH) is a linchpin in this pathway.[3][4] Located in the inner mitochondrial membrane, it catalyzes the fourth and rate-limiting step: the oxidation of dihydroorotate (DHO) to orotate.[4][5] Inhibiting DHODH effectively starves these rapidly dividing cells of the pyrimidines necessary for their survival and proliferation.[3][6] The pyrimidine-5-carboxylic acid scaffold has emerged as a promising pharmacophore for potent and selective DHODH inhibitors. This guide will compare the in vitro performance of representative analogs from this class.

The De Novo Pyrimidine Biosynthesis Pathway

To appreciate the mechanism of action of these inhibitors, it is crucial to understand the biochemical context in which they operate. DHODH inhibition creates a specific metabolic bottleneck, leading to the depletion of downstream pyrimidines and an accumulation of the substrate, dihydroorotate.

Pyrimidine_Biosynthesis sub Glutamine + Bicarbonate + Aspartate cad CAD Enzyme (Steps 1-3) sub->cad dho Dihydroorotate (DHO) cad->dho dhodh DHODH (Step 4 - Target) dho->dhodh oro Orotate dhodh->oro umps UMPS Enzyme (Steps 5-6) oro->umps ump Uridine Monophosphate (UMP) umps->ump downstream UTP, CTP (for RNA/DNA Synthesis) ump->downstream inhibitor Pyrimidine-5-Carboxylic Acid Analogs inhibitor->dhodh Inhibition

Caption: The de novo pyrimidine biosynthesis pathway, highlighting the critical step catalyzed by DHODH.

Comparative In Vitro Efficacy Analysis

We will now compare three representative pyrimidine-5-carboxylic acid analogs: the well-established clinical candidate Brequinar , and two novel analogs, designated Analog A and Analog B , which feature modifications designed to enhance potency and cellular activity.

Part A: Direct Enzyme Inhibition

The first critical test for any targeted inhibitor is to quantify its direct interaction with the purified enzyme. This removes confounding variables like cell membrane permeability and intracellular metabolism, providing a clean measure of target engagement.

This assay measures the enzymatic activity of recombinant human DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.[7][8] The rate of decrease in DCIP's absorbance at 600 nm is directly proportional to DHODH activity.[7][9]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

    • Prepare stock solutions of test compounds (Brequinar, Analog A, Analog B) in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

    • Dilute recombinant human DHODH in Assay Buffer to a final working concentration of 20 nM.

  • Inhibitor Pre-incubation:

    • Add 2 µL of each compound dilution (or DMSO for vehicle control) to the wells of a 96-well microplate.

    • Add 178 µL of the diluted DHODH enzyme solution to each well.

    • Incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.[7][10]

  • Reaction Initiation & Measurement:

    • Prepare a reaction mix in Assay Buffer containing dihydroorotate (DHO), DCIP, and Coenzyme Q10 to achieve final concentrations of 500 µM, 200 µM, and 100 µM, respectively, in the final 200 µL reaction volume.[7][10]

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

    • Immediately measure the decrease in absorbance at 600 nm over 5-10 minutes using a microplate spectrophotometer.[9]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

CompoundTargetIC50 (nM)
BrequinarHuman DHODH4.5 - 10
Analog AHuman DHODH~ 0.9
Analog BHuman DHODH~ 25

Note: IC50 values are compiled from representative literature. Brequinar's IC50 is well-established.[10][11] Analogs A and B represent hypothetical next-generation compounds with improved and moderate potency, respectively, for illustrative purposes.

Interpretation: The data clearly show that Analog A is the most potent direct inhibitor of the DHODH enzyme, approximately 5-10 times more potent than Brequinar. Analog B is the least potent of the three. This rank order (Analog A > Brequinar > Analog B) provides a baseline for comparing how enzymatic potency translates to cellular activity.

Part B: Cell-Based Antiproliferative Activity

While direct enzyme inhibition is a crucial first step, the ultimate goal is to inhibit cell proliferation. Cell-based assays are essential to assess if a compound can permeate the cell membrane, remain stable in the cellular environment, and engage its target to produce a functional downstream effect.

This protocol measures the effect of the DHODH inhibitors on the proliferation of a human acute myeloid leukemia (AML) cell line (e.g., HL-60 or MOLM-13), which is known to be highly dependent on the de novo pyrimidine synthesis pathway.[10][12]

Step-by-Step Methodology:

  • Cell Seeding: Seed HL-60 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. The final DMSO concentration should not exceed 0.1%. Add the compound dilutions to the cells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[7][9]

  • Viability Measurement: Add 10 µL of a water-soluble tetrazolium salt (WST) reagent, such as CCK-8 or WST-1, to each well. Incubate for 2-4 hours until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot against the log of compound concentration to calculate the IC50 value.

CompoundCell LineAntiproliferative IC50 (nM)
BrequinarHL-60~ 80
Analog AHL-60~ 15
Analog BHL-60~ 500

Note: Values are representative and demonstrate a common trend where cellular IC50s are higher than enzymatic IC50s.

Interpretation: The rank order of potency in the cellular assay (Analog A > Brequinar > Analog B) mirrors the enzymatic assay. This strong correlation suggests that for this series, cell permeability and stability are not major differentiating factors, and the primary driver of antiproliferative effect is the direct inhibition of DHODH. Analog A remains the most promising candidate.

Part C: On-Target Validation via Uridine Rescue

A critical step in validating a targeted inhibitor is to prove that its cellular effect is indeed a consequence of inhibiting the intended target. For DHODH inhibitors, this is elegantly achieved with a uridine rescue experiment.[8][13] By providing cells with exogenous uridine, the salvage pathway is engaged, bypassing the need for de novo synthesis and rendering the cells insensitive to DHODH inhibition.[8][14] A significant rightward shift in the IC50 curve upon uridine addition confirms on-target activity.[8]

This protocol is a modification of the cell proliferation assay described above.

Uridine_Rescue cluster_0 De Novo Pathway cluster_1 Salvage Pathway DHO DHO DHODH DHODH DHO->DHODH UMP_de_novo UMP DHODH->UMP_de_novo Proliferation Cell Proliferation UMP_de_novo->Proliferation Allows Inhibitor DHODH Inhibitor Inhibitor->DHODH Uridine_ext Exogenous Uridine UK Uridine Kinase Uridine_ext->UK UMP_salvage UMP UK->UMP_salvage UMP_salvage->Proliferation Allows (Rescues)

Caption: Logical flow of a uridine rescue experiment.

Step-by-Step Methodology:

  • Assay Setup: Prepare two identical sets of 96-well plates with seeded cells as described in the cell proliferation protocol.

  • Treatment:

    • Plate 1 (No Rescue): Treat cells with serial dilutions of the test compounds as before.

    • Plate 2 (Uridine Rescue): Co-treat cells with the same serial dilutions of test compounds plus a final concentration of 100 µM uridine in each well.[8][15][16]

  • Incubation and Measurement: Follow steps 3-6 from the cell proliferation protocol for both plates.

  • Data Analysis: Calculate the IC50 value for each compound in the absence and presence of uridine. A successful rescue is indicated by a dramatic increase (often >100-fold) in the IC50 value when uridine is present.

All three compounds (Brequinar, Analog A, Analog B) would be expected to show a significant IC50 shift in the presence of uridine, confirming that their primary mechanism of antiproliferative action is the inhibition of DHODH. The growth inhibitory effects of PTC299, another DHODH inhibitor, were completely prevented by the addition of excess exogenous uridine.[13] This confirms that the observed cytotoxicity is due to on-target pyrimidine starvation and not off-target effects.

Synthesis and Conclusion

This comparative guide demonstrates a logical, multi-step workflow for evaluating the in vitro efficacy of pyrimidine-5-carboxylic acid analogs as DHODH inhibitors.

  • Direct Enzyme Inhibition provides a pure measure of target affinity, establishing a baseline potency.

  • Cell-Based Proliferation Assays test this potency in a biologically relevant system, accounting for factors like cell entry and stability.

  • Uridine Rescue Experiments provide the definitive link, confirming that the observed cellular activity is a direct result of on-target DHODH inhibition.

Based on the representative data, Analog A demonstrates superior performance across the board, with the highest potency against both the isolated enzyme and in cellular proliferation models. This systematic in vitro characterization is a foundational step, providing strong rationale for advancing promising candidates like Analog A into further preclinical and in vivo studies.

References

  • Patsnap Synapse. (2024). What are DHODH inhibitors and how do they work?
  • National Institutes of Health (NIH). (n.d.). A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. Retrieved from [Link]

  • Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem. Retrieved from [Link]

  • PubMed Central. (n.d.). A non-proliferative role of pyrimidine metabolism in cancer. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Retrieved from [Link]

  • White Rose Research Online. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Retrieved from [Link]

  • Frontiers. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Retrieved from [Link]

  • PubMed. (2017). Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells. Retrieved from [Link]

  • ACS Publications. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Retrieved from [Link]

  • MDPI. (n.d.). Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. Retrieved from [Link]

  • ResearchGate. (n.d.). Interaction of brequinar and analogs with PD-L1: a molecular docking analysis. Retrieved from [Link]

  • PubMed Central. (n.d.). A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells. Retrieved from [Link]

  • ASH Publications. (2021). DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes. Blood Advances. Retrieved from [Link]

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A Comparative Guide to Validating the Mechanism of Action of 2-(Ethylamino)pyrimidine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) for the emerging class of 2-(ethylamino)pyrimidine-5-carboxylic acid derivatives. We will navigate the logical progression from a hypothesized MoA to robust experimental validation, comparing methodologies and outcomes against established alternatives. Our focus is on building a self-validating experimental narrative, grounded in established scientific principles and protocols.

Introduction: The Pyrimidine Scaffold and a Hypothesized Mechanism

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. Its ability to form key hydrogen bonds allows it to function as an effective hinge-binder in the ATP-binding pockets of many protein kinases. Based on this structural precedent and preliminary in-silico modeling, we hypothesize that this compound derivatives function as ATP-competitive inhibitors of a specific protein kinase , a common mechanism for anti-proliferative agents.[1]

This guide will use this hypothesis as a central thread, outlining a multi-tiered validation strategy. This approach is not merely a sequence of experiments but a logical framework designed to build confidence in the proposed MoA at each stage.

The Validation Workflow: From Biochemical Activity to Cellular Function

A robust MoA validation workflow must bridge the gap between a compound's effect on a purified protein and its action within a complex biological system. Our approach is three-pronged:

  • Biochemical Confirmation: Does the compound directly interact with and inhibit the purified target protein?

  • Cellular Target Engagement: Does the compound bind to its intended target within a live cell?[2][3][4]

  • Phenotypic Correlation: Does target engagement in cells lead to the expected downstream biological effects?

The following diagram illustrates this overarching strategy.

cluster_0 MoA Validation Workflow Start Hypothesized MoA: Kinase Inhibition Biochem Tier 1: Biochemical Assays (e.g., Kinase Inhibition Assay) Start->Biochem Direct Interaction? Cellular_TE Tier 2: Cellular Target Engagement (e.g., CETSA) Biochem->Cellular_TE Inhibition Confirmed (IC50) Refine Refine Hypothesis / Identify Off-Targets Biochem->Refine No Direct Inhibition Phenotype Tier 3: Pathway & Phenotypic Analysis (e.g., Western Blot, Cell Viability) Cellular_TE->Phenotype Target Engagement Confirmed Cellular_TE->Refine No Target Engagement Validate Validated MoA Phenotype->Validate Downstream Effects Correlate Phenotype->Refine Effects are Off-Target

Caption: A tiered workflow for validating a hypothesized mechanism of action.

Tier 1: Biochemical Confirmation of Kinase Inhibition

The foundational step is to confirm a direct, measurable interaction between the compound and the purified kinase. The most common method is an in vitro enzyme inhibition assay.[5][6]

Causality: This experiment isolates the target protein from the complexities of the cell. A positive result here strongly indicates that the compound can directly inhibit the enzyme's catalytic activity. The goal is to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Comparative Data: Potency vs. Alternatives

Let's assume our lead compound, "PYC-9", is being tested against a hypothetical "Kinase X" and compared with two known inhibitors.

CompoundClassTarget KinaseIC50 (nM)Mechanism
PYC-9 (Lead) This compound derivativeKinase X75ATP-Competitive
Alternative A Pyrrolo-pyrimidineKinase X25ATP-Competitive
Alternative B Phenyl-thiazoleKinase X250Allosteric

Interpretation: The data shows PYC-9 has moderate-to-high potency. While less potent than Alternative A, its distinct chemical scaffold may offer advantages in selectivity or pharmacokinetics. Understanding the mechanism (e.g., competitive vs. non-competitive) is crucial and can be determined by varying the concentration of ATP in the assay.[7][8]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ATP remaining after a kinase reaction; lower ATP levels indicate higher kinase activity.

  • Reagent Preparation:

    • Prepare a 2X solution of Kinase X in kinase buffer.

    • Prepare a 2X solution of the substrate peptide in kinase buffer.

    • Serially dilute PYC-9 and control compounds in DMSO, then dilute into the kinase buffer.

  • Reaction Setup (384-well plate):

    • Add 5 µL of the compound dilution to each well.

    • Add 10 µL of the 2X Kinase X solution to initiate the reaction. Incubate for 10 minutes at room temperature.

    • Add 10 µL of 2X substrate/ATP solution to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 25 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes to stabilize the signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 value.[5]

Tier 2: Cellular Target Engagement

Confirming that a compound inhibits a purified enzyme is not enough. We must demonstrate that it can enter a cell and bind to its intended target in that native, crowded environment.[2][3][9] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[9][10]

Causality: CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it.[9][10] Observing a thermal shift provides strong, direct evidence of target engagement in intact cells or even tissues.

cluster_1 CETSA Experimental Workflow Start Culture Cells Treat Treat cells with PYC-9 or Vehicle (DMSO) Start->Treat Heat Heat cell aliquots across a temperature gradient Treat->Heat Lyse Lyse cells and separate soluble and precipitated protein fractions Heat->Lyse Analyze Analyze soluble fraction for Target Protein (e.g., Western Blot, HTRF) Lyse->Analyze Plot Plot protein abundance vs. temperature to generate melt curves Analyze->Plot End Compare curves to confirm thermal shift Plot->End

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: High-Throughput CETSA (Plate-Based)
  • Cell Treatment:

    • Plate cells in a 96-well PCR plate and culture overnight.

    • Treat cells with various concentrations of PYC-9 or a vehicle control (DMSO) for 1 hour.

  • Thermal Challenge:

    • Place the sealed PCR plate in a thermal cycler with a temperature gradient (e.g., 40°C to 64°C) for 3 minutes.

    • Immediately cool the plate on ice for 3 minutes.

  • Lysis and Detection:

    • Add lysis buffer containing a protease inhibitor cocktail.

    • Freeze-thaw the plate three times to ensure complete lysis.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant (containing soluble protein) to a high-binding assay plate.

    • Detect the amount of soluble Kinase X using a sensitive immunoassay like HTRF® or AlphaLISA®.[10]

  • Data Analysis:

    • Plot the signal against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the PYC-9-treated sample confirms target engagement.

Tier 3: Pathway and Phenotypic Analysis

The final validation step connects target engagement to a cellular consequence. If PYC-9 inhibits Kinase X, we should observe a decrease in the phosphorylation of its known downstream substrate, "Substrate Y". Western blotting is a classic and reliable method for this analysis.

Causality: This experiment provides the crucial link between the molecular interaction (target binding) and the biological pathway. It validates that the compound not only binds its target but does so in a way that modulates its function, leading to the intended therapeutic effect (e.g., inhibition of a pro-proliferative signal).

cluster_2 Hypothetical Kinase X Signaling Pathway Upstream Upstream Signal KinaseX Kinase X Upstream->KinaseX SubstrateY Substrate Y KinaseX->SubstrateY ATP -> ADP pSubstrateY p-Substrate Y Response Cellular Response (e.g., Proliferation) PYC9 PYC-9

Caption: Inhibition of Kinase X by PYC-9 blocks substrate phosphorylation.

Protocol: Western Blot for Substrate Phosphorylation
  • Cell Treatment & Lysis:

    • Culture cells to ~80% confluency.

    • Treat with increasing concentrations of PYC-9 for a predetermined time (e.g., 2 hours). Include a positive control (e.g., growth factor to stimulate the pathway) and a vehicle control.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per lane on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for phosphorylated Substrate Y (p-Substrate Y).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection & Re-probing:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total Substrate Y and a loading control (e.g., GAPDH) to confirm equal protein loading and that the compound did not cause protein degradation.

Expected Outcome: A dose-dependent decrease in the p-Substrate Y signal, with no change in total Substrate Y or GAPDH, would validate the proposed MoA.

Conclusion

Validating the mechanism of action for a novel compound series like this compound derivatives requires a systematic, evidence-based approach. By progressing from direct biochemical inhibition to cellular target engagement and finally to downstream pathway modulation, researchers can build a robust and defensible model of the compound's function. This tiered strategy, which contrasts the novel agent against known alternatives, not only confirms the primary MoA but also provides critical data for lead optimization and future clinical development.

References

  • Concept Life Sciences. Target Engagement Assay Services.
  • Almqvist, H. et al. (2016). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
  • Mijnders, M. et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • DiscoverX. Target Engagement Assays.
  • PerkinElmer. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
  • Unzeta, M. et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • Wikipedia. Enzyme inhibitor.
  • Wang, Y. et al. (2023). Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis.
  • Koppelman, S. J. (2011).

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A Senior Application Scientist's Guide to the Synthesis of 2-Aminopyrimidine-5-Carboxylic Acids: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 2-aminopyrimidine-5-carboxylic acid scaffold is a cornerstone in the design of a multitude of biologically active molecules. Its prevalence in pharmaceuticals necessitates robust, efficient, and scalable synthetic routes. This guide provides an in-depth, head-to-head comparison of the primary synthetic strategies to access this key intermediate, grounded in experimental data and mechanistic insights to inform your synthetic planning.

Introduction: The Significance of the 2-Aminopyrimidine Core

The 2-aminopyrimidine moiety is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] The strategic placement of the amino group at the 2-position and the carboxylic acid at the 5-position provides crucial hydrogen bonding and ionic interaction points for target engagement. Consequently, the efficient synthesis of 2-aminopyrimidine-5-carboxylic acid and its ester precursors is of paramount importance. This guide will dissect and compare the classical cyclocondensation approaches with modern multicomponent strategies, providing both the "how" and the "why" behind these synthetic routes.

Route 1: The Classical Cyclocondensation Approach

The cornerstone of pyrimidine synthesis has long been the cyclocondensation of a 1,3-dicarbonyl equivalent with an amidine, a reaction framework often referred to as the Pinner synthesis.[2] This approach is valued for its reliability and use of readily available starting materials. We will explore two common variations of this strategy.

A. One-Pot Condensation of Ethyl 2-formyl-3-oxopropanoate with Guanidine

This method represents a highly convergent and time-efficient approach to ethyl 2-aminopyrimidine-5-carboxylate, a direct precursor to the target carboxylic acid.[3]

The reaction proceeds through a series of condensation and cyclization steps. Initially, the free guanidine base, generated in situ from its hydrochloride salt, attacks one of the carbonyl groups of the dicarbonyl equivalent. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrimidine ring.

Experimental Workflow: One-Pot Synthesis

cluster_prep Guanidine Liberation cluster_reaction Cyclocondensation cluster_workup Work-up Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt cautiously add to EtOH Absolute Ethanol EtOH->NaOEt FreeGuanidine Free Guanidine Base NaOEt->FreeGuanidine GuanidineHCl Guanidine Hydrochloride GuanidineHCl->FreeGuanidine add to NaOEt solution ReactionMix Reaction Mixture FreeGuanidine->ReactionMix Dicarbonyl Ethyl 2-formyl-3-oxopropanoate sodium salt Dicarbonyl->ReactionMix Stir Stir at RT, 4h ReactionMix->Stir Product Ethyl 2-aminopyrimidine-5-carboxylate Stir->Product Cool Cool to RT Product->Cool Precipitate Precipitate with Water Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Dry Dry Filter->Dry FinalProduct Final Product Dry->FinalProduct

Caption: Workflow for the one-pot synthesis of ethyl 2-aminopyrimidine-5-carboxylate.

  • Preparation of Sodium Ethoxide: Under a nitrogen atmosphere, cautiously add sodium metal (2.3 g, 0.1 mol) in portions to absolute ethanol (50 mL) in a flask equipped with a reflux condenser.

  • Liberation of Guanidine: Once all the sodium has reacted and the solution has cooled, add guanidine hydrochloride (9.5 g, 0.1 mol) to the sodium ethoxide solution. Stir the mixture for 30 minutes at room temperature.

  • Cyclocondensation: To the resulting suspension, add ethyl 2-formyl-3-oxopropanoate sodium salt (16.2 g, 0.1 mol).

  • Reaction: Stir the reaction mixture at room temperature for 4 hours.

  • Work-up: After the reaction is complete, pour the mixture into ice water (200 mL). The product will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry to afford ethyl 2-aminopyrimidine-5-carboxylate.

B. Two-Step Synthesis via an Enamine Intermediate

An alternative classical approach involves a two-step process where an enamine is first formed and isolated, followed by cyclization with guanidine.[3] While this method is longer, it can offer higher purity of the final product.

The first step involves the reaction of an acrylate with an amine source to form a stable enamine intermediate. In the second step, this enamine reacts with guanidine in a cyclocondensation reaction, similar to the one-pot approach, to yield the pyrimidine ring.

Experimental Workflow: Two-Step Synthesis

cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclocondensation cluster_workup Work-up and Isolation Start1 Ethyl 3-ethoxyacrylate, Urea, DMF-DMA React1 Heat and Stir Start1->React1 Isolate1 Isolate Intermediate React1->Isolate1 Enamine Enamine Intermediate Isolate1->Enamine React2 Heat with Guanidine Enamine->React2 Product Ethyl 2-aminopyrimidine-5-carboxylate React2->Product Workup Cool, Precipitate, Filter Product->Workup FinalProduct Final Product Workup->FinalProduct

Caption: Workflow for the two-step synthesis via an enamine intermediate.

This protocol is representative of the two-step strategy. Specific reagents and conditions may vary based on the chosen enamine precursor.

  • Enamine Synthesis: React ethyl 3-ethoxyacrylate with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and urea. The specific conditions (temperature, time) will depend on the chosen literature procedure. Isolate the resulting enamine intermediate.

  • Cyclocondensation: Dissolve the isolated enamine intermediate and guanidine hydrochloride in a suitable solvent (e.g., ethanol) with a base (e.g., sodium ethoxide).

  • Reaction: Heat the mixture under reflux for the required time (typically several hours).

  • Work-up and Isolation: Cool the reaction mixture, precipitate the product with water, filter, and dry to obtain ethyl 2-aminopyrimidine-5-carboxylate.

Route 2: Modern Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, offering high atom economy and procedural simplicity by combining three or more reactants in a single step.[4] Several MCRs have been developed for pyrimidine synthesis, often under greener conditions.[5]

Iridium-Catalyzed Synthesis from Alcohols and Amidines

A notable sustainable approach involves the iridium-catalyzed multicomponent synthesis of pyrimidines from an amidine and up to three different alcohols.[6][7] This reaction proceeds through a sequence of condensation and dehydrogenation steps.

The proposed mechanism involves the iridium catalyst facilitating a series of dehydrogenation and condensation steps. Alcohols are oxidized to aldehydes/ketones in situ, which then participate in C-C and C-N bond-forming reactions with the amidine, ultimately leading to the aromatized pyrimidine ring with the liberation of hydrogen and water.

Conceptual Diagram: Iridium-Catalyzed MCR

Amidine Amidine Pyrimidine Substituted Pyrimidine Amidine->Pyrimidine Alcohol1 Alcohol 1 Alcohol1->Pyrimidine Alcohol2 Alcohol 2 Alcohol2->Pyrimidine Ir_cat [Ir]-catalyst Ir_cat->Pyrimidine catalyzes Byproducts H₂ + H₂O Pyrimidine->Byproducts liberates

Caption: Conceptual overview of the Iridium-catalyzed multicomponent pyrimidine synthesis.

This method's key advantage is its use of readily available and often bio-based alcohols as starting materials, aligning with the principles of green chemistry.[6] While a specific protocol for 2-aminopyrimidine-5-carboxylic acid via this route is not detailed in the initial findings, the general methodology presents a promising and adaptable strategy for library synthesis and the exploration of novel derivatives.

Final Step: Hydrolysis to the Carboxylic Acid

Most of the described routes yield the ethyl or methyl ester of 2-aminopyrimidine-5-carboxylic acid. The final step to obtain the target acid is a straightforward saponification.

The ester hydrolysis is typically carried out under basic conditions. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide and forming the carboxylate salt. A final acidic workup protonates the carboxylate to yield the desired carboxylic acid.

Experimental Workflow: Ester Hydrolysis

Start Methyl 2-aminopyrimidine- 5-carboxylate Reaction Stir at 60°C overnight Start->Reaction Reagents LiOH, Methanol/Water Reagents->Reaction Concentrate Concentrate under reduced pressure Reaction->Concentrate Dilute Dilute with Water Concentrate->Dilute Acidify Adjust to pH 4 with 1M HCl Dilute->Acidify Precipitate Precipitation of Product Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Product 2-Aminopyrimidine- 5-carboxylic acid Filter->Product

Caption: Workflow for the hydrolysis of the ester to the carboxylic acid.

  • Dissolution: Dissolve methyl 2-aminopyrimidine-5-carboxylate (300 mg, 2.0 mmol) in methanol (5 mL) containing a small amount of water.

  • Addition of Base: Add lithium hydroxide (122 mg, 5.1 mmol) to the solution.

  • Reaction: Stir the reaction mixture at 60 °C overnight.

  • Work-up: Upon completion, concentrate the mixture under reduced pressure. Dilute the residue with water.

  • Precipitation: Adjust the pH of the solution to 4 with 1 M HCl. The product will precipitate as a white solid.

  • Isolation: Collect the product by vacuum filtration to give 2-aminopyrimidine-5-carboxylic acid (yield: 90%).

Head-to-Head Comparison of Synthetic Routes

ParameterRoute 1A: One-Pot CondensationRoute 1B: Two-Step (Enamine)Route 2: MCR (Iridium-cat.)Final Step: Hydrolysis
Starting Materials Ethyl 2-formyl-3-oxopropanoate, Guanidine HClEthyl 3-ethoxyacrylate, Urea, DMF-DMA, GuanidineAmidines, AlcoholsEster Precursor, Base
Number of Steps 12 (including intermediate isolation)11
Reaction Time 4 hours[3]~28 hours[3]Varies (typically several hours)Overnight
Overall Yield 75%[3]68%[3]Up to 93% (for various pyrimidines)[6]90%
Purity (Typical) >98%[3]>99%[3]High (typically requires chromatography)High (crystallization)
Key Advantages Time and resource-efficient (one-pot)[3]High purity of the final product[3]Sustainable, high atom economy, uses simple starting materials[6][7]High-yielding, straightforward
Key Disadvantages Lower overall yield compared to the two-step route[3]Longer overall reaction time, requires isolation of an intermediate[3]Requires a specific catalyst, may not be regioselective for all substratesRequires an additional step

Conclusion and Recommendations

The choice of synthetic route to 2-aminopyrimidine-5-carboxylic acid depends heavily on the specific needs of the researcher.

  • For rapid synthesis and good yield , the One-Pot Classical Condensation (Route 1A) is an excellent choice. Its efficiency and straightforward procedure make it ideal for producing significant quantities of the ester precursor in a short amount of time.

  • When the highest purity is paramount , the Two-Step Synthesis via an Enamine Intermediate (Route 1B) is preferable, despite the longer reaction time. The isolation of the intermediate allows for purification before the final cyclization, leading to a cleaner final product.

  • For projects focused on green chemistry, sustainability, and the rapid generation of diverse analogues , Multicomponent Reactions (Route 2) offer a modern and elegant solution. The ability to use simple alcohols as building blocks is particularly attractive, although optimization for the specific target molecule may be required.

Regardless of the route chosen to synthesize the ester precursor, the final hydrolysis step is a robust and high-yielding transformation to obtain the desired 2-aminopyrimidine-5-carboxylic acid.

This guide provides a framework for selecting the most appropriate synthetic strategy. It is always recommended to consult the primary literature for specific details and to optimize conditions for the desired scale and purity requirements.

References

  • Dey, S. (2013). A Review on Recent Progress in Multicomponent Reactions of Pyrimidine Synthesis. International Journal of Organic Chemistry, 3, 1-15.
  • Bentham Science Publishers. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Current Organic Synthesis, 21(2), 127-139.
  • Borge, V. V., & Vaze, J. (2021).
  • Eid, E. M. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Current Organic Synthesis, 21(2), 127-139.
  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804-12807.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 748.
  • Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018).
  • Organic Chemistry Portal. (n.d.). A Sustainable Multicomponent Pyrimidine Synthesis. Retrieved January 16, 2026, from [Link]

  • Tudor, A. A., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(19), 6298.
  • Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. (2003).
  • ResearchGate. (2024). New Synthesis of 2-Aminopyrimidines by Amination of Biginelli Reaction Products — Oxadiazocines. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2015). ChemInform Abstract: New Strategies for the Synthesis of Pyrimidine Derivatives. Retrieved January 16, 2026, from [Link]

  • G. A. C. Gomes, et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 269-276.
  • Synlett. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2023). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Retrieved January 16, 2026, from [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the cyclocondensation reaction between.... Retrieved January 16, 2026, from [Link]

  • Fairfax, D. J., Zhichkin, P., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7856.
  • Wikipedia. (n.d.). Pinner reaction. Retrieved January 16, 2026, from [Link]

  • Goel Institute of Pharmacy & Sciences. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Retrieved January 16, 2026, from [Link]

  • Bagley, M. C., et al. (2023). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry, 88(18), 12933-12942.
  • ResearchGate. (2017). Manganese-Catalyzed Multicomponent Synthesis of Pyrimidines from Alcohols and Amidines. Retrieved January 16, 2026, from [Link]

  • Operachem. (2024). Saponification-Typical procedures. Retrieved January 16, 2026, from [Link]

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A Researcher's Guide to the In Vivo Validation of Pyrimidine-5-Carboxylic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the preclinical landscape, the journey from a promising chemical scaffold to a validated therapeutic candidate is fraught with challenges. This guide provides an in-depth, experience-driven comparison of the in vivo validation of a promising class of molecules: pyrimidine-5-carboxylic acid derivatives. Drawing upon established experimental data, we will objectively compare their therapeutic potential against current standards of care, primarily focusing on their well-documented role as inhibitors of dihydroorotate dehydrogenase (DHODH) in autoimmune disorders and oncology.

The Scientific Rationale: Why Pyrimidine-5-Carboxylic Acid Derivatives Warrant In Vivo Scrutiny

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs.[1] The addition of a carboxylic acid at the 5-position has been shown to be a critical pharmacophore for interacting with key biological targets, most notably DHODH.[2]

Mechanism of Action: Targeting a Key Metabolic Choke Point

DHODH is a pivotal enzyme in the de novo pyrimidine synthesis pathway, essential for the proliferation of rapidly dividing cells such as activated lymphocytes and cancer cells.[3] By inhibiting DHODH, pyrimidine-5-carboxylic acid derivatives effectively starve these cells of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and suppression of pathological processes.[4] This mechanism underpins the therapeutic efficacy of established drugs like leflunomide (and its active metabolite teriflunomide) in rheumatoid arthritis and multiple sclerosis.[5][6]

In Vivo Validation Strategies: Choosing the Right Model for the Right Question

The selection of an appropriate animal model is paramount for generating translatable in vivo data. The choice is dictated by the therapeutic indication and the specific questions being addressed.

Autoimmune and Inflammatory Conditions: Modeling Rheumatoid Arthritis

For assessing the anti-inflammatory and disease-modifying potential of pyrimidine-5-carboxylic acid derivatives, rodent models of rheumatoid arthritis are the gold standard.

  • Collagen-Induced Arthritis (CIA): This is the most widely used model as it shares significant pathological and immunological features with human rheumatoid arthritis, including synovitis, pannus formation, and erosion of cartilage and bone.[7][8] It is particularly valuable for evaluating agents that modulate adaptive immune responses.

  • Adjuvant-Induced Arthritis (AIA): This model is induced by immunization with Freund's complete adjuvant and results in a more aggressive and systemic inflammatory response.[9][10] It is well-suited for screening compounds with broad anti-inflammatory activity.

Oncology: Xenograft Models for Anticancer Efficacy

To evaluate the antitumor potential of these derivatives, xenograft models are commonly employed. These involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunocompromised mice.[11][12] This allows for the direct assessment of a compound's ability to inhibit tumor growth in a living system.

Comparative In Vivo Efficacy: Pyrimidine-5-Carboxylic Acid Derivatives vs. Standard of Care

To provide a clear performance benchmark, we will compare a hypothetical novel pyrimidine-5-carboxylic acid derivative, designated Compound X , with established treatments in relevant in vivo models. The projected data for Compound X is based on the known efficacy of potent DHODH inhibitors.

Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
Treatment GroupDoseMean Arthritis Score (Day 42)Paw Swelling Reduction (%)Reference
Vehicle Control-10.2 ± 1.50-
Compound X 10 mg/kg, p.o., daily 4.5 ± 0.8 55.9 (Projected)
Leflunomide10 mg/kg, p.o., daily5.1 ± 0.950.0[13][14]
Methotrexate1 mg/kg, i.p., weekly6.3 ± 1.138.2[15][16]
Anti-TNF Biologic (e.g., Infliximab)10 mg/kg, i.p., bi-weekly3.8 ± 0.762.7[4][17]

p.o. - per os (by mouth); i.p. - intraperitoneal

Oncology: Human Colon Carcinoma (HCT116) Xenograft Model
Treatment GroupDoseTumor Growth Inhibition (%)Body Weight Change (%)Reference
Vehicle Control-0+2.5-
Compound X 20 mg/kg, p.o., daily 65 -3.1 (Projected)
Brequinar (DHODH inhibitor)30 mg/kg, p.o., daily70-5.0[12]
5-Fluorouracil (Chemotherapy)50 mg/kg, i.p., weekly55-8.2[18]

Experimental Protocols: A Step-by-Step Guide to In Vivo Validation

Adherence to well-defined and validated protocols is critical for ensuring the reproducibility and reliability of in vivo studies.

Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

Objective: To evaluate the efficacy of a test compound in a murine model of rheumatoid arthritis.

Materials:

  • Male DBA/1 mice, 8-10 weeks old

  • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Test compound (e.g., Compound X), vehicle, and positive controls (e.g., Leflunomide, Methotrexate)

Procedure:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of equal volumes of CII solution and CFA.

    • Anesthetize mice and administer 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of equal volumes of CII solution and IFA.

    • Administer 100 µL of the emulsion intradermally at a site different from the primary immunization.

  • Treatment Administration (Prophylactic or Therapeutic):

    • Prophylactic: Begin treatment on Day 0 or Day 20 (before onset of clinical signs).

    • Therapeutic: Begin treatment after the onset of clinical arthritis (typically around Day 25-28), with mice randomized into treatment groups based on initial arthritis scores.

    • Administer the test compound, vehicle, or positive controls at the predetermined dose and schedule.

  • Clinical Assessment (Starting Day 21, 3 times per week):

    • Score each paw for inflammation on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

    • Measure paw thickness using a digital caliper.

  • Terminal Endpoint Analysis (e.g., Day 42):

    • Collect blood for serum cytokine and antibody analysis.

    • Harvest paws for histological evaluation of synovitis, pannus formation, and bone/cartilage erosion.

    • Conduct micro-CT or X-ray analysis of the joints to assess bone damage.

Protocol: Human Tumor Xenograft in Nude Mice

Objective: To assess the in vivo antitumor efficacy of a test compound.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

  • Human cancer cell line (e.g., HCT116)

  • Matrigel (optional, for some cell lines)

  • Test compound, vehicle, and positive control (e.g., standard-of-care chemotherapy)

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells from culture and resuspend in sterile PBS or culture medium, with or without Matrigel.

    • Inject a defined number of cells (e.g., 5 x 10^6) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with a caliper 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment:

    • Randomize mice into treatment groups when tumors reach the target volume.

    • Begin administration of the test compound, vehicle, or positive control according to the planned dose and schedule.

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume and monitor the body weight and overall health of the mice throughout the study.

  • Study Termination:

    • Terminate the study when tumors in the control group reach a predetermined endpoint size or after a specified duration.

    • Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

Visualizing the Mechanism and Workflow

Signaling Pathway: DHODH Inhibition and its Downstream Effects

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_cell Cellular Processes Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate CPS2, ATCase, DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP_CTP UTP_CTP UMP->UTP_CTP Kinases DNA_RNA_Synthesis DNA_RNA_Synthesis UTP_CTP->DNA_RNA_Synthesis Required for Cell_Proliferation Cell_Proliferation DNA_RNA_Synthesis->Cell_Proliferation Enables Disease_Progression Disease_Progression Cell_Proliferation->Disease_Progression Pyrimidine_5_Carboxylic_Acid Pyrimidine-5-Carboxylic Acid Derivatives Pyrimidine_5_Carboxylic_Acid->Dihydroorotate Inhibition

Caption: DHODH inhibition by pyrimidine-5-carboxylic acid derivatives blocks pyrimidine synthesis.

Experimental Workflow: From Compound to In Vivo Data

In_Vivo_Workflow cluster_preclinical Preclinical Validation cluster_invivo In Vivo Efficacy Study Compound_Synthesis Compound Synthesis (Pyrimidine-5-Carboxylic Acid Derivative) In_Vitro_Screening In Vitro Screening (DHODH Assay, Cell Proliferation) Compound_Synthesis->In_Vitro_Screening Animal_Model_Selection Animal Model Selection (CIA or Xenograft) In_Vitro_Screening->Animal_Model_Selection Dosing_Regimen Dose Range Finding & Formulation Animal_Model_Selection->Dosing_Regimen Model_Induction Model Induction (Immunization or Tumor Implantation) Dosing_Regimen->Model_Induction Treatment Treatment Administration (Test Compound, Controls) Model_Induction->Treatment Data_Collection Data Collection (Clinical Scores, Tumor Volume) Treatment->Data_Collection Endpoint_Analysis Endpoint Analysis (Histology, Biomarkers) Data_Collection->Endpoint_Analysis

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(Ethylamino)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is as critical as the scientific insights they yield. This guide provides a detailed protocol for the proper disposal of 2-(Ethylamino)pyrimidine-5-carboxylic acid (CAS No. 946706-58-7), ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, offering a framework for the responsible handling of this and similar chemical entities.

Hazard Identification and Risk Assessment: Understanding the "Why"

Anticipated Hazards:

  • Skin and Eye Irritation: Many pyrimidine derivatives are known to cause skin and serious eye irritation.[1][3]

  • Respiratory Irritation: Inhalation of dusts from carboxylic acid and pyrimidine compounds may lead to respiratory tract irritation.[1][2][3]

  • Harmful if Swallowed: Oral toxicity is a potential concern with many nitrogen-containing heterocyclic compounds.[1][2][8]

Given these potential hazards, a comprehensive risk assessment is the foundational step in ensuring safe disposal. This involves not only considering the intrinsic properties of the chemical but also the quantities being handled and the potential for exposure.

Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)

Potential Hazard GHS Classification (Anticipated) Recommended Personal Protective Equipment (PPE)
Skin IrritationCategory 2Nitrile gloves, lab coat
Eye IrritationCategory 2ASafety glasses with side shields or goggles
Respiratory IrritationSTOT SE 3Use in a well-ventilated area or with a fume hood
Acute Oral ToxicityCategory 4Do not eat, drink, or smoke when handling

This proactive approach to safety underscores the principle of "as low as reasonably achievable" (ALARA) for chemical exposure.

Waste Segregation and Container Management: The First Line of Defense

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. It prevents unintended chemical reactions and ensures that waste is handled by the appropriate disposal stream.

Step-by-Step Waste Segregation Protocol:

  • Designate a Waste Stream: this compound should be disposed of as hazardous chemical waste. It should not be mixed with non-hazardous trash or discharged down the drain.[9]

  • Select an Appropriate Container: Use a designated, leak-proof container that is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[9][10] The container must have a secure screw-top cap.[11]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[9] All constituents of a mixture must be listed.[9]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][12] The SAA should be at or near the point of generation and under the control of the laboratory personnel.[12] Ensure that incompatible wastes, such as strong oxidizing agents or bases, are stored separately to prevent dangerous reactions.[11]

Waste_Segregation_Workflow cluster_0 Laboratory Operations cluster_1 Satellite Accumulation Area (SAA) A Generate Waste: 2-(Ethylamino)pyrimidine- 5-carboxylic acid B Select Compatible Hazardous Waste Container A->B Step 1 C Label Container: - 'Hazardous Waste' - Full Chemical Name - Quantity B->C Step 2 D Store in SAA C->D Step 3 E Keep Container Closed D->E F Segregate from Incompatibles D->F

Caption: Workflow for proper segregation and initial storage of this compound waste.

Disposal Procedures: Adherence to Regulatory Frameworks

The disposal of hazardous chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][13][14] These regulations provide a "cradle-to-grave" framework for hazardous waste management, ensuring its safe handling from generation to final disposal.[14][15][16]

Operational Disposal Plan:

  • Waste Determination: As the generator, you are responsible for determining if your waste is hazardous.[16] Based on the anticipated hazards of this compound, it should be managed as hazardous waste.

  • Accumulation: Accumulate the waste in the properly labeled container in your SAA. Do not exceed 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[12]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of your hazardous waste.[9] They will provide you with the necessary forms and guidance for the collection process.

  • Documentation: Maintain accurate records of the waste generated and disposed of. This documentation is a crucial component of regulatory compliance.[17]

  • Final Disposal: Your EHS office will work with a licensed hazardous waste disposal facility to ensure the material is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[10][17] Disposal should be carried out at an approved waste disposal plant.[2][3][4][8]

Disposal_Process A Waste Generation in Laboratory B Accumulation in Labeled Container (SAA) A->B C Contact EHS for Waste Pickup B->C D EHS Transports to Central Accumulation Area C->D E Licensed Waste Hauler Transports Off-site D->E F Treatment & Disposal at RCRA-Permitted Facility E->F

Caption: The "cradle-to-grave" disposal process for laboratory chemical waste.

Emergency Procedures: Preparedness and Response

In the event of a spill or accidental release, a swift and informed response is critical to minimizing potential harm.

Spill Response Protocol:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Consult SDS and EHS: Refer to the safety data sheet for similar compounds and contact your EHS office for guidance.

  • Small Spills: For small spills of solid material, carefully sweep up the material and place it in a labeled hazardous waste container.[2][4] Avoid generating dust.

  • Large Spills: For larger spills, do not attempt to clean them up yourself. Contact your EHS office or emergency response team.

  • Decontamination: Thoroughly clean the spill area after the material has been removed.

  • Personal Exposure:

    • Skin Contact: Wash the affected area with plenty of soap and water.[1][2][3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3]

    • Inhalation: Move the affected person to fresh air.[1][2]

    • Ingestion: Rinse the mouth with water.[1][2] In all cases of exposure, seek medical attention.[1]

By adhering to these detailed procedures, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety and environmental stewardship. This commitment to responsible chemical management is a vital component of scientific integrity and professional excellence.

References

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA.
  • How to Dispose of Chemical Waste | Environmental Health and Safety.
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA.
  • 2-AMINO-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets - Echemi.
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania.
  • Pyrimidine - Hazardous Agents - Haz-Map.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Resource Conservation and Recovery Act (RCRA) Overview | US EPA.
  • Hazardous Waste Compliance and Assistance - Missouri Department of Natural Resources.
  • SAFETY DATA SHEET.
  • Hazardous Waste | Virginia DEQ.
  • HAZARDOUS SUBSTANCES AND TOXIC WASTE - Environmental Law Reporter.
  • SAFETY DATA SHEET - Fisher Scientific.
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  • This compound, 1 gram, Reagent Grade - CP Lab Safety.
  • Pyrimidine and its Derivatives: An Important Pharmacological Activity of an Agent.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI.
  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms - PubMed.
  • This compound Two Chongqing Chemdad Co.
  • 2-ethylamino pyrimidine-5-carboxylic acid - Sigma-Aldrich.
  • Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications - MDPI.
  • Prescribed drugs containing nitrogen heterocycles: an overview - PMC - PubMed Central.
  • 2-(Isopropylamino)pyrimidine-5-carboxylic acid | C8H11N3O2 | CID 19698813 - PubChem.
  • Nitrogen-Containing Heterocycles in Agrochemicals - ResearchGate.
  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers - MDPI.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Ethylamino)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling 2-(Ethylamino)pyrimidine-5-carboxylic acid (CAS No. 946706-58-7)[1]. As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. This guide provides a detailed framework for personal protective equipment (PPE), operational protocols, and disposal, grounded in established safety principles for handling heterocyclic compounds. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, the protocols herein are synthesized from safety data for structurally analogous pyrimidine carboxylic acids and are designed to provide a robust margin of safety.[2][3]

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound is a heterocyclic building block used in research.[1][4] Compounds in the pyrimidine carboxylic acid family, while diverse in their biological effects, warrant careful handling due to potential hazards identified in analogous structures.[5][6] Based on data from similar compounds, we must assume this reagent may cause skin irritation, serious eye irritation, and respiratory irritation if handled improperly.[7][8] Therefore, the primary goal of our PPE strategy is to create a reliable barrier between you and the chemical, preventing exposure through inhalation, dermal contact, or eye contact.[9][10]

Core Directive: Your Essential PPE Ensemble

Adherence to the following PPE standards is mandatory when handling this compound in any form.

EquipmentSpecificationPurpose
Hand Protection Chemical-resistant nitrile gloves. Inspect for tears or holes before each use.To prevent direct skin contact.[10][11] Double-gloving may be appropriate for extended procedures.
Eye Protection Safety glasses with side-shields (ANSI Z87.1 certified) or chemical splash goggles.To protect eyes from splashes and airborne powder.[2][11]
Body Protection A buttoned, long-sleeved laboratory coat.To protect skin and personal clothing from contamination.[12][13]
Respiratory Protection NIOSH-approved N95 respirator or higher.Required when handling the compound as a powder or if aerosols may be generated.[2][12]

Operational Protocols: From Preparation to Disposal

A meticulous workflow is critical for minimizing exposure risk. These step-by-step procedures integrate PPE use into the entire handling process.

Preparation and PPE Donning
  • Designated Area: All handling of solid this compound must occur within a certified chemical fume hood to control airborne particles.[2][14]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents) and waste containers are inside the fume hood.

  • Donning Sequence:

    • Put on your laboratory coat and ensure it is fully buttoned.

    • Put on your safety glasses or goggles.[13]

    • Put on your N95 respirator, ensuring a proper seal around the nose and mouth.

    • Wash and dry your hands thoroughly.[14]

    • Put on your nitrile gloves, pulling the cuffs over the sleeves of your lab coat.[11]

Handling the Solid Compound (Weighing)
  • Minimize Dust: Handle the solid gently to avoid creating dust. Use a micro-spatula for transfers.

  • Ventilation: Keep the fume hood sash as low as possible while still allowing comfortable manipulation.

  • Immediate Cleanup: If any powder is spilled, clean it up immediately with a damp paper towel (for small spills) and dispose of it as hazardous waste.[15]

Spill and Emergency Procedures
  • Small Spills (in fume hood):

    • Wipe up the spill with absorbent material.

    • Clean the area with soap and water.[16]

    • Dispose of all cleaning materials in a sealed, labeled hazardous waste container.[15]

  • Skin Contact:

    • Immediately remove contaminated clothing and gloves.

    • Wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][17]

    • Seek medical attention if irritation persists.[7]

  • Eye Contact:

    • Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[15][17]

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention.[8]

PPE Doffing and Disposal

Properly removing PPE is as crucial as putting it on to prevent cross-contamination.

  • Gloves: Remove gloves first, without touching the outside of the glove with your bare hands. Dispose of them in the designated hazardous waste container.

  • Laboratory Coat: Remove your lab coat, folding it inward to contain any potential contaminants. Hang it in the designated area or dispose of it if it's a disposable coat.

  • Goggles/Respirator: Remove eye and respiratory protection.

  • Hand Washing: Wash your hands thoroughly with soap and water after all PPE has been removed.[11][13]

Visual Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow start Start: Handling This compound task What is the physical form? start->task solid_handling Handling Solid Powder (Weighing, Transferring) task->solid_handling Solid solution_handling Handling Dilute Solution (<1M, non-volatile solvent) task->solution_handling Solution fume_hood_solid Work inside a Chemical Fume Hood solid_handling->fume_hood_solid fume_hood_solution Work on a benchtop (or in hood if splashing is likely) solution_handling->fume_hood_solution ppe_solid Required PPE: - Nitrile Gloves - Lab Coat - Safety Goggles - N95 Respirator ppe_solution Required PPE: - Nitrile Gloves - Lab Coat - Safety Glasses with Side-Shields fume_hood_solid->ppe_solid fume_hood_solution->ppe_solution

Caption: PPE selection workflow for different handling scenarios.

Conclusion: Fostering a Culture of Safety

Your safety, and that of your colleagues, is paramount. This guide provides the necessary framework for handling this compound, but it is your diligent application of these principles that ensures a safe laboratory environment. Always consult your institution's specific safety protocols and never hesitate to ask for clarification. By integrating these practices into your daily routine, you build a foundation of trust and scientific integrity that extends far beyond any single experiment.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Workplace Safety Centre. (2025, December 24). PPE for Chemical Handling: Simple Safety Guide for Workplaces. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Jelmar, LLC. (n.d.). SAFETY DATA SHEET. [Link]

  • NSP Powder Coating. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements. [Link]

  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines. [Link]

  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. [Link]

  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. [Link]

  • Capot Chemical Co., Ltd. (2023, April 14). MSDS of 2-Aminopyrimidine-5-carboxylic acid. [Link]

  • CP Lab Safety. (n.d.). This compound, 1 gram, Reagent Grade. [Link]

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 441-455. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.